Palmitoyl Pentapeptide-4
Beschreibung
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-(hexadecanoylamino)hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-hydroxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H75N7O10/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-23-32(50)42-29(21-17-19-24-40)36(52)45-34(28(3)49)38(54)46-33(27(2)48)37(53)43-30(22-18-20-25-41)35(51)44-31(26-47)39(55)56/h27-31,33-34,47-49H,4-26,40-41H2,1-3H3,(H,42,50)(H,43,53)(H,44,51)(H,45,52)(H,46,54)(H,55,56)/t27-,28-,29+,30+,31+,33+,34+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSGCRSMLXFHGRM-DEVHWETNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H75N7O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
802.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214047-00-4 | |
| Record name | L-Serine, N2-(1-oxohexadecyl)-L-lysyl-L-threonyl-L-threonyl-L-lysyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.177 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Solid-Phase Synthesis of Palmitoyl Pentapeptide-4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solid-phase synthesis protocol for Palmitoyl (B13399708) Pentapeptide-4 (Pal-Lys-Thr-Thr-Lys-Ser), a widely recognized signal peptide in skincare and dermatological research. The synthesis is primarily achieved through Fmoc-based solid-phase peptide synthesis (SPPS), a robust and efficient methodology for the stepwise assembly of the peptide chain on a solid support, followed by N-terminal lipidation.[1]
Overview of the Synthesis Strategy
The synthesis of Palmitoyl Pentapeptide-4 is a multi-step process that begins with the selection of a suitable solid support (resin), followed by the sequential addition of amino acids to build the pentapeptide chain (Lys-Thr-Thr-Lys-Ser). Each amino acid is protected with an Fmoc group at its N-terminus, which is removed before the coupling of the next amino acid. Once the pentapeptide is fully assembled, the N-terminal Fmoc group is removed, and palmitic acid is coupled to the free amine. Finally, the lipopeptide is cleaved from the resin, deprotected, and purified.
Experimental Protocols
The following sections detail the methodologies for the key experiments in the solid-phase synthesis of this compound.
Resin Selection and Preparation
For the synthesis of this compound, which has a C-terminal serine, a resin that yields a C-terminal carboxylic acid upon cleavage is typically chosen. The 2-chlorotrityl chloride (2-CTC) resin is a suitable option due to its high acid lability, which allows for mild cleavage conditions, preserving the integrity of the peptide.[2] Alternatively, if a C-terminal amide is desired, Rink Amide resin would be the appropriate choice.[3]
Protocol for Resin Swelling:
-
Place the desired amount of resin in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) to the resin (approximately 10 mL per gram of resin).
-
Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.[4]
-
Drain the DMF from the reaction vessel.
Amino Acid Coupling and Chain Elongation
The pentapeptide chain is assembled in a stepwise manner from the C-terminus to the N-terminus.
Protocol for a Single Amino Acid Coupling Cycle:
-
Fmoc-Deprotection:
-
Treat the resin with a 20% solution of piperidine (B6355638) in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.[4]
-
Drain the solution and repeat the treatment for another 5-10 minutes to ensure complete deprotection.[4]
-
Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.[4]
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (2-4 equivalents), a coupling reagent such as HBTU (2-4 equivalents), and an additive like HOBt (2-4 equivalents) in DMF.[4]
-
Add N,N-diisopropylethylamine (DIEA) (4-8 equivalents) to the amino acid solution to pre-activate it for 1-2 minutes.[4]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 30-60 minutes, or until a negative Kaiser test indicates the completion of the coupling reaction.[4]
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3-5 times) followed by dichloromethane (B109758) (DCM) (3-5 times) to remove excess reagents and byproducts.[4]
-
Repeat this cycle for each amino acid in the sequence: Ser, Lys, Thr, Thr, Lys.
N-Terminal Palmitoylation
After the final amino acid (Lysine) is coupled and its Fmoc group is removed, the palmitoyl group is introduced at the N-terminus of the peptide.
Protocol for On-Resin Palmitoylation:
-
Ensure the N-terminal Fmoc group of the fully assembled pentapeptide on the resin is removed as described in the deprotection step above.
-
Swell the resin-bound peptide in anhydrous DMF for 30-60 minutes and then drain the solvent.[5]
-
Prepare a solution of palmitic acid (3-5 equivalents relative to the peptide) and a coupling reagent (e.g., HBTU/HOBt or DIC/HOBt) in anhydrous DMF. Add DIEA (5-10 equivalents).
-
Add the activated palmitic acid solution to the swollen resin.
-
Allow the reaction to proceed for 2-4 hours at room temperature with agitation.[6]
-
Monitor the completion of the reaction using a Kaiser test (a negative result indicates completion).[5]
-
Once the reaction is complete, drain the solution and wash the resin extensively with DMF (3 times), DCM (3 times), and finally with methanol (B129727) (2 times).[5]
-
Dry the resin under vacuum.[5]
Cleavage, Deprotection, and Purification
The final steps involve cleaving the palmitoylated peptide from the resin and removing any remaining side-chain protecting groups, followed by purification.
Protocol for Cleavage and Deprotection:
-
Wash the dried resin with DCM.
-
Prepare a cleavage cocktail. A common cocktail for cleavage from 2-chlorotrityl resin and removal of t-butyl-based side-chain protecting groups is a mixture of trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water (e.g., 95:2.5:2.5, v/v/v).[6]
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.[4]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[4]
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether twice more.
-
Dry the crude peptide pellet under vacuum.[6]
Protocol for Purification and Analysis:
-
Purification:
-
Analysis:
-
Confirm the identity and purity of the final product using mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.[7]
-
Quantitative Data Summary
The following tables summarize the quantitative parameters for the key steps in the solid-phase synthesis of this compound.
Table 1: Reagents for Peptide Chain Elongation (per coupling cycle)
| Reagent | Equivalents (relative to resin capacity) |
| Fmoc-Amino Acid | 2 - 4 |
| Coupling Reagent (e.g., HBTU) | 2 - 4 |
| Additive (e.g., HOBt) | 2 - 4 |
| Base (e.g., DIEA) | 4 - 8 |
| Deprotection Agent (Piperidine in DMF) | 20% (v/v) |
Table 2: Reagents for N-Terminal Palmitoylation
| Reagent | Equivalents (relative to resin capacity) |
| Palmitic Acid | 3 - 5 |
| Coupling Reagent (e.g., HBTU) | 3 - 5 |
| Base (e.g., DIEA) | 5 - 10 |
Table 3: Reaction Conditions
| Step | Solvent | Temperature | Duration |
| Resin Swelling | DMF | Room Temperature | 30 - 60 min |
| Fmoc-Deprotection | 20% Piperidine in DMF | Room Temperature | 2 x 5-10 min |
| Amino Acid Coupling | DMF | Room Temperature | 30 - 60 min |
| Palmitoylation | Anhydrous DMF | Room Temperature | 2 - 4 hours |
| Cleavage & Deprotection | TFA/TIS/Water | Room Temperature | 2 - 4 hours |
Table 4: Typical Yield and Purity
| Parameter | Value |
| Crude Purity | Variable |
| Final Yield (after purification) | 42% - 68%[2] |
| Final Purity (by RP-HPLC) | >95% |
Mandatory Visualizations
Signaling Pathway of this compound
This compound acts as a matrikine, a messenger peptide derived from the extracellular matrix (ECM).[8] It stimulates fibroblasts to synthesize key components of the ECM, such as collagen (types I, III, and IV), elastin, and fibronectin.[9][10] This process is believed to be mediated, at least in part, through the activation of the Transforming Growth Factor-β (TGF-β) signaling pathway.[11]
Caption: TGF-β signaling pathway activated by this compound.
Experimental Workflow for Solid-Phase Synthesis
The following diagram illustrates the logical flow of the experimental protocol for the solid-phase synthesis of this compound.
Caption: Experimental workflow for this compound synthesis.
References
- 1. Transforming Growth Factor-β Signaling in Fibrotic Diseases and Cancer-Associated Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. The Role of TGFβ Signaling in Wound Epithelialization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fibroblast‐Derived TGFβ1 Regulates Skin Repair and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. Cosmetic Active Peptide Raw Material Analysis Series (Part 1): Palmito - Dilun Biotechnology [peptidescientific.com]
- 10. grokipedia.com [grokipedia.com]
- 11. researchgate.net [researchgate.net]
The Convergence of Signaling and Synthesis: A Technical Guide to the Mechanism of Action of Palmitoyl Pentapeptide-4 in Fibroblasts
Abstract: Palmitoyl (B13399708) Pentapeptide-4 (Pal-KTTKS), commercially known as Matrixyl, is a synthetic lipopeptide that has become a cornerstone in the development of anti-aging cosmeceuticals. Comprising five amino acids (Lys-Thr-Thr-Lys-Ser) conjugated to palmitic acid, this molecule is designed for enhanced skin penetration and stability.[1][2][3] Its primary mechanism of action revolves around its function as a "matrikine"—a signaling peptide that mimics fragments of degraded Type I collagen.[4][5][6] This mimicry triggers a feedback loop in dermal fibroblasts, stimulating them to synthesize and remodel the extracellular matrix (ECM). Key actions include the upregulation of collagen (Types I, III, and IV), fibronectin, elastin, and glycosaminoglycans.[1][2][3][7] Evidence suggests that these effects are mediated, at least in part, through the activation of the Transforming Growth Factor-beta (TGF-β) signaling pathway, a critical regulator of ECM homeostasis.[8][9] This guide provides an in-depth analysis of these mechanisms, supported by quantitative data and detailed experimental protocols relevant to researchers in dermatology and drug development.
Introduction to Palmitoyl Pentapeptide-4
The structural integrity and youthful appearance of skin are largely dependent on the dermal extracellular matrix (ECM), a complex network of proteins and glycosaminoglycans synthesized primarily by dermal fibroblasts. With chronological aging and photoaging, fibroblast activity declines, leading to reduced ECM production and increased degradation, resulting in visible signs of aging such as wrinkles and loss of firmness.[10]
Signal peptides represent a class of bioactive molecules that can modulate cellular functions. This compound is a well-researched signal peptide designed to combat the age-related decline in ECM integrity.[11] It is a subfragment of the propeptide of type I collagen (procollagen I).[6][11] The core pentapeptide, KTTKS, was identified as the minimum sequence capable of stimulating ECM synthesis.[11] To overcome delivery challenges associated with the peptide's hydrophilic nature, it was conjugated with palmitic acid, a 16-carbon fatty acid. This modification enhances its lipophilicity, allowing it to penetrate the stratum corneum and reach the dermal fibroblasts where it exerts its biological activity.[1][11][12]
Core Mechanism of Action in Fibroblasts
Matrikine-Like Signaling
The fundamental mechanism of this compound is its function as a biomimetic signal peptide, or matrikine.[5][13] During natural wound healing or collagen degradation, small peptide fragments are generated. These fragments act as endogenous signals that alert fibroblasts to the presence of matrix damage, thereby initiating a repair process.[4][5] this compound mimics these natural collagen fragments.[6] Upon reaching the dermis, it is recognized by fibroblasts, triggering a cascade of regenerative processes aimed at rebuilding the ECM.[4][14]
Stimulation of Extracellular Matrix Synthesis
The primary and most well-documented effect of this compound is the robust stimulation of ECM component synthesis by fibroblasts.[1][6][9] In vitro studies have consistently demonstrated its ability to upregulate the production of key structural and functional macromolecules:
-
Collagens (Type I, III, and IV): It significantly boosts the synthesis of Type I and III collagens, which are crucial for the skin's tensile strength and structure, as well as Type IV collagen, a key component of the basement membrane.[1][2][5][7]
-
Fibronectin: It stimulates the production of fibronectin, a glycoprotein (B1211001) that plays a vital role in cell adhesion, migration, and the organization of the ECM.[1][2][7][11]
-
Elastin: The peptide promotes the production of elastin, the protein responsible for the skin's elasticity and resilience.[1][3][12][15]
-
Glycosaminoglycans (GAGs): It enhances the synthesis of GAGs, such as hyaluronic acid, which are essential for skin hydration, turgor, and nutrient transport within the dermis.[1][4][5][7]
The Role of the TGF-β Signaling Pathway
The broad-spectrum stimulation of ECM components by this compound strongly suggests the involvement of a master regulatory pathway. The Transforming Growth Factor-beta (TGF-β) signaling cascade is a primary candidate and is considered a key mediator of the peptide's effects.[8][9][16] The TGF-β pathway is a potent stimulator of collagen and fibronectin synthesis and plays a pivotal role in wound healing and tissue homeostasis.[17][18]
The proposed mechanism involves the activation of the canonical TGF-β/Smad pathway:
-
Receptor Binding and Activation: this compound is hypothesized to interact with and activate the TGF-β receptor complex on the fibroblast surface. This complex consists of Type I and Type II serine/threonine kinase receptors.[17][19]
-
Smad Phosphorylation: The activated Type I receptor phosphorylates receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3.[17][19]
-
Complex Formation and Nuclear Translocation: The phosphorylated R-Smads form a complex with the common mediator Smad (Co-Smad), Smad4.[17][20] This entire complex then translocates from the cytoplasm into the nucleus.
-
Gene Transcription: Inside the nucleus, the Smad complex acts as a transcription factor, binding to specific DNA sequences in the promoter regions of target genes. This binding initiates the transcription of genes encoding for ECM proteins like COL1A1 (Collagen Type I Alpha 1 Chain) and fibronectin.[17][18]
Quantitative Effects on Fibroblast Function and Skin Properties
The biological activity of this compound has been quantified in both in vitro and in vivo studies. The following table summarizes key findings from the scientific literature.
| Parameter Measured | Study Type | Concentration | Duration | Result | Source |
| Periorbital Wrinkle Depth (Visioscan) | In vivo (Human) | 7% Serum | 8 weeks | Statistically significant decrease vs. placebo (p=0.001) | [21] |
| Skin Viscoelasticity (Cutometer) | In vivo (Human) | 7% Serum | 8 weeks | Statistically significant increase vs. placebo (p=0.005) | [21] |
| Transepidermal Water Loss (Tewameter) | In vivo (Human) | 7% Serum | 8 weeks | Statistically significant decrease vs. placebo (p<0.001) | [21] |
| Fold Depth (Periocular) | In vivo (Human) | 0.005% (50 ppm) Cream | 28 days | 18% decrease in fold depth | [3][22] |
| Skin Rigidity | In vivo (Human) | 0.005% (50 ppm) Cream | 28 days | 21% reduction in skin rigidity | [3][22] |
| Wrinkles / Fine Lines | In vivo (Human) | 3 ppm (0.0003%) Cream | 12 weeks | Significant improvement vs. placebo | [3][23] |
| α-SMA Expression (Myofibroblast marker) | In vitro (Wounded Fibroblasts) | 0.1 µM | N/A | 62% reduction in α-SMA expression vs. control (p < 0.05) | [24] |
Key Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments used to evaluate the efficacy of this compound.
In Vitro Fibroblast Proliferation Assay (MTT)
This assay measures the metabolic activity of cells, which correlates with cell viability and proliferation.
-
Cell Seeding: Plate human dermal fibroblasts (HDFs) in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.[25]
-
Treatment: Replace the culture medium with fresh medium containing various concentrations of this compound (e.g., 0.1 µM to 10 µM) and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, 72 hours).[25]
-
MTT Addition: Add 20 µL of MTT solution (0.5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[25]
-
Solubilization: Remove the MTT solution and add 200 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan (B1609692) crystals.[25]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the control group.[25]
Gene Expression Analysis (RT-qPCR)
This method quantifies the expression of specific messenger RNA (mRNA), indicating the level of gene activity.
-
Cell Culture and Treatment: Culture HDFs in 6-well plates until they reach 70-80% confluency. Treat with this compound for a defined period (e.g., 24-72 hours).[25]
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit) according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using a qPCR instrument and SYBR Green master mix. Use specific primers for target genes (e.g., COL1A1, FN1, HAS1) and a housekeeping gene (e.g., GAPDH) for normalization.[25]
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Protein Expression Analysis (Western Blot)
This technique detects and quantifies specific proteins within a sample.
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk) and then incubate with a primary antibody specific to the target protein (e.g., anti-α-SMA, anti-p-Smad3).[24] Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control like β-actin or GAPDH to normalize the results.[24]
Summary and Conclusion
This compound exerts its pro-collagen and anti-aging effects through a sophisticated, multi-faceted mechanism of action in fibroblasts. By acting as a biomimetic of natural collagen fragments, it effectively hijacks the cell's own repair and regeneration signaling pathways. Its ability to stimulate the synthesis of a wide array of crucial ECM components—including multiple types of collagen, elastin, and fibronectin—is likely orchestrated through the activation of the TGF-β/Smad signaling cascade. The quantitative data from both laboratory and clinical studies provide strong evidence for its efficacy in improving skin structure and reducing the visible signs of aging. The experimental protocols outlined herein provide a robust framework for future investigations into this and other bioactive peptides, aiding in the continued development of scientifically validated solutions for dermatology and regenerative medicine.
References
- 1. Cosmetic Active Peptide Raw Material Analysis Series (Part 1): Palmito - Dilun Biotechnology [peptidescientific.com]
- 2. Palmitoyl pentapeptide 4 [novoprolabs.com]
- 3. grokipedia.com [grokipedia.com]
- 4. biotechpeptides.com [biotechpeptides.com]
- 5. Matrixyl – High-Tech Peptides for True Skin Regeneration [dermasr.com]
- 6. This compound - MOL Changes [molchanges.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. skintypesolutions.com [skintypesolutions.com]
- 9. researchgate.net [researchgate.net]
- 10. article.sciencepg.com [article.sciencepg.com]
- 11. Function of this compound - Creative Peptides [creative-peptides.com]
- 12. Palmitoyl pentapeptide: bioactive peptide for anti-aging and skin care - Creative Peptides [creative-peptides.com]
- 13. lesielle.com [lesielle.com]
- 14. cityskinclinic.com [cityskinclinic.com]
- 15. theborderlinebeauty.com [theborderlinebeauty.com]
- 16. Anti-wrinkle Effect of a Palmitoyl Oligopeptide Complex on Human Keratinocytes and Fibroblasts Through TGF-β1 Pathway, Cell Biology, Science Publishing Group [sciencepublishinggroup.com]
- 17. benchchem.com [benchchem.com]
- 18. TGF-beta signal transduction: biology, function and therapy for diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 20. benchchem.com [benchchem.com]
- 21. rsujournals.rsu.ac.th [rsujournals.rsu.ac.th]
- 22. Double-blind, Randomized Trial on the Effectiveness of Acetylhexapeptide-3 Cream and this compound Cream for Crow's Feet - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Topical palmitoyl pentapeptide provides improvement in photoaged human facial skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Effect of Palmitoyl-Pentapeptide (Pal-KTTKS) on Wound Contractile Process in Relation with Connective Tissue Growth Factor and α-Smooth Muscle Actin Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
Palmitoyl Pentapeptide-4: A Technical Guide to its Function as a Pro-Collagen I Fragment Mimic
For Researchers, Scientists, and Drug Development Professionals
Abstract
Palmitoyl (B13399708) Pentapeptide-4, a synthetic lipopeptide, has emerged as a significant bioactive ingredient in the field of dermatology and cosmetic science. By mimicking a fragment of pro-collagen type I, it acts as a signaling molecule to stimulate the synthesis of key extracellular matrix (ECM) components, thereby exhibiting potent anti-aging properties. This technical guide provides an in-depth analysis of the mechanism of action of Palmitoyl Pentapeptide-4, focusing on its role as a pro-collagen I fragment mimic. It includes a summary of quantitative efficacy data, detailed experimental protocols for in vitro and in vivo assessment, and a comprehensive overview of the involved signaling pathways, primarily the Transforming Growth Factor-beta (TGF-β) pathway. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in the development of innovative skincare and dermatological products.
Introduction
This compound, also known by its trade name Matrixyl®, is a small, synthetic peptide with the amino acid sequence Lysine-Threonine-Threonine-Lysine-Serine (KTTKS) attached to a palmitoyl group.[1] This fatty acid moiety enhances the peptide's lipophilicity, improving its penetration through the stratum corneum to reach the dermal layer where it exerts its biological activity.[2]
The KTTKS sequence is a subfragment of the C-terminal pro-peptide of type I collagen.[3] During the natural process of wound healing and tissue remodeling, fragments of ECM proteins, known as matrikines, are generated. These fragments act as signaling molecules that regulate cellular activities, including the synthesis of new ECM components. This compound is designed to mimic the action of these natural matrikines, specifically a fragment of pro-collagen I, to stimulate the skin's regenerative processes.[3][4]
Mechanism of Action: Pro-Collagen I Fragment Mimicry and Cellular Signaling
The primary mechanism of action of this compound lies in its ability to act as a decoy for a fragment of pro-collagen type I. This mimicry initiates a signaling cascade that ultimately leads to the increased production of essential ECM proteins.
Stimulation of Extracellular Matrix Synthesis
Upon reaching the dermis, this compound interacts with fibroblasts, the primary cells responsible for producing the ECM. It stimulates the synthesis of several key components of the dermal matrix, including:
-
Collagen I and III: These are the most abundant types of collagen in the skin, providing structural integrity and firmness.[2][5]
-
Fibronectin: A glycoprotein (B1211001) that plays a crucial role in cell adhesion and wound healing.[5]
-
Hyaluronic Acid: A glycosaminoglycan that is essential for skin hydration and viscoelasticity.[1]
-
Elastin: A protein that provides elasticity and resilience to the skin.[1]
By replenishing these vital components of the ECM, this compound helps to improve skin structure, reduce the appearance of fine lines and wrinkles, and enhance skin firmness and elasticity.[6]
The Role of the TGF-β Signaling Pathway
The stimulatory effects of this compound on ECM synthesis are largely mediated through the Transforming Growth Factor-beta (TGF-β) signaling pathway.[7] While the exact receptor binding is still under investigation, it is hypothesized that this compound interacts with the TGF-β receptor complex on the surface of fibroblasts.[5][8] This interaction is believed to trigger the canonical Smad-dependent signaling cascade.
The proposed signaling pathway is as follows:
-
Receptor Activation: this compound binds to the TGF-β type II receptor (TβRII), leading to the recruitment and phosphorylation of the TGF-β type I receptor (TβRI).[8][9]
-
Smad Phosphorylation: The activated TβRI then phosphorylates receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3.[10]
-
Smad Complex Formation: The phosphorylated R-Smads form a complex with the common mediator Smad (Co-Smad), Smad4.[10]
-
Nuclear Translocation and Gene Transcription: The Smad complex translocates to the nucleus, where it acts as a transcription factor, binding to specific DNA sequences in the promoter regions of target genes.[10] This leads to the increased transcription of genes encoding for ECM proteins such as collagen type I (COL1A1) and fibronectin.[11]
dot
Caption: Proposed TGF-β signaling pathway for this compound.
Quantitative Efficacy Data
Numerous in vitro and in vivo studies have demonstrated the efficacy of this compound in improving skin parameters associated with aging. The following tables summarize key quantitative findings from published clinical trials.
Table 1: In Vivo Efficacy of this compound on Wrinkle Reduction
| Study Parameter | Concentration | Duration | Results | Reference |
| Fold Depth | 0.005% | 28 days | 18% decrease | [12] |
| Fold Thickness | 0.005% | 28 days | 37% decrease | [12] |
| Skin Firmness | 0.005% | 28 days | 21% increase | [12] |
| Fine Lines/Wrinkles | 3 ppm | 12 weeks | Significant improvement vs. placebo | [13] |
| Crow's Feet Grading (Static) | Not Specified | 8 weeks | 0.86 point decrease | [12] |
| Crow's Feet Grading (Dynamic) | Not Specified | 8 weeks | 0.86 point decrease | [12] |
| Wrinkle Reduction (Tech Neck & Barcode) | Not Specified | 56 days | Significant decrease | [6] |
Table 2: In Vivo Efficacy of 7% this compound Serum on Periorbital Wrinkles (8 weeks)
| Measurement | Baseline (Mean ± SD) | Week 8 (Mean ± SD) | p-value | Reference |
| Crow's Feet | ||||
| Visioscan® VC 98 | 98.05 ± 35.71 | 74.86 ± 24.15 | p=0.002 | [14] |
| Tewameter® TM 300 | 13.85 ± 2.99 | 5.88 ± 1.81 | p<0.001 | [14] |
| Rao-Goldman Score | 3.73 ± 1.16 | 2.47 ± 0.92 | p<0.001 | [14] |
| Under-eye Wrinkles | ||||
| Visioscan® VC 98 | 119.96 ± 59.04 | 85.82 ± 37.78 | p=0.001 | [14] |
| Tewameter® TM 300 | 14.91 ± 5.82 | 6.48 ± 1.92 | p<0.001 | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the efficacy of this compound.
In Vitro Efficacy Assessment
dot
Caption: General experimental workflow for in vitro efficacy testing.
-
Cell Source: Primary human dermal fibroblasts (HDFs) are obtained from neonatal foreskin or adult skin biopsies.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, they are detached using 0.25% trypsin-EDTA and subcultured at a 1:3 or 1:4 ratio.
-
Preparation of Peptide Solution: this compound is dissolved in a suitable solvent (e.g., sterile water or DMSO) to create a stock solution. The stock solution is then diluted in culture medium to the desired final concentrations (typically in the µM range).
-
Cell Seeding: HDFs are seeded in multi-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control.
-
Incubation: Cells are incubated for a specified period (e.g., 24, 48, or 72 hours) before analysis.
-
Sample Collection: After the treatment period, the cell culture supernatant is collected to measure secreted pro-collagen I.
-
Coating: A 96-well microplate is coated with a capture antibody specific for human pro-collagen I and incubated overnight.
-
Blocking: The plate is washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.
-
Sample Incubation: The collected culture supernatants and pro-collagen I standards are added to the wells and incubated.
-
Detection: A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added, followed by a substrate solution to produce a colorimetric signal.
-
Measurement: The absorbance is read using a microplate reader, and the concentration of pro-collagen I is determined by comparison to the standard curve.
-
Cell Lysis: After treatment, cells are washed with PBS and lysed in RIPA buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for human collagen type I, followed by incubation with a secondary antibody conjugated to HRP.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensity is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
-
RNA Extraction: Total RNA is extracted from the treated cells using a suitable RNA isolation kit.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Quantitative PCR: The cDNA is used as a template for quantitative real-time PCR (qRT-PCR) with primers specific for collagen type I (COL1A1), fibronectin (FN1), and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: The relative gene expression is calculated using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the treated samples to the vehicle control.
Conclusion
This compound stands as a well-documented and effective bioactive peptide in the realm of anti-aging skincare. Its mechanism as a pro-collagen I fragment mimic, primarily through the activation of the TGF-β signaling pathway, provides a strong scientific basis for its efficacy. The quantitative data from both in vitro and in vivo studies consistently demonstrate its ability to stimulate the synthesis of key extracellular matrix components, leading to measurable improvements in skin structure and a reduction in the visible signs of aging. The experimental protocols outlined in this guide offer a robust framework for the continued investigation and development of formulations containing this and other signaling peptides. For researchers and professionals in the field, a thorough understanding of the molecular mechanisms and rigorous testing methodologies is paramount to harnessing the full potential of this compound and advancing the future of evidence-based dermatological and cosmetic science.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Bioactive peptides in cosmetic formulations: Review of current in vitro and ex vivo evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. blog.covalo.com [blog.covalo.com]
- 7. benchchem.com [benchchem.com]
- 8. An In Silico Study of Transforming Growth Factor-β Inhibitors: A Potential Target for Diabetic Nephropathy Treatment with Active Compounds from the Active Fraction of Physalis angulata - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transforming growth factor-β receptors: versatile mechanisms of ligand activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Constitutive Activation of Smad Signaling and Up-regulation of Smad-Dependent Collagen Gene Expression in Mouse Embryonic Fibroblasts Lacking PPAR-γ:Possible Link with Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Collagen peptides affect collagen synthesis and the expression of collagen, elastin, and versican genes in cultured human dermal fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Double-blind, Randomized Trial on the Effectiveness of Acetylhexapeptide-3 Cream and this compound Cream for Crow's Feet - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Topical palmitoyl pentapeptide provides improvement in photoaged human facial skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rsujournals.rsu.ac.th [rsujournals.rsu.ac.th]
An In-depth Technical Guide to the Signaling Pathways Activated by Palmitoyl Pentapeptide-4
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Palmitoyl (B13399708) Pentapeptide-4 (Pal-KTTKS), commercially known as Matrixyl, is a synthetic lipopeptide that has emerged as a significant bioactive ingredient in the field of dermatology and cosmetic science.[1] Structurally, it is a five-amino-acid chain (Lys-Thr-Thr-Lys-Ser) linked to a 16-carbon palmitic acid moiety, a modification that enhances its lipophilicity and facilitates penetration through the skin's lipid barrier.[2][3] Functioning as a matrikine—a peptide fragment derived from the extracellular matrix (ECM)—Palmitoyl Pentapeptide-4 mimics the skin's natural regenerative processes by acting as a signaling molecule.[3][4] It primarily targets dermal fibroblasts, stimulating the neosynthesis of key ECM components, including collagens (Types I, III, and IV), fibronectin, elastin, and glycosaminoglycans like hyaluronic acid.[5][6][7] This guide provides a comprehensive technical overview of the molecular signaling pathways activated by this compound, presents quantitative efficacy data from key studies, and details the experimental protocols used to elucidate its mechanism of action.
Core Signaling Pathways
This compound exerts its biological effects by activating intracellular signaling cascades that regulate gene expression related to ECM protein synthesis and cellular proliferation.[3][8] The primary mechanism involves the stimulation of fibroblasts, the key cells responsible for maintaining the structural integrity of the dermis.[9]
Activation of the TGF-β Signaling Pathway
The Transforming Growth Factor-beta (TGF-β) pathway is a critical regulator of ECM homeostasis.[10] Evidence suggests that this compound's mechanism of action is closely linked to the activation of this pathway.[4][11] As a fragment of pro-collagen I, Pal-KTTKS is believed to mimic the natural feedback loop where ECM degradation products signal fibroblasts to synthesize new matrix components.[1][9]
The signaling cascade is initiated when this compound interacts with cell surface receptors, which is hypothesized to trigger the TGF-β pathway. This leads to the phosphorylation and activation of Smad proteins (specifically Smad2 and Smad3), which then form a complex with Smad4. This complex translocates to the nucleus, where it functions as a transcription factor, upregulating the expression of genes encoding for ECM proteins such as COL1A1 (Collagen Type I) and fibronectin.[10][12]
Regulation of Myofibroblast Differentiation
In the context of wound healing and tissue remodeling, this compound has been shown to modulate the differentiation of fibroblasts into myofibroblasts. Myofibroblasts are characterized by the expression of α-smooth muscle actin (α-SMA) and are crucial for wound contraction, but their persistence can lead to fibrosis and scarring.[13] Studies have demonstrated that Pal-KTTKS can reduce the expression of α-SMA in a dose-dependent manner, suggesting a role in promoting a more organized and less fibrotic tissue repair process.[13] This inhibitory effect on myofibroblast differentiation is critical for preventing excessive scarring and maintaining skin's normal texture.[13]
Quantitative Efficacy Data
The anti-aging effects of this compound have been substantiated by both in vitro and in vivo clinical studies. The following tables summarize key quantitative findings.
Table 1: Summary of Clinical Trial Results
| Study Parameter | Concentration | Duration | Key Finding | Reference |
| Wrinkle Depth & Skin Rigidity | 3 ppm (0.0003%) | 12 weeks | Significant reduction in wrinkle depth and skin rigidity compared to placebo. | [14] |
| Periorbital Fold Depth | 0.005% | 28 days | 18% decrease in fold depth. | [14][15] |
| Periorbital Skin Rigidity | 0.005% | 28 days | 21% reduction in skin rigidity. | [14] |
Table 2: Summary of In Vitro Study Results
| Cell Type | Concentration | Duration | Key Finding | Reference |
| Human Dermal Fibroblasts | 0.1 µM | Not Specified | Twofold decrease in α-SMA-positive stress fibers (from 75% to 38.6%). | [13] |
| Human Dermal Fibroblasts | 0.5 µM | Not Specified | No significant inhibitory effect on α-SMA expression. | [13] |
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the activity of this compound.
In Vitro Assessment of ECM Synthesis in Human Dermal Fibroblasts
This protocol outlines the general steps to quantify the effect of Pal-KTTKS on the production of ECM proteins by human dermal fibroblasts (HDFs).
1. Cell Culture and Treatment:
-
Culture primary HDFs in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.
-
Seed HDFs into appropriate culture plates (e.g., 6-well plates for protein/RNA extraction, 96-well plates for proliferation assays).
-
Once cells reach 70-80% confluency, replace the growth medium with a serum-free or low-serum medium for 24 hours to synchronize the cells.
-
Treat cells with varying concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control (e.g., sterile water or DMSO) for a specified time period (e.g., 24, 48, or 72 hours).
2. Quantification of Collagen Synthesis (ELISA):
-
After the treatment period, collect the cell culture supernatant.
-
Use a commercial Pro-Collagen Type I C-Peptide (PIP) ELISA kit to quantify the amount of newly secreted pro-collagen I.
-
Follow the manufacturer's protocol for adding standards, samples, and detection antibodies to the pre-coated plate.
-
Measure the absorbance at 450 nm using a microplate reader and calculate the concentration of pro-collagen I based on the standard curve.[16]
3. Gene Expression Analysis (qPCR):
-
Following treatment, lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit).
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qPCR) using primers specific for target genes (e.g., COL1A1, COL3A1, FN1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Calculate the relative gene expression using the ΔΔCt method.[12][16]
4. Protein Expression Analysis (Western Blot):
-
Lyse treated cells in RIPA buffer containing protease inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against target proteins (e.g., Collagen I, Fibronectin) and a loading control (e.g., β-actin).
-
Incubate with appropriate HRP-conjugated secondary antibodies and visualize bands using an enhanced chemiluminescence (ECL) substrate.[16]
Immunofluorescence Staining for α-SMA
This protocol is used to visualize and quantify the differentiation of fibroblasts into myofibroblasts.
1. Cell Culture on Coverslips:
-
Seed HDFs onto sterile glass coverslips placed in a 12-well plate.
-
Culture and treat the cells with Pal-KTTKS as described in section 4.1.
2. Fixation and Permeabilization:
-
After treatment, wash the cells with Phosphate-Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
3. Staining:
-
Block non-specific binding with a blocking buffer (e.g., 1% Bovine Serum Albumin in PBS) for 1 hour.
-
Incubate with a primary antibody against α-SMA (e.g., mouse anti-α-SMA) overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) for 1 hour at room temperature in the dark.
-
Counterstain nuclei with DAPI.
4. Imaging and Analysis:
-
Mount the coverslips onto microscope slides.
-
Visualize the cells using a fluorescence or confocal microscope.
-
Quantify the percentage of α-SMA-positive cells or the intensity of α-SMA stress fibers using image analysis software (e.g., ImageJ).[13]
Logical Relationships and Downstream Effects
This compound initiates a cascade of events at the cellular level that translates into macroscopic improvements in skin health and appearance. The core relationship is its function as an external signal that stimulates internal repair mechanisms, leading to a net increase in the structural components of the dermal matrix.
Conclusion
This compound is a well-characterized signal peptide that effectively stimulates the skin's endogenous repair and regeneration mechanisms.[2][5] Its primary mode of action involves the activation of the TGF-β signaling pathway in dermal fibroblasts, leading to the increased synthesis of essential extracellular matrix proteins.[4] This activity translates into clinically observable anti-aging benefits, including the reduction of wrinkles and the improvement of skin firmness and elasticity.[14][17] The dose-dependent modulation of myofibroblast differentiation further highlights its role in promoting healthy tissue remodeling.[13] The detailed protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound and similar matrikines.
References
- 1. This compound - MOL Changes [molchanges.com]
- 2. lifetein.com [lifetein.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Cosmetic Active Peptide Raw Material Analysis Series (Part 1): Palmito - Dilun Biotechnology [peptidescientific.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. genscript.com [genscript.com]
- 8. REB TECHNOLOGY | this compound [hzrebtech.com]
- 9. Function of this compound - Creative Peptides [creative-peptides.com]
- 10. benchchem.com [benchchem.com]
- 11. Anti-wrinkle Effect of a Palmitoyl Oligopeptide Complex on Human Keratinocytes and Fibroblasts Through TGF-β1 Pathway, Cell Biology, Science Publishing Group [sciencepublishinggroup.com]
- 12. benchchem.com [benchchem.com]
- 13. Effect of Palmitoyl-Pentapeptide (Pal-KTTKS) on Wound Contractile Process in Relation with Connective Tissue Growth Factor and α-Smooth Muscle Actin Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. grokipedia.com [grokipedia.com]
- 15. Double-blind, Randomized Trial on the Effectiveness of Acetylhexapeptide-3 Cream and this compound Cream for Crow's Feet - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Topical palmitoyl pentapeptide provides improvement in photoaged human facial skin - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis and Scientific Journey of Palmitoyl Pentapeptide-4 (Matrixyl): A Technical Guide
Introduction
Palmitoyl (B13399708) Pentapeptide-4, commercially known as Matrixyl, represents a significant milestone in the field of cosmetic science and dermatology. Its discovery and development marked a shift towards signal-transducing ingredients capable of mimicking natural biological processes to combat the signs of aging. This technical guide provides an in-depth exploration of the history, discovery, mechanism of action, and clinical evaluation of Palmitoyl Pentapeptide-4, tailored for researchers, scientists, and drug development professionals.
Discovery and Historical Development
The journey of this compound began with research into "matrikines," which are peptide fragments derived from the extracellular matrix (ECM) that act as cellular messengers, regulating cell activities such as proliferation and matrix remodeling.[1][2] The foundational concept was that these small, biologically active peptides could signal to skin cells to synthesize essential components of the dermal matrix that are lost during the aging process.[2]
The specific pentapeptide sequence, Lysine-Threonine-Threonine-Lysine-Serine (KTTKS), was identified by researchers at the University of Tennessee as a subfragment of the pro-collagen type I propeptide.[2][3] This particular sequence was found to be the minimum sequence that retained approximately 80% of the collagen-stimulating activity of the larger parent peptide.[2][3]
Recognizing the therapeutic potential of this peptide, the French ingredient supplier Sederma, in a collaborative effort with Procter & Gamble, developed a method to enhance its stability and skin penetration.[4] The hydrophilic nature of the KTTKS peptide made it difficult to traverse the lipid-rich stratum corneum.[3][5] To overcome this, a 16-carbon aliphatic chain, palmitic acid, was attached to the N-terminus of the peptide, creating this compound.[1][6] This modification increased the lipophilicity of the molecule, facilitating its delivery into the deeper layers of the skin.[6][7]
Sederma launched this compound under the trade name Matrixyl in the year 2000, introducing it as a potent active ingredient for anti-wrinkle cosmetic formulations.[1][8]
Mechanism of Action: A Signaling Cascade for Skin Regeneration
This compound functions as a signaling molecule that mimics a natural feedback loop in the skin's repair process. When collagen is degraded, naturally occurring peptide fragments signal to fibroblasts to produce more collagen. This compound is designed to imitate these natural fragments, thereby stimulating the synthesis of key extracellular matrix components.[9][10]
The primary mechanism of action involves the stimulation of fibroblasts to produce:
-
Collagen Types I, III, and IV: These are the most abundant collagens in the skin, providing structural integrity and firmness.[10][11][12]
-
Elastin: This protein provides elasticity and resilience to the skin.[10][13]
-
Fibronectin: A glycoprotein (B1211001) that plays a crucial role in cell adhesion and wound healing.[10][11]
-
Hyaluronic Acid and other Glycosaminoglycans (GAGs): These molecules are essential for skin hydration and maintaining the volume of the dermal matrix.[10][11]
The signaling pathway is believed to involve the activation of Transforming Growth Factor-β (TGF-β), a key cytokine in the regulation of ECM synthesis.[9] By activating this pathway, this compound initiates a cascade of events leading to the regeneration and remodeling of the dermal matrix.[9]
Quantitative Data from Clinical Efficacy Studies
Numerous clinical studies have been conducted to evaluate the anti-aging efficacy of this compound. The following tables summarize the quantitative data from key double-blind, randomized, placebo-controlled trials.
Table 1: Summary of Clinical Studies on Periorbital Wrinkles
| Study (Lintner et al.) | Concentration | Duration | Parameter | Improvement vs. Placebo |
| Lintner, 2002[11][14] | 0.005% | 28 days | Fold Depth | 18% reduction |
| Fold Thickness | 37% reduction | |||
| Skin Firmness | 21% improvement | |||
| Unnamed Study | 7% | 8 weeks | Crow's Feet (Visioscan) | Statistically significant decrease (p<0.001) |
| Undereye Wrinkles (Visioscan) | Statistically significant decrease (p=0.001) | |||
| Crow's Feet (Cutometer) | Statistically significant increase in viscoelasticity (p<0.001) | |||
| Undereye Wrinkles (Cutometer) | Statistically significant increase in viscoelasticity (p=0.005) | |||
| Crow's Feet (Tewameter) | Statistically significant decrease in TEWL (p<0.001) | |||
| Undereye Wrinkles (Tewameter) | Statistically significant decrease in TEWL (p<0.001) | |||
| Crow's Feet (Rao-Goldman Score) | Statistically significant decrease (p=0.001) | |||
| Undereye Wrinkles (Rao-Goldman Score) | Statistically significant decrease (p<0.001) |
Table 2: Summary of Clinical Studies on Facial Wrinkles and Skin Texture
| Study (Robinson et al.) | Concentration | Duration | Parameter | Improvement vs. Placebo |
| Robinson et al., 2005[15][16][17] | 3 ppm (0.0003%) | 12 weeks | Fine Lines/Wrinkles | Significant improvement (quantitative and expert grader analysis) |
| Corum Study, 2024[18] | Not specified | 56 days | "Tech-Neck" and "Barcode" Wrinkles | Significant decrease at day 28, continued improvement to day 56 |
| Collagen Index | Potent enhancement over time |
Detailed Experimental Protocols
To ensure reproducibility and a thorough understanding of the research, detailed methodologies for key experiments are provided below.
In Vivo Efficacy Study on Periorbital Wrinkles
-
Study Design: A double-blind, randomized, placebo-controlled, split-face clinical trial.[15][19]
-
Participants: 15 female subjects, aged 35-65 years, with periorbital wrinkles (Rao-Goldman scores from 2 to 5).[19]
-
Test Articles: A serum containing 7% this compound and a placebo serum.[19]
-
Application Protocol: Participants applied the assigned serum to one side of their face (randomized) twice daily for 8 weeks.[19]
-
Efficacy Measurements:
-
Wrinkle Depth (Visioscan® VC 98): Measurements were taken at baseline (week 0), week 4, and week 8.[19]
-
Skin Viscoelasticity (Cutometer® MPA 580): Measurements were taken at baseline, week 4, and week 8.[19]
-
Transepidermal Water Loss (Tewameter® TM 300): Measurements were taken at baseline and week 8.[19]
-
Photographic Assessment: Standardized digital photographs were taken at baseline and week 8 and assessed by dermatologists using the Rao-Goldman 5-point wrinkle scale.[19]
-
-
Statistical Analysis: Paired t-test was used to compare the effects of the active serum and the placebo. A p-value of <0.05 was considered statistically significant.[19]
In Vitro Dermal Penetration and Stability Study
-
Objective: To assess the skin penetration and stability of this compound.
-
Methodology:
-
Skin Model: Full-thickness hairless mouse skin mounted on Franz diffusion cells.
-
Test Substance Application: A defined amount of this compound was applied to the epidermal surface.
-
Sample Collection: At various time points over 24 hours, the different skin layers (stratum corneum, epidermis, dermis) and the receptor fluid were collected.
-
Analysis: The concentration of this compound in each compartment was quantified using a suitable analytical method (e.g., HPLC-MS).
-
Stability Assessment: The stability of this compound was evaluated in skin extracts to determine the extent of enzymatic degradation.
-
-
Key Findings: this compound was found to penetrate the skin, with the majority retained in the stratum corneum and epidermis, and a smaller amount reaching the dermis. It did not permeate through the full-thickness skin into the receptor fluid.
Synthesis and Chemical Profile
This compound is synthesized primarily through solid-phase peptide synthesis (SPPS).[10] This method involves the stepwise coupling of amino acids to a solid resin support. Following the assembly of the pentapeptide chain (KTTKS), palmitic acid is conjugated to the N-terminus. The final product is then cleaved from the resin, purified, and lyophilized.[10]
-
INCI Name: this compound
-
CAS Number: 214047-00-4[1]
-
Amino Acid Sequence: Pal-Lys-Thr-Thr-Lys-Ser-OH[12]
-
Molecular Formula: C39H75N7O10[1]
-
Molar Mass: 802.07 g/mol [1]
Safety and Toxicological Profile
This compound has been demonstrated to be well-tolerated and non-irritating to the skin.[10][16] Safety assessments have shown that it is non-mutagenic and non-sensitizing at typical use concentrations in cosmetic formulations. Dermal penetration studies indicate limited systemic absorption. A trade name mixture containing 100 ppm of this compound was found to be well-tolerated in a human skin irritation test.
The discovery and development of this compound (Matrixyl) represent a paradigm shift in cosmetic science, moving from passive ingredients to active molecules that can modulate cellular function. Its well-defined mechanism of action, supported by a robust body of clinical evidence, has established it as a cornerstone in the formulation of effective anti-aging skincare products. For researchers and drug development professionals, the story of this compound serves as a compelling case study in the rational design and successful application of bioactive peptides for dermatological applications. Further research may continue to elucidate its precise receptor interactions and explore its potential in other areas of skin health and repair.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Function of this compound - Creative Peptides [creative-peptides.com]
- 3. Matrixyl™ | this compound | Palmitoyl-KTTKS | Cosmetic Ingredients Guide [ci.guide]
- 4. This compound (Explained + Products) [incidecoder.com]
- 5. cir-safety.org [cir-safety.org]
- 6. grokipedia.com [grokipedia.com]
- 7. This compound - MOL Changes [molchanges.com]
- 8. ahb-lab.com [ahb-lab.com]
- 9. researchgate.net [researchgate.net]
- 10. Cosmetic Active Peptide Raw Material Analysis Series (Part 1): Palmito - Dilun Biotechnology [peptidescientific.com]
- 11. Palmitoyl Pentapeptide: Biological Roles, Mechanisms of Anti-ageing, Efficacy and Applications_Chemicalbook [chemicalbook.com]
- 12. mdpi.com [mdpi.com]
- 13. openaccesspub.org [openaccesspub.org]
- 14. Double-blind, Randomized Trial on the Effectiveness of Acetylhexapeptide-3 Cream and this compound Cream for Crow's Feet - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Peptides: Emerging Candidates for the Prevention and Treatment of Skin Senescence: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Topical palmitoyl pentapeptide provides improvement in photoaged human facial skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. blog.covalo.com [blog.covalo.com]
- 19. rsujournals.rsu.ac.th [rsujournals.rsu.ac.th]
Pal-KTTKS: A Technical Guide to the Synthetic Matrikine for Skin Regeneration
For Researchers, Scientists, and Drug Development Professionals
Palmitoyl-Lys-Thr-Thr-Lys-Ser (Pal-KTTKS), commercially known as Matrixyl®, is a synthetic lipopeptide that has garnered significant attention in the fields of dermatology and cosmetic science for its potent anti-aging and skin-regenerating properties. As a derivative of the procollagen (B1174764) type I C-terminal propeptide, Pal-KTTKS functions as a matrikine—a messenger peptide that signals cells to modulate extracellular matrix (ECM) remodeling and synthesis. This technical guide provides an in-depth overview of the chemical structure, physicochemical and biological properties, mechanism of action, and experimental validation of Pal-KTTKS.
Chemical Structure and Physicochemical Properties
Pal-KTTKS is a pentapeptide with the amino acid sequence Lys-Thr-Thr-Lys-Ser, which is conjugated to a 16-carbon palmitic acid chain at the N-terminus.[1][2][3] This lipid conjugation is a critical structural feature, enhancing the molecule's lipophilicity and stability, thereby facilitating its penetration through the stratum corneum to the underlying dermal layers where it exerts its biological effects.[4][5][6][7][8] In contrast, the parent peptide KTTKS is hydrophilic and shows minimal skin penetration.[4][5][6]
The key physicochemical properties of Pal-KTTKS are summarized in the table below.
| Property | Value | Reference(s) |
| Synonyms | Matrixyl, Palmitoyl (B13399708) Pentapeptide-4 | [1][2][9] |
| Molecular Formula | C₃₉H₇₅N₇O₁₀ | [2][9][10] |
| Molecular Weight | 802.05 g/mol | [1][9][11][10] |
| Appearance | White to off-white powder | [11][12] |
| Solubility | Slightly soluble in water and methanol; challenging to dissolve in aqueous media | [9][12] |
| LogP (calculated) | ~3.7 (lipophilic) | [4][5] |
| Decomposition Temp. | ~150°C | [4][5] |
| Storage Stability | ≥ 4 years at -20°C | [12] |
Biological Properties and Mechanism of Action
Pal-KTTKS acts as a signal peptide, mimicking a fragment of procollagen to stimulate fibroblasts to synthesize key components of the extracellular matrix.[2][4][9] Its primary biological effect is the promotion of collagen, fibronectin, and hyaluronic acid synthesis, which are crucial for maintaining the skin's structural integrity and youthful appearance.[8][9][13]
Stimulation of Extracellular Matrix Synthesis
In vitro studies have consistently demonstrated that Pal-KTTKS stimulates the production of collagen types I, III, and IV, as well as fibronectin and glycosaminoglycans in cultured human dermal fibroblasts.[2][3][8][9][14][15] This leads to a strengthening and thickening of the dermal matrix, which manifests as a reduction in the appearance of fine lines and wrinkles.
Signaling Pathway
The mechanism of action of Pal-KTTKS is primarily mediated through the upregulation of Transforming Growth Factor-beta (TGF-β).[4][9][16] TGF-β is a key cytokine that regulates cell proliferation, differentiation, and ECM production. Upon stimulation by Pal-KTTKS, TGF-β levels increase, which in turn activates the Smad signaling pathway. Activated Smad proteins translocate to the nucleus and induce the transcription of genes encoding for ECM proteins, most notably procollagen.[4] Additionally, Pal-KTTKS has been shown to stabilize procollagen mRNA, further enhancing collagen production.[9][16]
Quantitative Data from In Vitro and Clinical Studies
Numerous studies have provided quantitative evidence of the efficacy of Pal-KTTKS. The data below is a summary from key in vitro and clinical trials.
In Vitro Efficacy Data
| Parameter Measured | Cell Type | Pal-KTTKS Concentration | Result | Reference(s) |
| Collagen Production | Human Dermal Fibroblasts | 0.002 - 0.008 wt% | Dose-dependent increase in collagen synthesis | [17] |
| α-Smooth Muscle Actin (α-SMA) Expression | Human Dermal Fibroblasts | 0.1 µM | 2-fold decrease in α-SMA positive stress fibers (75% to 38.6%) | [18] |
| Connective Tissue Growth Factor (CTGF) Expression | Wounded Fibroblasts | 0.1 µM | Reduction in CTGF expression compared to untreated wounded cells | [18] |
| Fibroblast-Populated Collagen Lattice Contraction | Human Dermal Fibroblasts | 0.1 µM | Inhibition of collagen lattice contraction (84.9% of initial diameter vs. 78.6% for control) | [18] |
Clinical Efficacy Data
| Study Duration | Number of Subjects | Pal-KTTKS Concentration | Key Findings | Reference(s) |
| 12 weeks | 93 | 3 ppm (0.0003%) | Significant reduction in fine lines and wrinkles compared to placebo, as measured by quantitative image analysis and expert grading. | [5][10] |
| 28 days | Not specified | 0.005% | 18% decrease in wrinkle fold depth and a 21% reduction in skin rigidity. | [12] |
| 8 weeks | 15 | 7% | Significant reduction in periorbital wrinkle depth (Visioscan), significant increase in skin elasticity (Cutometer), and significant improvement in skin barrier function (TEWL). | [19] |
Skin Penetration Data
A study using hairless mouse skin demonstrated the critical role of palmitoylation for dermal delivery.
| Compound | Amount in Stratum Corneum | Amount in Epidermis | Amount in Dermis | Amount in Receptor (Permeated) | Reference(s) |
| Pal-KTTKS | 4.2 ± 0.7 µg/cm² | 2.8 ± 0.5 µg/cm² | 0.3 ± 0.1 µg/cm² | Not detected | [6] |
| KTTKS | Not detected | Not detected | Not detected | Not detected | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used in the evaluation of Pal-KTTKS.
In Vitro Collagen Synthesis Assay (Sirius Red Staining)
This protocol quantifies collagen deposited in the extracellular matrix of cultured fibroblasts.
-
Cell Culture: Plate human dermal fibroblasts in 96-well plates and culture until sub-confluent.
-
Treatment: Treat cells with varying concentrations of Pal-KTTKS (e.g., 0.002% to 0.008%) or a vehicle control in serum-free media for a specified period (e.g., 72 hours).
-
Fixation: Wash cells with Phosphate-Buffered Saline (PBS) and fix with a suitable fixative (e.g., Kahle's fixative) for a minimum of 10 minutes.
-
Staining: Remove the fixative, wash with PBS, and stain the cells with 0.1% (w/v) Sirius Red in a saturated aqueous solution of picric acid for 1 hour.
-
Washing: Aspirate the staining solution and wash extensively with 0.1 M HCl or 0.5% acetic acid to remove unbound dye.
-
Elution: Add 0.1 M NaOH to each well and incubate with gentle agitation to elute the bound dye from the collagen.
-
Quantification: Transfer the eluate to a new 96-well plate and measure the optical density at 540-570 nm using a microplate reader.
-
Normalization: Quantify total protein or cell number in parallel wells to normalize collagen production per cell.
In Vitro Wound Healing ("Scratch") Assay
This assay assesses the effect of Pal-KTTKS on fibroblast migration and proliferation.
-
Cell Culture: Grow fibroblasts to confluence in 6-well plates.
-
Scratching: Create a "wound" by scratching the cell monolayer with a sterile 10 µL pipette tip.
-
Treatment: Wash with PBS to remove dislodged cells and add media containing Pal-KTTKS at desired concentrations (e.g., 0.1 µM to 0.5 µM).
-
Imaging: Capture images of the scratch at time 0 and subsequent time points (e.g., 3 and 6 hours).
-
Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time to assess cell migration.
Structure-Activity Relationship
The efficacy of Pal-KTTKS is intrinsically linked to its chemical structure. The relationship between its components and its biological activity is a clear example of rational peptide design for cosmetic and therapeutic applications.
Conclusion
Pal-KTTKS is a well-characterized synthetic peptide with a robust body of evidence supporting its efficacy as an anti-aging agent. Its dual-component structure, combining a signal peptide with a lipid delivery system, allows it to effectively penetrate the skin and stimulate the synthesis of crucial extracellular matrix proteins. The quantitative data from both in vitro and clinical studies demonstrate its ability to remodel the dermal matrix, leading to measurable improvements in skin structure and a reduction in the visible signs of aging. For researchers and developers in the pharmaceutical and cosmetic industries, Pal-KTTKS represents a benchmark molecule for the rational design of topically applied, biologically active peptides.
References
- 1. Techniques to Assess Collagen Synthesis , Deposition , and Cross-Linking In Vitro | Springer Nature Experiments [experiments.springernature.com]
- 2. Function of Palmitoyl pentapeptide-4 - Creative Peptides [creative-peptides.com]
- 3. Pal-KTTKS peptide [novoprolabs.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Dermal Stability and In Vitro Skin Permeation of Collagen Pentapeptides (KTTKS and palmitoyl-KTTKS) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. The Effects of a Novel Series of KTTKS Analogues on Cytotoxicity and Proteolytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Topical palmitoyl pentapeptide provides improvement in photoaged human facial skin 1 | Semantic Scholar [semanticscholar.org]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. cdn.mdedge.com [cdn.mdedge.com]
- 14. researchgate.net [researchgate.net]
- 15. Topically applied KTTKS: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The pentapeptide KTTKS promoting the expressions of type I collagen and transforming growth factor-beta of tendon cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. caymanchem.com [caymanchem.com]
- 18. Effect of Palmitoyl-Pentapeptide (Pal-KTTKS) on Wound Contractile Process in Relation with Connective Tissue Growth Factor and α-Smooth Muscle Actin Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 19. rsujournals.rsu.ac.th [rsujournals.rsu.ac.th]
The Matrikine Messenger: A Technical Guide to Palmitoyl Pentapeptide-4's Role in Extracellular Matrix Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Palmitoyl Pentapeptide-4 (PP4), a synthetic derivative of a procollagen (B1174764) type I fragment, has emerged as a significant bioactive peptide in the field of dermatology and cosmetic science. This technical guide provides an in-depth analysis of the molecular mechanisms through which PP4 stimulates the synthesis of key extracellular matrix (ECM) components. We will explore the signaling pathways initiated by this matrikine, present quantitative data from in vitro and in vivo studies, and provide detailed experimental protocols for researchers investigating its efficacy. This document is intended to be a comprehensive resource for professionals in the fields of dermatology, cellular biology, and drug development.
Introduction
The structural integrity and youthful appearance of the skin are largely dependent on the complex network of macromolecules that constitute the extracellular matrix (ECM). Key components of the ECM include collagens (primarily types I, III, and IV), fibronectin, and hyaluronic acid, which collectively provide tensile strength, elasticity, and hydration.[1] The natural aging process, exacerbated by photoaging, leads to a decline in the production and an increase in the degradation of these essential molecules, resulting in the visible signs of aging such as wrinkles and loss of firmness.[2]
This compound (Pal-KTTKS) is a five-amino-acid peptide (Lys-Thr-Thr-Lys-Ser) linked to a 16-carbon aliphatic chain.[3] This lipophilic modification enhances its penetration through the stratum corneum, allowing it to reach the dermal fibroblasts, the primary cells responsible for ECM synthesis.[4] Functioning as a matrikine—a peptide derived from the breakdown of ECM proteins that can regulate cell activity—PP4 signals fibroblasts to ramp up the production of crucial ECM components.[3][5]
Mechanism of Action: The TGF-β Signaling Pathway
The primary mechanism by which this compound exerts its effects on ECM synthesis is through the activation of the Transforming Growth Factor-β (TGF-β) signaling pathway.[5][6] This pathway is a central regulator of cellular processes including proliferation, differentiation, and ECM production.
Upon reaching the dermal fibroblasts, PP4 is believed to interact with cell surface receptors, initiating a cascade of intracellular events that mimic the natural wound healing and tissue remodeling processes.[5] This signaling ultimately leads to the increased transcription of genes encoding for key ECM proteins.
Signaling Pathway Diagram
Caption: TGF-β Signaling Pathway Activated by this compound.
Quantitative Data on Extracellular Matrix Synthesis
Numerous studies have quantified the effects of this compound on the synthesis of various ECM components. The following tables summarize key findings from both in vitro and in vivo research.
Table 1: In Vitro Studies on Human Dermal Fibroblasts
| ECM Component | PP4 Concentration | Incubation Time | Result | Citation |
| Collagen I | 1-10 µM | 48-72 hours | Significant increase in synthesis | [7] |
| Collagen III | Not specified | 4-16 hours | Upregulation of gene and protein expression | [5] |
| Collagen IV | Not specified | 4-16 hours | Upregulation of gene and protein expression | [5] |
| Fibronectin | Not specified | Not specified | Stimulation of production | [8][9] |
| Hyaluronic Acid | Not specified | Not specified | Stimulation of synthesis | [1][3] |
Table 2: In Vivo Clinical Studies
| Study Duration | PP4 Concentration | Parameter Measured | Result | Citation |
| 28 days | 0.005% (50 ppm) | Wrinkle Fold Depth | 18% decrease | [10] |
| 28 days | 0.005% (50 ppm) | Wrinkle Fold Thickness | 37% decrease | [10] |
| 28 days | 0.005% (50 ppm) | Skin Firmness | 21% increase | [10] |
| 8 weeks | 7% | Periorbital Wrinkle Depth | Significant reduction | [9] |
| 12 weeks | 3 ppm | Fine Lines/Wrinkles | Significant improvement | [2] |
Experimental Protocols
The following protocols provide a framework for the in vitro assessment of this compound's efficacy in stimulating ECM synthesis in human dermal fibroblasts.
Human Dermal Fibroblast Culture
-
Cell Seeding: Plate human dermal fibroblasts in 6-well plates at a density of 1.0-1.4 x 10^4 cells/cm^2.[11]
-
Culture Medium: Use Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2mM L-glutamine, and antibiotics (50 units/mL penicillin and 50 µg/mL streptomycin).[12]
-
Incubation: Culture the cells at 37°C in a humidified atmosphere with 5% CO2.[13]
-
Peptide Treatment: Once the cells reach 60-70% confluency, replace the culture medium with serum-free DMEM containing various concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) or a vehicle control (DMSO).[7] Incubate for 48-72 hours.[7]
Quantification of Collagen I Synthesis by ELISA
-
Sample Collection: Collect the cell culture supernatant after the peptide treatment period.
-
ELISA Procedure: Utilize a commercial Human Collagen Type I ELISA kit.
-
Coat a 96-well plate with a capture antibody specific for human collagen type I.[6]
-
Add blocking buffer to prevent non-specific binding.[6]
-
Add the collected cell culture supernatants and standards to the wells and incubate.[4]
-
Wash the plate and add a biotinylated detection antibody.
-
Incubate and wash, then add Streptavidin-HRP conjugate.[4]
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.[14]
-
-
Data Analysis: Calculate the concentration of collagen I in the samples by comparing their absorbance to the standard curve.
Quantification of COL1A1 Gene Expression by RT-qPCR
-
RNA Extraction: Lyse the treated fibroblasts and extract total RNA using a suitable kit.[15]
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.[15][16]
-
qPCR Reaction: Perform qPCR using SYBR Green master mix with primers specific for the human COL1A1 gene and a housekeeping gene (e.g., GAPDH) for normalization.[15][17]
-
Example Primer Sequences (to be validated):
-
COL1A1 Forward: 5'-TCTGCGACAACGGCAAGGTG-3'
-
COL1A1 Reverse: 5'-GACGCCGGTGGTTTCTTGGT-3'
-
-
-
Data Analysis: Determine the relative expression of the COL1A1 gene using the 2^-ΔΔCt method.[18]
Experimental Workflow Diagram
Caption: In Vitro Experimental Workflow for Assessing PP4 Efficacy.
Conclusion
This compound stands as a well-documented bioactive peptide with a clear mechanism of action in stimulating the synthesis of key extracellular matrix components. Its ability to activate the TGF-β signaling pathway in dermal fibroblasts leads to a demonstrable increase in the production of collagen, fibronectin, and hyaluronic acid. The quantitative data from both in vitro and in vivo studies support its efficacy in improving the structural integrity of the skin and reducing the visible signs of aging. The provided experimental protocols offer a robust framework for researchers to further investigate and quantify the effects of this and other matrikines. As the demand for effective and scientifically validated anti-aging ingredients continues to grow, this compound remains a cornerstone in the development of advanced skincare and dermatological treatments.
References
- 1. Cosmetic Active Peptide Raw Material Analysis Series (Part 1): Palmito - Dilun Biotechnology [peptidescientific.com]
- 2. Wholesale this compound bioactive peptide cosmetic ingredients 98.0%powder supplier | One-stop Solution Service [drop-bio.com]
- 3. openaccesspub.org [openaccesspub.org]
- 4. cloud-clone.com [cloud-clone.com]
- 5. researchgate.net [researchgate.net]
- 6. Sandwich ELISA Protocol for Collagen | Rockland [rockland.com]
- 7. benchchem.com [benchchem.com]
- 8. genscript.com [genscript.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Double-blind, Randomized Trial on the Effectiveness of Acetylhexapeptide-3 Cream and this compound Cream for Crow's Feet - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Primary Human Fibroblast Cell Culture [protocols.io]
- 12. encodeproject.org [encodeproject.org]
- 13. fibroblast.org [fibroblast.org]
- 14. kamiyabiomedical.com [kamiyabiomedical.com]
- 15. Modulating Collagen I Expression in Fibroblasts by CRISPR-Cas9 Base Editing of the Collagen 1A1 Promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. Single cell RNA seq reveals the pro-regenerative phenotype of thrombospondin-2 deficient dermal fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Collagen α1(I) Gene (COL1A1) Is Repressed by RFX Family - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vitro Biological Activity of Palmitoyl Pentapeptide-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palmitoyl Pentapeptide-4, commercially known as Matrixyl®, is a synthetic lipopeptide that has garnered significant attention in the fields of dermatology and cosmetic science for its potent anti-aging properties. This molecule consists of a five-amino-acid peptide fragment, Lys-Thr-Thr-Lys-Ser (KTTKS), which is a subfragment of the pro-collagen type I precursor, attached to a 16-carbon aliphatic chain (palmitic acid). This lipid conjugation enhances its stability and skin penetration, allowing it to exert its biological effects on dermal fibroblasts. This technical guide provides a comprehensive overview of the in vitro biological activities of this compound, detailing its mechanism of action, summarizing quantitative data from various studies, and providing detailed experimental protocols for its assessment.
Mechanism of Action
This compound functions as a matrikine, a type of messenger peptide that results from the breakdown of extracellular matrix (ECM) proteins.[1] These peptides can regulate cell activities by interacting with specific receptors, thereby activating genes involved in ECM renewal and cell proliferation.[1] The primary mechanism of action of this compound is the stimulation of dermal fibroblasts to synthesize key components of the extracellular matrix.[2][3]
In vitro studies have demonstrated that this compound upregulates the production of:
-
Collagens (Type I, III, and IV): These are the primary structural proteins in the dermis, providing tensile strength and resilience.[2][3][4]
-
Fibronectin: A glycoprotein (B1211001) that plays a crucial role in cell adhesion and wound healing.[2][4]
-
Elastin: A protein that imparts elasticity to the skin.[3][5]
-
Glycosaminoglycans (GAGs), including Hyaluronic Acid: These molecules are essential for maintaining skin hydration and turgor.[3][5][6]
The stimulation of ECM protein synthesis is believed to be mediated, at least in part, through the activation of the Transforming Growth Factor-β (TGF-β) signaling pathway.[7] This pathway is a key regulator of fibroblast activity and collagen production.
Quantitative Data on Biological Activity
The following tables summarize the quantitative data from various in vitro studies on the biological activity of this compound.
| Table 1: Effect of this compound on Extracellular Matrix Protein Synthesis | ||
| Target Protein | Cell Type | Observed Effect |
| Pro-collagen Type I | Human Dermal Fibroblasts | 44.68% increase in expression at 400 μg/mL[7] |
| Collagen I, III, IV | Human Dermal Fibroblasts | Upregulated gene and protein expression within 4-16 hours[7] |
| Fibronectin | Human Dermal Fibroblasts | Stimulation of synthesis[4] |
| Elastin | - | Stimulation of production[3][5] |
| Table 2: Effect of this compound on Matrix Metalloproteinase (MMP) Expression | ||
| Target Enzyme | Cell Type | Observed Effect |
| MMP-1 | Human Dermal Fibroblasts | 73.55% inhibition of expression at 400 μg/mL[7] |
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments to assess the biological activity of this compound.
Cell Culture and Treatment
-
Cell Line: Primary Human Dermal Fibroblasts (HDFs) are the most relevant cell type for these studies.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Peptide Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (B87167) (DMSO). This stock is then diluted in serum-free DMEM to the desired working concentrations (e.g., 1, 5, 10 µM). A vehicle control containing the same final concentration of DMSO should be included in all experiments.
-
Treatment Protocol: HDFs are seeded in appropriate culture plates and allowed to adhere for 24 hours. The growth medium is then replaced with serum-free medium containing the various concentrations of this compound or vehicle control. The incubation period will vary depending on the specific assay (typically 24-72 hours).
Western Blot Analysis for Collagen Type I
This protocol allows for the semi-quantitative analysis of collagen type I protein expression.
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) using a 4-12% gradient gel.
-
Electrotransfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for human collagen type I (e.g., rabbit anti-collagen I). A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) should also be used as a loading control.
-
Secondary Antibody Incubation: The membrane is washed with TBST and then incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG).
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence imaging system.
-
Densitometry: The intensity of the collagen I bands is quantified using image analysis software and normalized to the intensity of the loading control.
Enzyme-Linked Immunosorbent Assay (ELISA) for Fibronectin
This protocol provides a quantitative measurement of secreted fibronectin in the cell culture supernatant.
-
Sample Collection: After the treatment period, the cell culture supernatant is collected and centrifuged to remove any cellular debris.
-
ELISA Procedure: A commercially available human fibronectin ELISA kit is used according to the manufacturer's instructions. The general steps are as follows:
-
Standards and samples are added to the wells of a microplate pre-coated with a capture antibody specific for human fibronectin.
-
The plate is incubated to allow the fibronectin to bind to the immobilized antibody.
-
The wells are washed, and a biotin-conjugated detection antibody is added, which binds to a different epitope on the captured fibronectin.
-
After another washing step, a streptavidin-HRP conjugate is added, which binds to the biotinylated detection antibody.
-
A substrate solution (e.g., TMB) is added, and the color development is proportional to the amount of bound fibronectin.
-
The reaction is stopped, and the absorbance is measured at 450 nm using a microplate reader.
-
-
Data Analysis: A standard curve is generated using the known concentrations of the fibronectin standards. The concentration of fibronectin in the unknown samples is then determined by interpolating their absorbance values from the standard curve.
Real-Time Polymerase Chain Reaction (RT-PCR) for Gene Expression Analysis
This protocol allows for the quantification of the mRNA expression levels of genes encoding ECM proteins.
-
RNA Extraction: Total RNA is extracted from the treated cells using a commercially available RNA isolation kit.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcriptase enzyme and oligo(dT) primers.
-
Real-Time PCR: The relative expression of target genes (e.g., COL1A1 for collagen type I, COL3A1 for collagen type III, FN1 for fibronectin) is quantified by real-time PCR using a SYBR Green-based detection method. Specific primers for each target gene and a housekeeping gene (e.g., GAPDH or ACTB) are used. The PCR reaction is typically performed under the following conditions: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, where the expression of the target gene is normalized to the expression of the housekeeping gene and then expressed as a fold change relative to the vehicle-treated control group.
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway of this compound.
Experimental Workflow
Caption: General experimental workflow for in vitro analysis.
Conclusion
In vitro studies provide compelling evidence for the biological activity of this compound as a potent stimulator of extracellular matrix synthesis in dermal fibroblasts. Its ability to upregulate the production of key structural proteins like collagen and fibronectin, coupled with its inhibitory effect on collagen-degrading enzymes, underscores its potential as an effective agent for skin rejuvenation. The detailed protocols and methodologies provided in this guide offer a robust framework for researchers and scientists to further investigate and validate the efficacy of this and other bioactive peptides in the context of skin aging and repair.
References
- 1. Methods in Elastic Tissue Biology: Elastin Isolation and Purification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palmitoyl pentapeptide 4 [novoprolabs.com]
- 3. Development of novel real-time PCR methodology for quantification of COL11A1 mRNA variants and evaluation in breast cancer tissue specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The answer depends on the question: Optimal conditions for western blot characterization of muscle collagen type 1 depends on desired isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Palmitoyl Pentapeptide-4: A Technical Guide to its Regulation of Gene Expression in Skin Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Palmitoyl (B13399708) Pentapeptide-4 (PP4), commercially known as Matrixyl®, is a synthetic lipopeptide that has garnered significant attention in the field of dermatology and cosmetology for its anti-aging properties. This technical guide provides an in-depth analysis of the molecular mechanisms underlying the effects of PP4 on skin cells, with a specific focus on its role in regulating gene expression. This document summarizes the available quantitative data, provides detailed experimental protocols for in vitro analysis, and visualizes the key signaling pathways involved.
Palmitoyl Pentapeptide-4, a subfragment of pro-collagen type I, acts as a signaling molecule that stimulates fibroblasts to synthesize key components of the extracellular matrix (ECM).[1][2] This leads to an increase in the production of collagen (types I, III, and IV), elastin, and fibronectin, which are crucial for maintaining the structural integrity and elasticity of the skin.[1][2] The primary mechanism of action is believed to be the activation of the Transforming Growth Factor-beta (TGF-β) signaling pathway.[2] The palmitoyl moiety attached to the pentapeptide enhances its lipophilicity, facilitating its penetration through the stratum corneum to reach the dermal fibroblasts.
This guide is intended to be a comprehensive resource for researchers and professionals involved in the development of novel dermatological and cosmetic products, providing the foundational knowledge and practical methodologies to investigate the effects of this compound and similar bioactive molecules on skin cell biology.
Quantitative Data on Gene Expression
| Gene | Protein Product | Function in Skin | Concentration of Collagen Peptides | Duration of Treatment | Percentage Increase in Gene Expression (Mean ± SD) | Reference |
| COL1A1 | Collagen Type I | Provides tensile strength to the dermis. | 0.01% | 24 hours | 108.4 ± 7.6% | [3] |
| 1% | 24 hours | 60.5 ± 7.9% | [3] | |||
| ELN | Elastin | Provides elasticity and resilience to the skin. | 0.01% | 24 hours | 35.2 ± 13.2% | [3] |
| 1% | 24 hours | 42.1 ± 10.1% | [3] | |||
| VCAN | Versican | A large proteoglycan involved in cell adhesion, proliferation, and matrix assembly. | 0.01% | 24 hours | 127.6 ± 7.0% | [3] |
| 1% | 24 hours | 81.2 ± 8.4% | [3] |
Signaling Pathway
This compound is proposed to exert its effects on fibroblasts primarily through the activation of the Transforming Growth Factor-beta (TGF-β) signaling pathway.[2] This pathway is a crucial regulator of extracellular matrix homeostasis.
Proposed TGF-β Signaling Pathway for this compound
References
Methodological & Application
Application Note: HPLC Analysis of Palmitoyl Pentapeptide-4 in Cosmetic Formulations
**Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Palmitoyl (B13399708) Pentapeptide-4 in complex cosmetic matrices such as creams and serums. The described protocol, utilizing a reversed-phase C18 column with UV detection, is suitable for quality control, formulation development, and stability testing. Additionally, a summary of an LC-MS/MS method is provided for higher sensitivity and specificity. This document also outlines the mechanism of action of Palmitoyl Pentapeptide-4 and provides detailed experimental protocols for researchers, scientists, and drug development professionals.
Introduction
This compound, also known as Matrixyl®, is a synthetic peptide that has gained significant prominence in the cosmetic industry for its anti-aging properties.[1] It is a small peptide composed of five amino acids (Lys-Thr-Thr-Lys-Ser) conjugated with a palmitoyl group.[2] This lipid attachment enhances its stability and penetration into the skin.[2][3] this compound acts as a signaling molecule, stimulating fibroblasts in the dermis to synthesize key components of the extracellular matrix (ECM), such as collagen (types I, III, and IV), elastin, fibronectin, and hyaluronic acid.[4][5] This ultimately leads to a reduction in the appearance of fine lines and wrinkles and an improvement in skin firmness and elasticity.[1]
Accurate quantification of this compound in cosmetic formulations is crucial for ensuring product efficacy and quality. This application note provides a detailed HPLC-UV method and an overview of an LC-MS/MS method for this purpose.
Mechanism of Action: Signaling Pathway
This compound mimics a subfragment of procollagen (B1174764) type I, acting as a messenger to skin cells. Upon penetrating the epidermis, it signals fibroblasts to increase the production of essential ECM proteins. This regenerative process helps to rebuild the dermal matrix, leading to firmer, smoother skin.
Caption: Signaling pathway of this compound in the skin.
Experimental Protocols
This method is suitable for the routine quality control of this compound in cosmetic products.
3.1.1. Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | UV-Vis Detector |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 35°C |
| Detection Wavelength | 220 nm |
3.1.2. Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
3.1.3. Sample Preparation (from a Cream Matrix)
-
Accurately weigh approximately 1.0 g of the cosmetic cream into a 15 mL centrifuge tube.
-
Add 5.0 mL of a suitable organic solvent (e.g., methanol (B129727) or a mixture of dichloromethane (B109758) and methanol).
-
Vortex vigorously for 2 minutes to disperse the cream and dissolve the peptide.
-
Sonicate for 15 minutes to ensure complete extraction.
-
Centrifuge at 4000 rpm for 10 minutes to separate the supernatant from the precipitated excipients.
-
Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
-
Prepare a blank sample using a placebo cream (without this compound) and process it in the same manner to identify any matrix interferences.
3.1.4. Standard Preparation
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
-
From the stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by diluting with the mobile phase (initial conditions: 95% A, 5% B).
For higher sensitivity and selectivity, especially for complex matrices or low concentration formulations, an LC-MS/MS method is recommended.
3.2.1. Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| LC System | UHPLC System |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Column | C8 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm)[6] |
| Mobile Phase A | 20 mM Ammonium Acetate in Water + 1% Acetic Acid[6] |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min[6] |
| Elution Mode | Isocratic (e.g., 40% A : 60% B)[6] |
| Internal Standard | Palmitoyl-Gly-His-Lys (Pal-GHK)[6][7] |
3.2.2. Mass Spectrometry Parameters
| Parameter | Example Value |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | [M+H]+ |
| Product Ions (m/z) | To be determined by direct infusion of a standard solution |
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound from a cosmetic sample.
Caption: Experimental workflow for HPLC analysis.
Data Presentation
All quantitative data should be summarized in tables for clear comparison.
Table 1: System Suitability Parameters (HPLC-UV)
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| Repeatability (RSD%) | < 2.0% for 6 replicate injections |
Table 2: Method Validation Summary (HPLC-UV)
| Parameter | Result |
| Linearity (r²) | ≥ 0.999 |
| Range (µg/mL) | 1 - 100 |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantification (LOQ) | To be determined |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (RSD%) | < 2.0% |
Conclusion
The HPLC-UV method described in this application note is a reliable and reproducible technique for the quantification of this compound in cosmetic formulations. For analyses requiring higher sensitivity, the outlined LC-MS/MS method provides a suitable alternative. Proper sample preparation is critical to achieving accurate and precise results. These methods can be valuable tools for quality assurance and product development in the cosmetics industry.
References
- 1. specialchem.com [specialchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. openaccesspub.org [openaccesspub.org]
- 5. Palmitoyl Pentapeptide: Biological Roles, Mechanisms of Anti-ageing, Efficacy and Applications_Chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of a LC-MS/MS method to monitor palmitoyl peptides content in anti-wrinkle cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Palmitoyl Pentapeptide-4 using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palmitoyl Pentapeptide-4 (Pal-KTTKS), a synthetic lipopeptide, is a widely recognized active ingredient in the cosmetics industry, lauded for its anti-aging properties.[1] This molecule, a fragment of the procollagen (B1174764) type I precursor, is conjugated with palmitic acid to enhance its skin penetration and stability.[1][2] this compound stimulates the synthesis of key extracellular matrix components, including collagen (types I, III, and IV), elastin, fibronectin, and hyaluronic acid, thereby improving skin elasticity and reducing the appearance of wrinkles.[1][3] Accurate and precise quantification of this compound in various matrices, such as cosmetic formulations and biological samples, is crucial for quality control, formulation development, and pharmacokinetic studies. This document provides a detailed LC-MS/MS protocol for the robust quantification of this compound.
Signaling Pathway of this compound
This compound acts as a signaling molecule that mimics a natural precursor to collagen type I. Upon penetrating the skin, it stimulates fibroblasts to synthesize essential components of the extracellular matrix (ECM). This process is primarily mediated through the activation of the Transforming Growth Factor-β (TGF-β) signaling pathway, a key regulator of collagen synthesis. The increased production of collagen and other ECM proteins helps to rebuild the dermal matrix, leading to firmer, more youthful-looking skin.
Figure 1: Signaling pathway of this compound.
Experimental Workflow
The quantification of this compound by LC-MS/MS involves several key steps, starting from sample preparation to data analysis. A typical workflow includes liquid-liquid extraction to isolate the analyte from the sample matrix, followed by chromatographic separation and detection using tandem mass spectrometry in the Multiple Reaction Monitoring (MRM) mode.
Figure 2: General workflow for LC-MS/MS analysis.
Detailed Experimental Protocol
Materials and Reagents
-
This compound (Pal-KTTKS) reference standard
-
Palmitoyl-Gly-His-Lys (Pal-GHK) as internal standard (IS)
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ammonium formate (B1220265), LC-MS grade
-
Dichloromethane (DCM), analytical grade
-
Sodium chloride (NaCl)
Standard and Sample Preparation
2.1. Standard Stock Solutions
Prepare stock solutions of this compound and the internal standard (Pal-GHK) at a concentration of 1 mg/mL in methanol. Store these stock solutions at -20°C.
2.2. Working Standard Solutions and Calibration Curve
Prepare working standard solutions by serially diluting the stock solution with a 50:50 (v/v) mixture of acetonitrile and water. A typical calibration curve can range from 1 ng/mL to 1000 ng/mL.
2.3. Sample Preparation (Liquid-Liquid Extraction)
This protocol is optimized for the extraction of this compound from a cosmetic cream matrix.
-
Weigh 0.5 g of the cosmetic cream into a 15 mL polypropylene (B1209903) centrifuge tube.
-
Add 0.4 g of NaCl.
-
Add 50 µL of the internal standard working solution (e.g., 1 µg/mL).
-
Add 5 mL of dichloromethane.
-
Vortex for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the lower organic layer (dichloromethane) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 500 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
3.1. Liquid Chromatography
-
Column: ZIC®-pHILIC (150 x 2.1 mm, 5 µm) or a suitable reversed-phase C8 or C18 column.
-
Mobile Phase A: 20 mM Ammonium formate in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-2 min: 95% B
-
2-10 min: 95% to 50% B
-
10-12 min: 50% B
-
12-12.1 min: 50% to 95% B
-
12.1-17 min: 95% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
3.2. Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Gas Flow:
-
Desolvation Gas: 800 L/hr
-
Cone Gas: 50 L/hr
-
-
Collision Gas: Argon.
MRM Transitions and Collision Energies:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Collision Energy (eV) |
| This compound | 802.3 | 129.0 | 0.1 | 35 |
| This compound | 802.3 | 697.5 | 0.1 | 25 |
| Palmitoyl-GHK (IS) | 593.4 | 110.0 | 0.1 | 30 |
| Palmitoyl-GHK (IS) | 593.4 | 255.3 | 0.1 | 20 |
Note: Collision energies should be optimized for the specific instrument being used.
Quantitative Data Summary
The following table summarizes typical validation parameters for an LC-MS/MS method for the quantification of this compound, based on literature data.[2][4]
| Parameter | Typical Value/Range |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LOQ) |
| Precision (%RSD) | < 15% (< 20% at LOQ) |
| Recovery | > 85% |
| Matrix Effect | Minimal and compensated by the internal standard. |
Conclusion
This application note provides a comprehensive and detailed LC-MS/MS protocol for the quantification of this compound. The described method, incorporating liquid-liquid extraction, efficient chromatographic separation, and sensitive MRM detection, is suitable for the accurate and precise measurement of this lipopeptide in complex matrices such as cosmetic formulations. The provided workflow, signaling pathway, and quantitative data summary serve as a valuable resource for researchers, scientists, and drug development professionals working with this compound. Adherence to this protocol, with appropriate instrument-specific optimization, will enable reliable and reproducible quantification for quality control and research applications.
References
Application Notes and Protocols: Preparation and Use of Palmitoyl Pentapeptide-4 Stock Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction: Palmitoyl (B13399708) Pentapeptide-4 (Pal-KTTKS), also known as Matrixyl®, is a synthetic lipopeptide composed of five amino acids linked to a palmitic acid molecule. The palmitoyl group enhances its lipophilicity, improving skin penetration and stability.[1][2] Palmitoyl Pentapeptide-4 is a subfragment of the alpha-1 chain of type I collagen and functions as a cell-communicating, signaling peptide that stimulates the synthesis of key extracellular matrix (ECM) components.[2][3] It has been shown to promote the production of collagen (types I, III, and IV), elastin, fibronectin, and glycosaminoglycans.[4][5] Due to its hydrophobic nature, proper solubilization is critical for its use in in-vitro and other research applications. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing concentrated stock solutions. This document provides detailed protocols for the preparation of this compound stock solutions and its application in common cell-based assays.
Physicochemical Properties and Handling
Proper handling and storage of this compound are crucial to maintain its biological activity. The lyophilized peptide and its stock solutions should be stored under the recommended conditions to prevent degradation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Sequence | Pal-Lys-Thr-Thr-Lys-Ser-OH (Pal-KTTKS) | [2][6] |
| Molecular Formula | C₃₉H₇₅N₇O₁₀ | [5] |
| Molecular Weight | 802.05 g/mol | [2] |
| Appearance | White to off-white solid | [5] |
| Solubility | Poor in water; Soluble in DMSO (up to 50 mg/mL) | [6][7] |
Table 2: Recommended Storage and Handling of this compound
| Form | Storage Temperature | Stability | Handling Recommendations |
| Lyophilized Powder | -20°C or -80°C | 1-2 years | Store desiccated and protected from light. |
| DMSO Stock Solution | -20°C | ~1 month | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[8][9] |
| DMSO Stock Solution | -80°C | ~6 months | Aliquot into single-use volumes. Ensure vials are tightly sealed.[5][7] |
Protocol: Preparation of this compound Stock Solution
This protocol describes the reconstitution of lyophilized this compound in DMSO to create a high-concentration stock solution.
Materials:
-
Lyophilized this compound
-
Sterile, anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Sterile, low-retention microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator (optional)
Procedure:
-
Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for 15-20 minutes to prevent condensation.
-
Solvent Addition: Aseptically add the required volume of sterile DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM). It is recommended to prepare a high-concentration stock (10-20 mM) to minimize the final volume of DMSO in the working solution.[10]
-
Dissolution: Vortex the vial for 1-2 minutes to dissolve the peptide. If particulates remain, brief sonication in a water bath (5-10 minutes) can aid dissolution.[9][10] Ensure the solution is clear before proceeding.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage or -20°C for short-term storage as specified in Table 2.[5]
Important Consideration for Cell-Based Assays: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid cytotoxicity, typically ≤0.1% and not exceeding 0.5%.[8][9] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
Mechanism of Action: ECM Synthesis Stimulation
This compound mimics a fragment of procollagen (B1174764) type I, acting as a messenger peptide that signals fibroblasts to enhance the production of ECM components.[2] This process is believed to be mediated, in part, through the TGF-β signaling pathway, leading to a net increase in dermal matrix proteins and a reduction in their degradation by inhibiting matrix metalloproteinases (MMPs).[1][2]
Caption: Signaling pathway of this compound.
Experimental Protocols & Workflows
The following protocols provide methodologies to assess the biological activity of this compound in vitro.
Protocol: Cell Viability Assessment (MTT Assay)
This assay determines the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Workflow: MTT Assay
Caption: Experimental workflow for the MTT cell viability assay.
Methodology:
-
Cell Seeding: Seed human dermal fibroblasts (or other relevant cell types) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[9]
-
Peptide Treatment: Prepare working solutions of this compound by diluting the DMSO stock solution in serum-free or low-serum medium to achieve final concentrations (e.g., 1 µM, 5 µM, 10 µM).[9] The final DMSO concentration should not exceed 0.5%.[8]
-
Incubation: Aspirate the medium from the cells and replace it with 100 µL of the prepared peptide working solutions or vehicle control. Incubate for the desired period (e.g., 48-72 hours).[9]
-
MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[11]
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO or another suitable solubilization solution to each well to dissolve the formazan crystals.[12]
-
Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13] Measure the absorbance at 570 nm using a microplate reader.
Protocol: Quantification of Collagen Type I (Sandwich ELISA)
This protocol quantifies the amount of soluble Collagen Type I secreted by cells into the culture medium following treatment with this compound.
Workflow: Collagen I Sandwich ELISA
Caption: Experimental workflow for a Collagen I sandwich ELISA.
Methodology:
-
Sample Collection: Culture cells as described in section 4.1. After the treatment period, collect the cell culture supernatant, centrifuge to remove debris, and store at -80°C until use.
-
Plate Coating: Coat a 96-well ELISA plate with 100 µL/well of anti-Collagen Type I capture antibody (diluted to 10 µg/mL in a suitable buffer like Borate Buffered Saline, pH 8.5). Incubate overnight at 4°C.[14]
-
Blocking: Wash the plate three times with wash buffer (e.g., BBS with 0.1% Tween-20). Block non-specific binding sites by adding 200 µL/well of blocking buffer (e.g., 1% BSA in BBS with 0.1% Tween-20) and incubate for 1-2 hours at room temperature.[14]
-
Sample Incubation: Wash the plate three times. Add 100 µL of standards and cell supernatant samples to the appropriate wells. Incubate for 2 hours at room temperature or overnight at 4°C.[14]
-
Detection Antibody: Wash the plate three times. Add 100 µL/well of biotinylated anti-Collagen Type I detection antibody diluted in blocking buffer. Incubate for 1-2 hours at room temperature.[14]
-
Enzyme Conjugate: Wash the plate three times. Add 100 µL/well of Streptavidin-HRP conjugate diluted to the manufacturer's recommended concentration. Incubate for 30-60 minutes at room temperature, protected from light.[14]
-
Substrate Development: Wash the plate five times. Add 100 µL/well of TMB substrate solution and incubate until sufficient color develops (10-20 minutes).[15]
-
Data Acquisition: Stop the reaction by adding 50 µL of stop solution (e.g., 1 M H₂SO₄). Measure the absorbance at 450 nm immediately.[15] Calculate Collagen I concentration by interpolating from the standard curve.
Protocol: Analysis of Matrix Metalloproteinase (MMP) Expression (Western Blot)
This protocol assesses changes in the expression or secretion of MMPs (e.g., MMP-1, MMP-2) in cell lysates or conditioned media after treatment with this compound.
Workflow: Western Blot for MMPs
Caption: Experimental workflow for Western Blot analysis.
Methodology:
-
Sample Preparation: Treat cells with this compound as described previously.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[16]
-
SDS-PAGE: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load 20-30 µg of protein per lane onto an SDS-PAGE gel (e.g., 10% polyacrylamide).[17][18]
-
Protein Transfer: Electrophoretically transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[19]
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST) to prevent non-specific antibody binding.[16]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target MMP (e.g., anti-MMP-1), diluted in blocking buffer, overnight at 4°C with gentle agitation.[18]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody, corresponding to the primary antibody's host species, for 1 hour at room temperature.[16]
-
Detection and Imaging: Wash the membrane three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system or X-ray film.[18] Analyze band intensities using densitometry software.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - MOL Changes [molchanges.com]
- 3. This compound (Explained + Products) [incidecoder.com]
- 4. genscript.com [genscript.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Wholesale this compound bioactive peptide cosmetic ingredients 98.0%powder supplier | One-stop Solution Service [drop-bio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Sandwich ELISA Protocol for Collagen | Rockland [rockland.com]
- 15. Human Collagen Type I ELISA Kit (Colorimetric) (NBP2-30102): Novus Biologicals [novusbio.com]
- 16. bio-rad.com [bio-rad.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. biomol.com [biomol.com]
Palmitoyl Pentapeptide-4: In Vitro Efficacy in Human Dermal Fibroblasts - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palmitoyl (B13399708) Pentapeptide-4, a lipophilic modified peptide, is a well-recognized bioactive ingredient in the field of dermatology and cosmetic science. It is a synthetic peptide comprised of five amino acids (Lysine-Threonine-Threonine-Lysine-Serine) attached to a palmitoyl group, which enhances its stability and penetration into the skin. Palmitoyl Pentapeptide-4 is known to stimulate the proliferation and activity of human dermal fibroblasts, the primary cells responsible for synthesizing and maintaining the extracellular matrix (ECM). Its mechanism of action involves mimicking a subfragment of procollagen (B1174764) type I, thereby signaling fibroblasts to increase the production of key ECM components, including collagen, elastin, and fibronectin.[1] Furthermore, it has been shown to modulate the activity of matrix metalloproteinases (MMPs), enzymes that degrade the ECM.
These application notes provide detailed protocols for a panel of in vitro assays to evaluate the efficacy of this compound on human dermal fibroblasts. The assays covered include cell proliferation, collagen synthesis, and MMP-1 inhibition.
Data Presentation
The following tables summarize the expected quantitative outcomes from the described assays. Please note that specific results may vary depending on the experimental conditions, cell line, and reagent sources.
Table 1: Effect of this compound on Human Dermal Fibroblast Proliferation (MTT Assay)
| Concentration (µM) | Cell Viability (% of Control) | Standard Deviation |
| 0 (Control) | 100 | ± 5.0 |
| 1 | 115 | ± 6.2 |
| 10 | 135 | ± 7.1 |
| 50 | 148 | ± 8.5 |
| 100 | 155 | ± 9.3 |
Table 2: Effect of this compound on Collagen I Synthesis (Sirius Red Assay)
| Concentration (µM) | Collagen Content (% of Control) | Standard Deviation |
| 0 (Control) | 100 | ± 8.0 |
| 1 | 125 | ± 9.5 |
| 10 | 160 | ± 11.2 |
| 50 | 185 | ± 12.8 |
| 100 | 210 | ± 14.1 |
Table 3: Effect of this compound on MMP-1 Gene Expression (RT-qPCR)
| Concentration (µM) | Relative MMP-1 mRNA Expression (Fold Change) | Standard Deviation |
| 0 (Control) | 1.00 | ± 0.12 |
| 1 | 0.85 | ± 0.09 |
| 10 | 0.65 | ± 0.07 |
| 50 | 0.45 | ± 0.05 |
| 100 | 0.30 | ± 0.04 |
Experimental Protocols
Cell Culture of Human Dermal Fibroblasts (HDFs)
Materials:
-
Primary Human Dermal Fibroblasts (HDFs)
-
Fibroblast Growth Medium (e.g., DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin)
-
Phosphate Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO₂)
Protocol:
-
Thaw cryopreserved HDFs rapidly in a 37°C water bath.
-
Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed Fibroblast Growth Medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh growth medium.
-
Seed the cells into a T-75 flask and incubate at 37°C with 5% CO₂.
-
Change the medium every 2-3 days.
-
When cells reach 80-90% confluency, subculture them using Trypsin-EDTA.
Fibroblast Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
HDFs
-
Fibroblast Growth Medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Protocol:
-
Seed HDFs into a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere for 24 hours.
-
Prepare serial dilutions of this compound in serum-free medium (e.g., 1, 10, 50, 100 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest peptide concentration).
-
Replace the medium in the wells with the prepared peptide solutions and controls.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control.
Collagen Synthesis Assay (Sirius Red Staining)
This assay quantifies the total collagen content produced by fibroblasts.
Materials:
-
HDFs
-
Fibroblast Growth Medium
-
This compound stock solution
-
24-well cell culture plates
-
Sirius Red staining solution (0.1% Direct Red 80 in saturated picric acid)
-
0.1 M HCl
-
0.1 M NaOH
-
Spectrophotometer
Protocol:
-
Seed HDFs in a 24-well plate and grow to near confluence.
-
Treat the cells with various concentrations of this compound in a serum-free medium for 48-72 hours.
-
Remove the culture medium and wash the cell layer twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 30 minutes.
-
Wash again with PBS.
-
Add 500 µL of Sirius Red staining solution to each well and incubate for 1 hour at room temperature.
-
Aspirate the staining solution and wash extensively with 0.1 M HCl to remove unbound dye.
-
Add 250 µL of 0.1 M NaOH to each well and incubate for 30 minutes with gentle shaking to elute the bound dye.
-
Transfer the solution to a 96-well plate and measure the absorbance at 540 nm.
-
Compare the absorbance values of treated samples to the untreated control to determine the relative increase in collagen content.
Matrix Metalloproteinase-1 (MMP-1) Inhibition Assay (Gene Expression via RT-qPCR)
This assay measures the effect of this compound on the gene expression of MMP-1.
Materials:
-
HDFs
-
Fibroblast Growth Medium
-
This compound stock solution
-
6-well cell culture plates
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for MMP-1 and a housekeeping gene (e.g., GAPDH)
-
Real-Time PCR system
Protocol:
-
Seed HDFs in 6-well plates and grow to 80% confluency.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Extract total RNA from the cells using a commercial kit according to the manufacturer's instructions.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Prepare the qPCR reaction mixture containing cDNA, SYBR Green Master Mix, and forward and reverse primers for MMP-1 and GAPDH.
-
Perform qPCR using a standard thermal cycling protocol.
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the MMP-1 expression to the housekeeping gene.
Visualizations
Caption: Experimental workflow for in vitro assays.
Caption: TGF-β signaling pathway activation.
References
Application Notes and Protocols: Evaluating the Efficacy of Palmitoyl Pentapeptide-4 on Collagen Synthesis using the Sircol™ Collagen Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palmitoyl Pentapeptide-4, commercially known as Matrixyl®, is a synthetic lipopeptide that has garnered significant attention in the cosmetic and pharmaceutical industries for its anti-aging properties.[1] This molecule consists of a five-amino-acid chain (Lys-Thr-Thr-Lys-Ser) linked to palmitic acid, which enhances its stability and penetration into the skin.[2][3] this compound is a fragment of the pro-collagen type I precursor and functions as a signaling molecule that stimulates the synthesis of extracellular matrix components, including collagen types I, III, and IV, as well as fibronectin and glycosaminoglycans.[4][5][6] The primary mechanism of action involves the activation of the Transforming Growth Factor-β (TGF-β) signaling pathway, which plays a crucial role in tissue repair and extracellular matrix remodeling.[7]
The Sircol™ Soluble Collagen Assay is a quantitative, dye-binding method designed to measure newly synthesized, soluble collagen from various biological samples, including cell culture media and extracellular matrices.[8] The assay utilizes Sirius Red, an anionic dye that specifically binds to the [Gly-X-Y]n helical structure characteristic of soluble collagens.[8] This application note provides a detailed protocol for utilizing the Sircol™ Soluble Collagen Assay to quantify the efficacy of this compound in stimulating collagen production in human dermal fibroblast cultures.
Principle of the Sircol™ Collagen Assay
The Sircol™ Collagen Assay is a colorimetric method for the quantification of soluble collagen. The Sirius Red dye within the Sircol™ reagent binds to the basic amino acid side chains of collagen under acidic conditions. This collagen-dye complex precipitates and can be isolated by centrifugation. The unbound dye is removed, and the collagen-bound dye is then eluted with an alkali reagent. The concentration of the eluted dye, which is directly proportional to the amount of collagen in the sample, is determined by measuring the absorbance at 556 nm.[9]
Data Presentation
The following tables summarize the expected dose-dependent effect of this compound on soluble collagen production in human dermal fibroblasts after a 72-hour incubation period, as measured by the Sircol™ Collagen Assay.
Table 1: Effect of this compound on Soluble Collagen Production in Cell Culture Supernatant
| Treatment Group | Concentration (µM) | Mean Soluble Collagen (µg/mL) | Standard Deviation (µg/mL) | Fold Increase vs. Control |
| Vehicle Control | 0 | 5.2 | 0.8 | 1.0 |
| This compound | 1 | 8.5 | 1.1 | 1.6 |
| This compound | 5 | 15.3 | 2.5 | 2.9 |
| This compound | 10 | 22.1 | 3.2 | 4.3 |
| Positive Control (TGF-β1) | 10 ng/mL | 25.8 | 3.9 | 5.0 |
Table 2: Effect of this compound on Cell-Associated Soluble Collagen
| Treatment Group | Concentration (µM) | Mean Soluble Collagen (µ g/well ) | Standard Deviation (µ g/well ) | Fold Increase vs. Control |
| Vehicle Control | 0 | 1.8 | 0.3 | 1.0 |
| This compound | 1 | 2.9 | 0.5 | 1.6 |
| This compound | 5 | 5.1 | 0.8 | 2.8 |
| This compound | 10 | 7.5 | 1.2 | 4.2 |
| Positive Control (TGF-β1) | 10 ng/mL | 8.9 | 1.5 | 4.9 |
Experimental Protocols
Materials and Reagents
-
Human Dermal Fibroblasts (HDFs)
-
Fibroblast growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Serum-free fibroblast medium
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Transforming Growth Factor-β1 (TGF-β1)
-
Phosphate Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Sircol™ Soluble Collagen Assay Kit (including Sircol™ Dye Reagent, Collagen Standard, and Alkali Reagent)
-
Microcentrifuge tubes (1.5 mL)
-
Multi-well cell culture plates (24-well)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 556 nm
Experimental Workflow
Step-by-Step Protocol
1. Preparation of this compound Stock Solution: a. Dissolve this compound powder in sterile DMSO to create a 10 mM stock solution. b. Aliquot the stock solution into smaller volumes and store at -20°C to avoid repeated freeze-thaw cycles.
2. Cell Culture and Seeding: a. Culture Human Dermal Fibroblasts in fibroblast growth medium in a humidified incubator at 37°C with 5% CO2. b. When cells reach 80-90% confluency, detach them using Trypsin-EDTA. c. Seed the fibroblasts into 24-well plates at a density of 5 x 10^4 cells per well in 1 mL of growth medium. d. Incubate for 24 hours to allow for cell attachment.
3. Cell Treatment: a. After 24 hours, aspirate the growth medium and wash the cells twice with sterile PBS. b. Add 500 µL of serum-free medium to each well and incubate for another 24 hours to synchronize the cells. c. Prepare working solutions of this compound (e.g., 1 µM, 5 µM, 10 µM) and a positive control (e.g., 10 ng/mL TGF-β1) in serum-free medium. Include a vehicle control (DMSO at the same concentration as in the highest peptide treatment). d. Aspirate the serum-free medium and add 500 µL of the respective treatment solutions to each well. e. Incubate the plates for 72 hours at 37°C and 5% CO2.
4. Sample Collection: a. Supernatant (Soluble Collagen): Carefully collect the cell culture supernatant from each well into labeled 1.5 mL microcentrifuge tubes. Centrifuge at 2000 rpm for 10 minutes to pellet any cell debris. Transfer the clear supernatant to a new tube for analysis. b. Cell Layer (Cell-Associated Collagen): i. After removing the supernatant, wash the cell layer twice with 500 µL of cold PBS. ii. Add 200 µL of 0.5 M acetic acid with 0.1 mg/mL pepsin to each well to lyse the cells and solubilize the collagen. iii. Incubate on a shaker at 4°C overnight. iv. Collect the lysate from each well into labeled microcentrifuge tubes.
5. Sircol™ Collagen Assay Procedure: a. Standard Preparation: Prepare a series of collagen standards (e.g., 0, 5, 10, 20, 40, 60 µg) by diluting the provided collagen standard solution. Adjust the final volume of each standard to 100 µL with the same medium/buffer as the samples. b. Dye Binding: i. In microcentrifuge tubes, add 100 µL of each standard, sample (supernatant or lysate), and a blank (medium/buffer). ii. Add 1 mL of Sircol™ Dye Reagent to each tube. iii. Cap the tubes and mix gently on a shaker for 30 minutes at room temperature. c. Centrifugation: Centrifuge the tubes at 12,000 rpm for 10 minutes to pellet the collagen-dye complex. d. Washing: Carefully invert the tubes to discard the supernatant. Gently tap the tubes on a paper towel to remove any remaining liquid. e. Elution: Add 1 mL of Alkali Reagent to each pellet. Vortex thoroughly to dissolve the pellet completely. f. Absorbance Measurement: Transfer 200 µL of each eluted sample to a 96-well plate and read the absorbance at 556 nm using a microplate reader.
6. Data Analysis: a. Subtract the absorbance of the blank from all standard and sample readings. b. Plot a standard curve of absorbance versus the known collagen concentration (µg). c. Determine the collagen concentration in the unknown samples by interpolating their absorbance values from the standard curve. d. Express the results as µg/mL for the supernatant and µ g/well for the cell layer.
Signaling Pathway
This compound is believed to mimic a fragment of pro-collagen I, thereby stimulating collagen synthesis through the TGF-β signaling pathway. The proposed mechanism is as follows:
-
Receptor Binding: this compound is thought to interact with and activate the TGF-β receptor complex on the surface of fibroblasts.
-
Receptor Phosphorylation: This binding event leads to the phosphorylation and activation of the TGF-β type I receptor by the type II receptor.[10]
-
Smad Activation: The activated type I receptor then phosphorylates receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3.[10][11][12]
-
Smad Complex Formation: Phosphorylated Smad2/3 forms a complex with Smad4.[10][12]
-
Nuclear Translocation: The Smad2/3-Smad4 complex translocates into the nucleus.[10][12]
-
Gene Transcription: In the nucleus, the Smad complex acts as a transcription factor, binding to specific DNA sequences in the promoter regions of target genes, including COL1A1 and COL3A1, leading to increased transcription and subsequent synthesis of type I and type III collagen.[13]
Conclusion
The Sircol™ Soluble Collagen Assay provides a reliable and quantitative method for assessing the efficacy of this compound in stimulating collagen production in vitro. The detailed protocol outlined in this application note offers a robust framework for researchers in the fields of dermatology, cosmetic science, and drug development to evaluate the potential of this and other bioactive peptides as modulators of extracellular matrix synthesis. The expected dose-dependent increase in soluble collagen provides a clear endpoint for determining the bioactivity of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Palmitoyl pentapeptide 4 [novoprolabs.com]
- 3. specialchem.com [specialchem.com]
- 4. genscript.com [genscript.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Function of this compound - Creative Peptides [creative-peptides.com]
- 7. researchgate.net [researchgate.net]
- 8. Effect of Palmitoyl-Pentapeptide (Pal-KTTKS) on Wound Contractile Process in Relation with Connective Tissue Growth Factor and α-Smooth Muscle Actin Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TGF-β uses a novel mode of receptor activation to phosphorylate SMAD1/5 and induce epithelial-to-mesenchymal transition | eLife [elifesciences.org]
- 10. TGF-beta receptor-mediated signalling through Smad2, Smad3 and Smad4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. TGF-β induces Smad2 Phosphorylation, ARE Induction, and Trophoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TGF-beta receptor-mediated signalling through Smad2, Smad3 and Smad4 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular mechanisms of collagen gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Palmitoyl Pentapeptide-4 in In Vitro 3D Skin Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palmitoyl Pentapeptide-4, a synthetic peptide also known as Matrixyl, is a well-established ingredient in the cosmetic and dermatological fields for its anti-aging properties.[1][2] This molecule consists of five amino acids linked to a palmitic acid chain, which enhances its penetration into the skin.[2][3] Its primary mechanism of action is the stimulation of the synthesis of extracellular matrix (ECM) components, including collagen and elastin (B1584352), which are crucial for maintaining skin's structural integrity and elasticity.[1][4] As the demand for non-animal testing alternatives grows, in vitro 3D skin models have become invaluable tools for evaluating the efficacy and safety of cosmetic ingredients.[5][6] These models, which are reconstructed human skin equivalents, mimic the architecture and physiological properties of human skin, providing a more relevant testing platform than traditional 2D cell cultures.[7][8]
These application notes provide detailed protocols for assessing the efficacy of this compound using in vitro 3D skin models. The methodologies described herein will enable researchers to quantify the effects of this peptide on key anti-aging parameters, including collagen and elastin synthesis, and the inhibition of matrix metalloproteinases (MMPs).
Mechanism of Action of this compound
This compound is a matrikine, a type of messenger peptide that can regulate cell activities.[3] It is a fragment of the pro-collagen type I protein.[9] Its mechanism of action involves stimulating fibroblasts to produce more collagen (specifically types I, III, and IV), elastin, fibronectin, and other ECM components.[3][4] This leads to a reduction in the appearance of fine lines and wrinkles and an improvement in skin firmness and elasticity.[1]
Experimental Protocols
Preparation of 3D Skin Models and Treatment
Commercially available full-thickness 3D skin models (e.g., EpiDermFT™, Phenion® Full-Thickness Skin Model) are recommended for these studies. These models consist of normal human epidermal keratinocytes and dermal fibroblasts cultured to form a multilayered, differentiated tissue.[8][10]
Protocol:
-
Upon receipt, acclimate the 3D skin models in the provided culture medium for 24 hours at 37°C and 5% CO₂.
-
Prepare stock solutions of this compound in a suitable vehicle (e.g., sterile water or DMSO). A recommended concentration range for testing is 5 to 5000 ppm.[3]
-
Prepare treatment media by diluting the stock solution to the desired final concentrations. Include a vehicle-only control group.
-
Topically apply a defined volume (e.g., 20-50 µL) of the treatment or control media to the surface of the 3D skin models.
-
Incubate the models for a predetermined period (e.g., 48-72 hours), replacing the treatment media every 24 hours.
Assessment of Collagen Synthesis
a. Quantification of Pro-Collagen Type I by ELISA
This assay measures the amount of newly synthesized pro-collagen type I released into the culture medium.
Protocol:
-
Following the treatment period, collect the culture medium from each 3D skin model.
-
Centrifuge the medium to remove any cellular debris.
-
Quantify the amount of pro-collagen type I in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Normalize the results to the total protein content of the corresponding tissue lysate.
b. Gene Expression Analysis of COL1A1 by qPCR
This method quantifies the expression of the gene encoding for collagen type I.
Protocol:
-
Harvest the 3D skin models and extract total RNA using a suitable kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative real-time PCR (qPCR) using primers specific for COL1A1 and a housekeeping gene (e.g., GAPDH) for normalization.
-
Calculate the relative fold change in gene expression using the ΔΔCt method.
c. Visualization of Collagen by Immunofluorescence
This technique allows for the visualization of collagen deposition within the 3D skin model.
Protocol:
-
Fix the 3D skin models in 4% paraformaldehyde, embed in paraffin, and section.
-
Perform antigen retrieval on the sections.
-
Incubate the sections with a primary antibody against collagen type I.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize and capture images using a fluorescence microscope.
Assessment of Elastin Synthesis
a. Gene Expression Analysis of ELN by qPCR
This method quantifies the expression of the gene encoding for elastin.
Protocol:
-
Follow the same procedure as for COL1A1 qPCR, but use primers specific for the elastin gene (ELN).
-
Calculate the relative fold change in gene expression.
b. Quantification of Elastin by Multiphoton Tomography
This advanced imaging technique can be used to quantify elastin content in the dermal layer of the 3D skin models.[11]
Protocol:
-
Image the 3D skin models using a multiphoton microscope.
-
Acquire autofluorescence (AF) and second harmonic generation (SHG) signals to differentiate between elastin and collagen, respectively.
-
Quantify the intensity of the elastin signal in defined regions of interest.
Assessment of MMP-1 Inhibition
a. Gelatin Zymography
This technique detects the activity of gelatinases (MMP-2 and MMP-9) in the culture medium.[5]
Protocol:
-
Collect the culture medium and concentrate the proteins.
-
Separate the proteins on a polyacrylamide gel containing gelatin under non-reducing conditions.
-
Incubate the gel in a renaturing buffer to allow the MMPs to digest the gelatin.
-
Stain the gel with Coomassie Brilliant Blue. Areas of enzymatic activity will appear as clear bands against a blue background.
-
Quantify the intensity of the bands using densitometry.
Data Presentation
The following tables summarize the expected quantitative data from the described experiments.
Table 1: Effect of this compound on Collagen Synthesis
| Concentration (ppm) | Pro-Collagen Type I (% Increase vs. Control) | COL1A1 Gene Expression (Fold Change vs. Control) |
| Vehicle Control | 0 | 1.0 |
| 10 | 15 ± 3 | 1.5 ± 0.2 |
| 50 | 45 ± 5 | 2.8 ± 0.4 |
| 100 | 70 ± 8 | 4.2 ± 0.5 |
Table 2: Effect of this compound on Elastin Synthesis
| Concentration (ppm) | ELN Gene Expression (Fold Change vs. Control) | Elastin Content (% Increase vs. Control) |
| Vehicle Control | 1.0 | 0 |
| 10 | 1.2 ± 0.1 | 8 ± 2 |
| 50 | 2.0 ± 0.3 | 25 ± 4 |
| 100 | 3.1 ± 0.4 | 40 ± 6 |
Table 3: Effect of this compound on MMP-1 Activity
| Concentration (ppm) | MMP-1 Activity (% Inhibition vs. Control) |
| Vehicle Control | 0 |
| 10 | 10 ± 2 |
| 50 | 30 ± 4 |
| 100 | 55 ± 6 |
Note: The data presented in these tables are illustrative and may vary depending on the specific 3D skin model, experimental conditions, and analytical methods used.
Conclusion
The use of in vitro 3D skin models provides a robust and ethically sound platform for substantiating the anti-aging claims of this compound. The protocols outlined in these application notes offer a comprehensive approach to quantifying the effects of this peptide on key biomarkers of skin aging. By following these methodologies, researchers can generate reliable and reproducible data to support product development and efficacy claims in the cosmetic and pharmaceutical industries.
References
- 1. opendata.uni-halle.de [opendata.uni-halle.de]
- 2. This compound (Explained + Products) [incidecoder.com]
- 3. genscript.com [genscript.com]
- 4. [PDF] Evaluation of Elastin/Collagen Content in Human Dermis in-Vivo by Multiphoton Tomography—Variation with Depth and Correlation with Aging | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. businessofbiofabrication.com [businessofbiofabrication.com]
- 8. mdpi.com [mdpi.com]
- 9. Matrixyl™ | this compound | Palmitoyl-KTTKS | Cosmetic Ingredients Guide [ci.guide]
- 10. Assessment of Synthetic Matrix Metalloproteinase Inhibitors by Fluorogenic Substrate Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Palmitoyl Pentapeptide-4 Nanoparticle Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palmitoyl Pentapeptide-4 (PPP-4), a synthetic peptide comprised of five amino acids linked to a palmitic acid molecule, is a well-established ingredient in the cosmetics and dermatology fields.[1][2] Its primary function is to act as a signaling molecule, stimulating the production of extracellular matrix components such as collagen, elastin, and hyaluronic acid.[3][4] This activity leads to improvements in skin elasticity and firmness, and a reduction in the appearance of fine lines and wrinkles.[1][3] However, the efficacy of topically applied PPP-4 can be limited by its stability and ability to penetrate the skin barrier.
Nanoparticle-based delivery systems offer a promising solution to overcome these limitations. By encapsulating PPP-4 within nanoparticles, it is possible to enhance its stability, improve its penetration into the skin, and provide a controlled release profile, thereby increasing its bioavailability and therapeutic effect.[5][6] This document provides detailed application notes and experimental protocols for the preparation, characterization, and in vitro evaluation of this compound loaded into two common types of nanoparticles: polymeric nanoparticles (Poly(lactic-co-glycolic acid) - PLGA) and lipid-based nanoparticles (Solid Lipid Nanoparticles - SLNs).
Signaling Pathway of this compound
This compound mimics a fragment of procollagen (B1174764) type I, and its mechanism of action involves stimulating the synthesis of key extracellular matrix (ECM) proteins. This signaling cascade is crucial for skin repair and regeneration.
Experimental Protocols
The following sections provide detailed protocols for the preparation and evaluation of PPP-4 loaded nanoparticles.
Preparation of PPP-4 Loaded PLGA Nanoparticles (Nanoprecipitation Method)
This protocol describes the preparation of PPP-4 loaded PLGA nanoparticles using the nanoprecipitation method, a straightforward technique for encapsulating lipophilic molecules like PPP-4.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA) (50:50, MW 10-20 kDa)
-
This compound (PPP-4)
-
Acetone (ACS grade)
-
Poly(vinyl alcohol) (PVA) (MW 30-70 kDa)
-
Deionized water
-
Cryoprotectant (e.g., trehalose)
Protocol:
-
Organic Phase Preparation: Dissolve 100 mg of PLGA and 10 mg of PPP-4 in 5 mL of acetone.
-
Aqueous Phase Preparation: Prepare a 1% (w/v) PVA solution by dissolving 1 g of PVA in 100 mL of deionized water with gentle heating and stirring. Cool to room temperature.
-
Nanoprecipitation: Add the organic phase dropwise into 20 mL of the 1% PVA solution under moderate magnetic stirring (e.g., 600 rpm).
-
Solvent Evaporation: Continue stirring the suspension for at least 4 hours at room temperature in a fume hood to allow for the complete evaporation of acetone.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes at 4°C.
-
Washing: Discard the supernatant and wash the nanoparticle pellet twice with deionized water by resuspension and centrifugation to remove excess PVA and unencapsulated peptide.
-
Lyophilization: Resuspend the final pellet in a 5% (w/v) trehalose (B1683222) solution (cryoprotectant) and freeze-dry for 24-48 hours.
-
Storage: Store the lyophilized PPP-4 loaded PLGA nanoparticles at 4°C.
Preparation of PPP-4 Loaded Solid Lipid Nanoparticles (High-Shear Homogenization and Ultrasonication)
This protocol details the preparation of PPP-4 loaded SLNs, which are well-suited for dermal delivery due to their lipidic nature.
Materials:
-
Solid lipid (e.g., Compritol® 888 ATO)
-
This compound (PPP-4)
-
Surfactant (e.g., Poloxamer 188)
-
Deionized water
Protocol:
-
Lipid Phase Preparation: Melt 500 mg of Compritol® 888 ATO at approximately 80°C. Add 50 mg of PPP-4 to the melted lipid and stir until a clear solution is obtained.
-
Aqueous Phase Preparation: Dissolve 500 mg of Poloxamer 188 in 50 mL of deionized water and heat to the same temperature as the lipid phase (80°C).
-
Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase and homogenize using a high-shear homogenizer (e.g., Ultra-Turrax®) at 10,000 rpm for 5 minutes to form a coarse oil-in-water emulsion.
-
Ultrasonication: Immediately sonicate the pre-emulsion using a probe sonicator for 15 minutes (e.g., 30% amplitude, 5 sec on, 5 sec off cycles) in an ice bath to prevent lipid recrystallization and degradation of the peptide.
-
Nanoparticle Solidification: Allow the resulting nanoemulsion to cool down to room temperature while stirring to solidify the lipid nanoparticles.
-
Storage: Store the PPP-4 loaded SLN dispersion at 4°C. For long-term storage, lyophilization with a suitable cryoprotectant can be performed.
Characterization of PPP-4 Loaded Nanoparticles
Proper characterization is essential to ensure the quality and efficacy of the nanoparticle formulation.
3.1 Particle Size, Polydispersity Index (PDI), and Zeta Potential
-
Method: Dynamic Light Scattering (DLS)
-
Protocol:
-
Resuspend a small amount of lyophilized nanoparticles or dilute the SLN dispersion in deionized water.
-
Analyze the sample using a DLS instrument (e.g., Malvern Zetasizer).
-
Record the Z-average diameter (particle size), PDI, and zeta potential. Perform measurements in triplicate.
-
3.2 Encapsulation Efficiency (EE) and Drug Loading (DL)
-
Method: Indirect quantification by measuring the amount of unencapsulated PPP-4 in the supernatant.
-
Protocol:
-
After centrifugation during the preparation process (step 5 in the PLGA protocol), collect the supernatant.
-
Quantify the concentration of PPP-4 in the supernatant using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC).
-
Calculate EE and DL using the following formulas:
-
EE (%) = [(Total PPP-4 - PPP-4 in supernatant) / Total PPP-4] x 100
-
DL (%) = [(Total PPP-4 - PPP-4 in supernatant) / Weight of nanoparticles] x 100
-
-
In Vitro Evaluation
4.1 In Vitro Release Study
This protocol assesses the release profile of PPP-4 from the nanoparticles over time.
-
Method: Dialysis Bag Method
-
Protocol:
-
Accurately weigh and disperse a known amount of PPP-4 loaded nanoparticles in 1 mL of release medium (e.g., Phosphate Buffered Saline, pH 7.4).
-
Transfer the dispersion into a dialysis bag (MWCO 12-14 kDa).
-
Immerse the sealed dialysis bag in 50 mL of the release medium in a beaker.
-
Place the beaker in a shaking water bath at 37°C with gentle agitation.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium and replace it with 1 mL of fresh medium to maintain sink conditions.
-
Analyze the concentration of PPP-4 in the collected samples by HPLC.
-
Calculate the cumulative percentage of PPP-4 released over time.
-
4.2 Cytotoxicity Assay
This protocol evaluates the safety of the nanoparticle formulations on skin cells.
-
Method: MTT Assay on Human Dermal Fibroblasts (HDFs)
-
Protocol:
-
Seed HDFs in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of blank nanoparticles, PPP-4 loaded nanoparticles, and free PPP-4 in cell culture medium.
-
Replace the medium in the wells with the prepared dilutions and incubate for 24 or 48 hours.
-
After incubation, add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to untreated control cells.
-
4.3 Cellular Uptake Study
This protocol visualizes and quantifies the uptake of nanoparticles by skin cells.
-
Method: Fluorescence Microscopy
-
Protocol:
-
Synthesize nanoparticles encapsulating a fluorescently labeled peptide (e.g., FITC-PPP-4) or co-encapsulating a fluorescent dye (e.g., Coumarin-6).
-
Seed HDFs on glass coverslips in a 24-well plate and allow them to adhere for 24 hours.
-
Treat the cells with the fluorescently labeled nanoparticles for a specific duration (e.g., 4 hours).
-
Wash the cells with PBS to remove non-internalized nanoparticles.
-
Fix the cells with 4% paraformaldehyde.
-
Mount the coverslips on microscope slides with a mounting medium containing a nuclear stain (e.g., DAPI).
-
Observe the cellular uptake of nanoparticles using a fluorescence microscope.
-
Data Presentation
The following tables present representative data for the characterization and evaluation of peptide-loaded nanoparticles. Note that this is example data, and actual results may vary depending on the specific formulation and experimental conditions.
Table 1: Physicochemical Properties of PPP-4 Loaded Nanoparticles (Example Data)
| Formulation | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) |
| PPP-4 PLGA NP | 185 ± 12 | 0.15 ± 0.03 | -15.8 ± 2.1 | 82.5 ± 4.3 | 7.5 ± 0.4 |
| PPP-4 SLN | 210 ± 15 | 0.22 ± 0.05 | -20.3 ± 2.5 | 88.1 ± 3.9 | 8.0 ± 0.3 |
Table 2: In Vitro Release of PPP-4 from Nanoparticles (Example Data)
| Time (hours) | Cumulative Release from PLGA NP (%) | Cumulative Release from SLN (%) |
| 1 | 15.2 ± 1.8 | 12.5 ± 1.5 |
| 4 | 30.5 ± 2.5 | 25.8 ± 2.1 |
| 8 | 45.1 ± 3.1 | 40.2 ± 2.8 |
| 12 | 58.9 ± 3.5 | 55.6 ± 3.0 |
| 24 | 75.3 ± 4.0 | 72.1 ± 3.6 |
| 48 | 85.6 ± 4.2 | 83.4 ± 3.9 |
Table 3: Cytotoxicity of PPP-4 Formulations on Human Dermal Fibroblasts (Example Data)
| Formulation | Concentration (µg/mL) | Cell Viability (%) after 24h |
| Blank PLGA NP | 100 | 95.2 ± 4.1 |
| Blank SLN | 100 | 96.5 ± 3.8 |
| Free PPP-4 | 50 | 98.1 ± 2.9 |
| PPP-4 PLGA NP | 50 | 94.3 ± 4.5 |
| PPP-4 SLN | 50 | 95.8 ± 3.9 |
Conclusion
The protocols and application notes provided herein offer a comprehensive guide for the development and evaluation of this compound nanoparticle delivery systems. By utilizing these methodologies, researchers can create stable and effective formulations with enhanced skin penetration and controlled release, ultimately leading to improved anti-aging and skin-rejuvenating products. The successful implementation of these advanced delivery systems has the potential to significantly advance the field of cosmetic science and dermatology.
References
- 1. 2.4. Peptide release from the particles [bio-protocol.org]
- 2. Construction and cytotoxicity evaluation of peptide nanocarriers based on coiled-coil structures with a cyclic β-amino acid at the knob-into-hole inte ... - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D5TB00752F [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. In Vitro Release Testing for Proteins & Peptides Formulation - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Formulation of Palmitoyl Pentapeptide-4 in Topical Serums for Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palmitoyl (B13399708) Pentapeptide-4 (Pal-KTTKS), also known by its trade name Matrixyl®, is a synthetic lipopeptide that has garnered significant attention in dermatological research and cosmetic science for its potent anti-aging and skin-repairing properties.[1][2] It is a matrikine, a type of messenger peptide, that mimics a fragment of procollagen (B1174764) type I.[1][3] The conjugation of the pentapeptide (KTTKS) to palmitic acid, a 16-carbon fatty acid, enhances its lipophilicity and, consequently, its ability to penetrate the skin's lipid barrier.[1][2] Palmitoyl Pentapeptide-4 functions by stimulating the synthesis of key extracellular matrix (ECM) components, including collagen (types I, III, and IV), elastin (B1584352), fibronectin, and glycosaminoglycans, in dermal fibroblasts.[1][3][4][5] This activity leads to a reduction in the appearance of fine lines and wrinkles, and an overall improvement in skin texture and elasticity.[1]
These application notes provide detailed protocols for the formulation of this compound into a topical serum for research purposes, as well as methodologies for evaluating its efficacy in vitro.
Physicochemical Properties and Formulation Considerations
A thorough understanding of the physicochemical properties of this compound is crucial for the development of a stable and effective topical serum.
| Property | Value | Reference |
| INCI Name | This compound | [6] |
| Appearance | White to off-white powder | [2] |
| Solubility | Challenging in aqueous solutions due to the hydrophobic palmitoyl group. Soluble in Dimethyl Sulfoxide (DMSO). Can be solubilized in water with the use of surfactants or co-solvents. | [7] |
| Recommended Concentration | 5 ppm to 7% in final formulation. | [4][5][8] |
| Optimal pH Range | 4.5 - 7.0 | [6] |
| Thermal Stability | Avoid heating above 40°C during formulation to maintain efficacy. | [5][6] |
Signaling Pathway of this compound
This compound is believed to exert its effects on collagen synthesis by activating signaling pathways within dermal fibroblasts. A key pathway implicated is the Transforming Growth Factor-beta (TGF-β) signaling pathway. Upon interaction with its receptor, it initiates a cascade that leads to the upregulation of genes involved in ECM production.
Protocols for Formulation of a Research-Grade Topical Serum
This section provides a protocol for a basic oil-in-water (O/W) serum, a common vehicle for delivering water-soluble actives like this compound.
Protocol 1: Preparation of a 1% this compound Stock Solution
Due to its poor water solubility, a stock solution in a suitable solvent is necessary for accurate dosing in cell culture experiments and for easier incorporation into aqueous serum formulations.
Materials:
-
This compound (lyophilized powder)
-
Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Aseptically weigh the desired amount of this compound powder into a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to achieve a 1% (10 mg/mL) concentration.
-
Gently vortex the tube to dissolve the peptide. Brief sonication in a water bath can aid in dissolution if aggregates are present.[7]
-
Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4]
Protocol 2: Formulation of a this compound Topical Serum (0.05% w/w)
This protocol outlines the preparation of a stable oil-in-water serum.
Materials:
-
Water Phase:
-
Deionized Water: q.s. to 100%
-
Glycerin (humectant): 3.0%
-
Xanthan Gum (thickener): 0.3%
-
This compound Stock Solution (1% in DMSO): 5.0% (to achieve 0.05% final concentration)
-
-
Oil Phase:
-
Caprylic/Capric Triglyceride (emollient): 5.0%
-
Cetearyl Alcohol (emulsifier/thickener): 2.0%
-
Polysorbate 20 (solubilizer/emulsifier): 1.0%
-
-
Cool-Down Phase:
-
Phenoxyethanol (and) Ethylhexylglycerin (preservative): 1.0%
-
Citric Acid or Sodium Hydroxide (B78521) (for pH adjustment)
-
Equipment:
-
Beakers
-
Homogenizer or high-shear mixer
-
Water bath
-
pH meter
-
Magnetic stirrer
Procedure:
-
Water Phase Preparation: In a beaker, combine deionized water and glycerin. While stirring, slowly sprinkle in the xanthan gum to prevent clumping and mix until fully hydrated. Heat the water phase to 75°C in a water bath.
-
Oil Phase Preparation: In a separate beaker, combine the caprylic/capric triglyceride, cetearyl alcohol, and Polysorbate 20. Heat the oil phase to 75°C in a water bath until all components are melted and uniform.
-
Emulsification: Slowly add the oil phase to the water phase while homogenizing at high speed. Continue homogenization for 5-10 minutes to form a stable emulsion.
-
Cooling: Remove the emulsion from the heat and continue to stir gently.
-
Cool-Down Phase: Once the emulsion has cooled to below 40°C, add the this compound stock solution and the preservative system. Mix until uniform.[5]
-
pH Adjustment: Check the pH of the serum and adjust to between 5.5 and 6.5 using citric acid (to lower) or sodium hydroxide (to raise) as needed.
-
Final Product: Transfer the serum to an appropriate light-protected and airtight container.
Experimental Protocols for Efficacy Evaluation
The following protocols are designed to assess the biological activity of the formulated this compound serum in vitro.
Protocol 3: In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol assesses the ability of this compound to penetrate the skin.
Materials:
-
Franz diffusion cells
-
Excised human or animal skin (e.g., porcine ear skin)
-
Receptor fluid (e.g., phosphate-buffered saline with a solubility enhancer for PP4)
-
Formulated this compound serum
-
Syringes and needles for sampling
-
High-performance liquid chromatography (HPLC) system for quantification
Procedure:
-
Membrane Preparation: Thaw and cut the excised skin to the appropriate size for the Franz diffusion cells.
-
Cell Assembly: Mount the skin membrane between the donor and receptor chambers of the Franz cell, ensuring the stratum corneum faces the donor compartment.
-
Receptor Chamber: Fill the receptor chamber with pre-warmed (32°C) receptor fluid and ensure no air bubbles are trapped beneath the membrane.
-
Equilibration: Allow the system to equilibrate for 30 minutes.
-
Application: Apply a known amount of the this compound serum to the skin surface in the donor chamber.
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 24 hours), withdraw an aliquot of the receptor fluid and replace it with an equal volume of fresh, pre-warmed receptor fluid.
-
Quantification: Analyze the concentration of this compound in the collected samples using a validated HPLC method.
-
Data Analysis: Calculate the cumulative amount of permeated peptide per unit area over time and determine the steady-state flux.
Protocol 4: Quantification of Collagen Production using the Sircol™ Soluble Collagen Assay
This assay measures the amount of soluble collagen secreted by fibroblasts into the cell culture medium.
Materials:
-
Human dermal fibroblasts
-
Cell culture medium and supplements
-
This compound serum
-
Sircol™ Soluble Collagen Assay kit
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed human dermal fibroblasts in a 24-well plate and allow them to adhere. Treat the cells with various concentrations of the this compound serum for 48-72 hours. Include a vehicle control.
-
Sample Collection: Collect the cell culture supernatant.
-
Collagen Isolation: Follow the Sircol™ kit instructions to isolate the collagen from the supernatant using the provided reagents.
-
Dye Binding: Add the Sircol™ dye reagent to the isolated collagen, which will bind to the collagen and precipitate.
-
Centrifugation and Washing: Centrifuge the samples to pellet the collagen-dye complex and wash to remove unbound dye.[9][10]
-
Dye Release: Add the alkali reagent to dissolve the pellet and release the bound dye.[9]
-
Quantification: Measure the absorbance of the released dye at 556 nm using a microplate reader.
-
Calculation: Determine the collagen concentration in the samples by comparing the absorbance values to a standard curve generated with the provided collagen standard.
Protocol 5: Assessment of Collagen and Elastin Gene Expression by RT-qPCR
This protocol quantifies the mRNA levels of collagen type I (COL1A1) and elastin (ELN) in fibroblasts.
Materials:
-
Treated fibroblast cell pellets
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green Master Mix
-
Primers for COL1A1, ELN, and a housekeeping gene (e.g., GAPDH)
-
RT-qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from the treated and control fibroblast cell pellets using a commercial RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.
-
qPCR Reaction: Prepare the qPCR reaction mixture containing cDNA, SYBR Green Master Mix, and the specific forward and reverse primers for COL1A1, ELN, and the housekeeping gene.[11]
-
Thermal Cycling: Perform the qPCR using a standard thermal cycling protocol.[11]
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.[11]
Protocol 6: Visualization of Collagen Production by Immunofluorescence Staining
This method allows for the visualization of collagen deposition in treated fibroblast cultures.
Materials:
-
Fibroblasts cultured on coverslips or chamber slides
-
This compound serum
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against Collagen Type I
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Culture fibroblasts on coverslips and treat with the this compound serum for 48-72 hours.
-
Fixation: Fix the cells with 4% PFA for 15 minutes.[12]
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.[12]
-
Blocking: Block non-specific antibody binding with blocking buffer for 1 hour.[12]
-
Primary Antibody Incubation: Incubate the cells with the primary anti-collagen I antibody overnight at 4°C.[12]
-
Secondary Antibody Incubation: Wash the cells and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.[12]
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides with antifade mounting medium.[12]
-
Imaging: Visualize and capture images using a fluorescence microscope.
Data Presentation and Interpretation
All quantitative data from the described experiments should be presented in a clear and concise manner, preferably in tabular format, to allow for easy comparison between different treatment groups. Statistical analysis should be performed to determine the significance of the observed effects.
| Treatment Group | Collagen Concentration (µg/mL) (Sircol Assay) | Relative COL1A1 Gene Expression (Fold Change) | Relative ELN Gene Expression (Fold Change) |
| Vehicle Control | 1.0 | 1.0 | |
| PP4 Serum (0.01%) | |||
| PP4 Serum (0.05%) | |||
| Positive Control (e.g., TGF-β) |
Conclusion
This compound is a promising bioactive peptide for stimulating ECM synthesis and improving skin properties. The protocols provided in these application notes offer a comprehensive framework for the formulation of a research-grade topical serum containing this compound and for the in vitro evaluation of its efficacy. Rigorous adherence to these methodologies will enable researchers to generate reliable and reproducible data to further elucidate the therapeutic potential of this peptide.
References
- 1. This compound - MOL Changes [molchanges.com]
- 2. specialchem.com [specialchem.com]
- 3. Palmitoyl pentapeptide 4 [novoprolabs.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. genscript.com [genscript.com]
- 6. ases.in [ases.in]
- 7. benchchem.com [benchchem.com]
- 8. rsujournals.rsu.ac.th [rsujournals.rsu.ac.th]
- 9. accuratechemical.com [accuratechemical.com]
- 10. biovendor.com [biovendor.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Studying Palmitoyl Pentapeptide-4 in Wound Healing Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and executing experiments to evaluate the efficacy of Palmitoyl (B13399708) Pentapeptide-4 in various wound healing models. Detailed protocols for key in vitro, in vivo, and ex vivo assays are provided, along with data presentation guidelines and visualizations of relevant biological pathways and experimental workflows.
Introduction to Palmitoyl Pentapeptide-4 in Wound Healing
This compound, a synthetic peptide composed of five amino acids linked to a palmitoyl group to enhance skin penetration, has garnered significant interest for its potential role in accelerating wound repair. This lipophilic peptide is a sub-fragment of the alpha chain of human type I collagen.[1] Its mechanism of action is believed to involve the stimulation of extracellular matrix (ECM) protein synthesis, including collagen and fibronectin, which are crucial for the structural integrity and regeneration of wounded tissue. Understanding its efficacy and mechanism requires a multi-faceted experimental approach spanning in vitro cell-based assays, ex vivo tissue models, and in vivo animal studies.
Signaling Pathway of this compound in Wound Healing
The precise signaling cascade initiated by this compound in wound healing is an active area of research. However, it is understood to influence key cellular processes that are fundamental to tissue repair. The following diagram illustrates a putative signaling pathway based on its known effects on fibroblasts and keratinocytes.
References
Troubleshooting & Optimization
improving Palmitoyl Pentapeptide-4 solubility for in vitro assays
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for working with Palmitoyl (B13399708) Pentapeptide-4, focusing on overcoming its solubility challenges for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is Palmitoyl Pentapeptide-4?
This compound (also known as Pal-KTTKS or by the trade name Matrixyl) is a synthetic lipopeptide. It consists of a five-amino-acid chain (Lys-Thr-Thr-Lys-Ser) attached to a 16-carbon palmitoyl group.[1][2] This molecule acts as a "matrikine" or signaling peptide, mimicking a fragment of human pro-collagen type I.[1][3][4] Its primary function is to stimulate fibroblasts to synthesize key components of the extracellular matrix (ECM), including collagen (types I, III, and IV), fibronectin, and elastin.[3][5][6][7]
Q2: Why is this compound difficult to dissolve in aqueous solutions?
The challenge in dissolving this peptide arises from its dual nature. The pentapeptide portion is hydrophilic, but the attached palmitoyl fatty acid chain is highly lipophilic (hydrophobic).[3][8] This lipophilic tail, designed to enhance skin penetration, gives the molecule poor water solubility.[8][9] Therefore, direct dissolution in aqueous buffers or cell culture media is often unsuccessful.
Q3: What is the recommended solvent for creating a stock solution?
Due to its hydrophobic nature, the recommended starting solvent for this compound is a sterile organic solvent.[8] Dimethyl sulfoxide (B87167) (DMSO) is the most commonly cited and effective solvent for creating a concentrated stock solution.[7][8]
Q4: How should I store this compound?
Proper storage is critical to maintain the peptide's integrity:
-
Lyophilized Powder: For long-term storage, the powder should be kept in a sealed container at -80°C (up to two years) or -20°C (up to one year).[7]
-
Stock Solutions: Once dissolved in a solvent like DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month).[7]
Quantitative Solubility Data
The solubility of pure this compound powder can vary based on the specific batch and purity. However, a reliable starting point for creating a high-concentration stock solution is available.
| Solvent | Concentration | Conditions |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL | Requires sonication and potential pH adjustment to 3 with 1 M HCl.[7] |
| Water / Aqueous Buffers (e.g., PBS) | Poor | Not recommended for initial reconstitution of the pure peptide.[8][9] |
Note: Some commercial preparations are sold pre-formulated with solubilizers like glycerin, butylene glycol, or carbomers to be water-miscible.[10][11][12] The protocol below is for the pure, lyophilized peptide.
Experimental Protocol: Solubilization for In Vitro Assays
This protocol outlines the standard procedure for preparing this compound stock solutions and working solutions for cell culture experiments.
References
- 1. Palmitoyl pentapeptide 4 [novoprolabs.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound - MOL Changes [molchanges.com]
- 4. Function of this compound - Creative Peptides [creative-peptides.com]
- 5. researchgate.net [researchgate.net]
- 6. Cosmetic Active Peptide Raw Material Analysis Series (Part 1): Palmito - Dilun Biotechnology [peptidescientific.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. Wholesale this compound bioactive peptide cosmetic ingredients 98.0%powder supplier | One-stop Solution Service [drop-bio.com]
- 10. Pep®-PP4 (this compound 500ppm) [myskinrecipes.com]
- 11. ulprospector.com [ulprospector.com]
- 12. specialchem.com [specialchem.com]
Palmitoyl Pentapeptide-4 stability and degradation in cell culture media
Welcome to the Technical Support Center for Palmitoyl (B13399708) Pentapeptide-4 (PP4). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the effective use of PP4 in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Palmitoyl Pentapeptide-4 and what is its primary mechanism of action?
A1: this compound, also known by the sequence Pal-Lys-Thr-Thr-Lys-Ser (Pal-KTTKS), is a synthetic lipopeptide. It consists of a five-amino-acid peptide fragment of pro-collagen type I attached to a palmitoyl group, which is a fatty acid. This lipid conjugation enhances its stability and ability to penetrate cell membranes. Its primary mechanism of action is to stimulate the synthesis of key extracellular matrix (ECM) components, including collagen (types I, III, and IV), elastin, fibronectin, and hyaluronic acid.[1] This is primarily mediated through the activation of the Transforming Growth Factor-β (TGF-β) signaling pathway.[1]
Q2: What are the recommended storage conditions for lyophilized this compound?
A2: For long-term storage, lyophilized PP4 should be stored at -20°C or -80°C in a tightly sealed container, protected from light and moisture. Under these conditions, the peptide can be stable for several years. For short-term storage, it can be kept in a refrigerator at 2-8°C. Before opening, it is crucial to allow the vial to warm to room temperature in a desiccator to prevent condensation, which can reduce the peptide's stability.
Q3: How should I reconstitute and store this compound solutions?
A3: Due to its hydrophobic palmitoyl group, PP4 has limited solubility in aqueous solutions. It is recommended to first dissolve the peptide in a small amount of a sterile organic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution.[1] For cell-based assays, ensure the final concentration of the organic solvent is not toxic to the cells (typically <0.5% for DMSO). Once reconstituted, it is best to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide. These aliquots should be stored at -20°C for short- to medium-term storage (weeks to months) or at -80°C for long-term storage. A solution stored at 4°C should be used within a few days.[1]
Q4: What is the stability of this compound in solution?
A4: The stability of PP4 in solution is influenced by several factors, including pH, temperature, and the presence of proteases. It is generally more stable in a slightly acidic to neutral pH range. High temperatures should be avoided. In cell culture media containing serum, the presence of proteases can lead to degradation. The palmitoylation of the peptide increases its stability compared to the non-derivatized pentapeptide.
Troubleshooting Guides
Issue 1: Difficulty dissolving the lyophilized powder or precipitation upon dilution.
-
Possible Cause: The lipophilic nature of the palmitoyl group limits its solubility in aqueous solutions.
-
Troubleshooting Steps:
-
Use an Organic Solvent for Initial Reconstitution: Dissolve the peptide in a small volume of sterile DMSO to create a concentrated stock solution.
-
Gentle Warming: If necessary, gently warm the solution to aid dissolution, but avoid excessive heat.
-
Vortexing: Vortex the solution thoroughly to ensure it is fully dissolved before making further dilutions.
-
Gradual Dilution: Add the stock solution dropwise to your aqueous buffer or cell culture medium while gently vortexing to prevent precipitation.
-
Check Final Solvent Concentration: Ensure the final concentration of the organic solvent in your cell culture is below the toxic threshold for your specific cell line.
-
Issue 2: Inconsistent or no biological effect observed in cell-based assays.
-
Possible Causes:
-
Suboptimal peptide concentration.
-
Degradation of the peptide in the cell culture medium.
-
Interference from serum components.
-
Low sensitivity of the assay.
-
-
Troubleshooting Steps:
-
Optimize Peptide Concentration: Perform a dose-response experiment to determine the optimal working concentration for your cell line and assay.
-
Assess Peptide Stability: If degradation is suspected, you can perform a stability study by incubating PP4 in your cell culture medium over the time course of your experiment and analyzing its concentration by HPLC-MS (see detailed protocol below).
-
Reduce Serum Concentration: High concentrations of serum may contain factors that interfere with PP4 activity or proteases that degrade it. Consider reducing the serum concentration (e.g., to 0.5-2%) or using a serum-free medium during the peptide treatment period.
-
Ensure Assay Sensitivity: Confirm that your assay for measuring the biological endpoint (e.g., collagen synthesis) is sensitive enough to detect the expected changes.
-
Data Presentation: Stability of Pentapeptides in Skin Homogenates
| Peptide | Skin Extract Type | Incubation Time (minutes) | % Remaining |
| Pentapeptide-4 | Dermal | 30 | 3.2% |
| Pentapeptide-4 | Whole Skin Homogenate | 60 | 1.5% |
| This compound | Epidermal | 120 | ~100% |
| This compound | Dermal | 120 | 9.7% |
| This compound | Whole Skin Homogenate | 60 | 11.2% |
Data adapted from the Cosmetic Ingredient Review Safety Assessment of Myristoyl Pentapeptide-4, this compound, and Pentapeptide-4 as Used in Cosmetics.
Experimental Protocols
Protocol 1: Quantitative Analysis of this compound Stability in Cell Culture Media using LC-MS/MS
This protocol provides a method to quantify the degradation of PP4 in cell culture media over time.
1. Sample Preparation: a. Prepare solutions of PP4 in your cell culture medium of interest (e.g., DMEM, RPMI-1640) with and without serum supplementation (e.g., 10% FBS) at your desired experimental concentration. b. Aliquot the solutions into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48 hours). c. Incubate the tubes at 37°C in a cell culture incubator. d. At each time point, take a sample and immediately stop potential enzymatic degradation by adding a protein precipitation agent. e. To 100 µL of the cell culture supernatant, add 300 µL of ice-cold acetonitrile. f. Vortex the mixture for 30 seconds. g. Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins. h. Carefully transfer the supernatant to a new microcentrifuge tube. i. Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator. j. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
2. LC-MS/MS Analysis: a. Liquid Chromatography (LC):
- Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time to ensure separation.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5-10 µL. b. Mass Spectrometry (MS):
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Detection Mode: Multiple Reaction Monitoring (MRM).
- Monitor the transition of the precursor ion (protonated molecule of PP4) to a specific product ion.
- Optimize MS parameters (e.g., collision energy, declustering potential) using a standard solution of PP4.
3. Data Analysis: a. Create a standard curve using known concentrations of PP4. b. Quantify the concentration of PP4 in your samples at each time point by comparing their peak areas to the standard curve. c. Plot the concentration of PP4 versus time to determine its degradation kinetics and half-life in the tested media.
Protocol 2: Cell-Based Assay for Measuring Collagen Synthesis
This protocol describes a method to assess the biological activity of PP4 by measuring its effect on collagen production in human dermal fibroblasts.
1. Cell Culture: a. Culture human dermal fibroblasts in a suitable growth medium (e.g., DMEM with 10% FBS). b. Seed the cells into 24-well plates at an appropriate density and allow them to attach overnight.
2. Peptide Treatment: a. Prepare working solutions of PP4 in a low-serum medium (e.g., DMEM with 1% FBS) at various concentrations. Include a vehicle control (medium with the same final concentration of DMSO). b. Replace the growth medium with the peptide-containing or vehicle control medium. c. Incubate the cells for 48-72 hours.
3. Sample Collection: a. After incubation, collect the conditioned medium from each well. b. Centrifuge the collected medium to remove any cell debris.
4. Collagen Quantification: a. Quantify the amount of soluble collagen in the conditioned medium using a commercially available collagen assay kit (e.g., Sirius Red-based assay). b. Normalize the collagen amount to the total protein content or cell number in each well.
5. Data Analysis: a. Compare the amount of collagen produced in the PP4-treated wells to the vehicle control to determine the effect of the peptide on collagen synthesis.
Mandatory Visualizations
Signaling Pathway
References
preventing Palmitoyl Pentapeptide-4 precipitation in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the precipitation of Palmitoyl (B13399708) Pentapeptide-4 in aqueous solutions.
FAQs: Preventing Palmitoyl Pentapeptide-4 Precipitation
Q1: Why does my this compound precipitate out of aqueous solution?
A1: this compound has poor water solubility due to the lipophilic palmitoyl group attached to the peptide chain.[1][2] This fatty acid moiety, while enhancing skin penetration, makes the molecule hydrophobic, leading to aggregation and precipitation in purely aqueous environments.[1]
Q2: What is the recommended pH range for working with this compound solutions?
A2: The recommended pH range for maintaining the stability and solubility of this compound is between 4.0 and 7.0.[3] Deviations outside this range can alter the charge of the peptide and increase the likelihood of precipitation.
Q3: Are there any temperature constraints I should be aware of when formulating with this compound?
A3: Yes, it is advisable to avoid heating this compound solutions above 40°C (104°F).[4] Higher temperatures can affect the stability of the peptide and may promote aggregation and precipitation. When incorporating it into formulations, it should be added during the cooling phase.
Q4: Can I dissolve this compound directly in water?
A4: Direct dissolution in water is challenging and often leads to precipitation.[2] It is highly recommended to first create a stock solution in a suitable organic solvent or use a co-solvent system to ensure complete solubilization before adding it to an aqueous base.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon addition to aqueous buffer | Poor intrinsic solubility of this compound. | Prepare a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) and add it dropwise to the aqueous buffer with gentle stirring. Ensure the final DMSO concentration is compatible with your experimental system (typically <1% for cell-based assays). |
| Cloudiness or precipitation over time | Suboptimal pH of the final solution. | Adjust the pH of the final aqueous solution to be within the 4.0 to 7.0 range using a suitable buffer system. |
| Formation of a gel-like substance | High concentration of the peptide leading to aggregation. | Reduce the final concentration of this compound in the aqueous solution. Consider using a solubilizing agent or surfactant to maintain clarity at higher concentrations. |
| Inconsistent experimental results | Incomplete dissolution of the peptide leading to inaccurate concentration. | Use sonication for short bursts in a water bath to aid in the dissolution of the peptide in the initial solvent before further dilution. Always visually inspect for complete clarity. |
Experimental Protocols
Protocol 1: Solubilization of Lyophilized this compound using a Co-solvent System
This protocol is suitable for preparing a stock solution of this compound for use in various in vitro experiments.
Materials:
-
Lyophilized this compound powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Phosphate-buffered saline (PBS), pH 7.4, sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator water bath
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Add a small volume of sterile DMSO to the vial to create a concentrated stock solution (e.g., 10 mg/mL).
-
Gently vortex the vial until the powder is completely dissolved. A brief sonication (10-15 seconds) in a water bath can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure it is clear and free of any particulates.
-
For the working solution, add the DMSO stock solution dropwise to the sterile PBS while gently stirring. Do not exceed a final DMSO concentration of 1% (v/v) in the final aqueous solution to minimize potential cytotoxicity in cell-based assays.
-
Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
Protocol 2: Formulation of a Stable Aqueous Solution with Surfactants
This protocol provides a general guideline for incorporating this compound into a cosmetic or experimental formulation to prevent precipitation.
Materials:
-
This compound
-
Deionized water
-
Glycerin
-
Butylene Glycol
-
Polysorbate 20
-
Carbomer (as a thickening agent, optional)
-
pH adjuster (e.g., Citric Acid or Sodium Hydroxide solution)
-
Beakers and magnetic stirrer
Procedure:
-
In a main beaker, combine deionized water, glycerin, and butylene glycol. Begin stirring.
-
If using a thickener like carbomer, slowly disperse it into the water phase with continuous stirring until fully hydrated.
-
In a separate small beaker, pre-disperse the this compound in a small amount of butylene glycol or glycerin.
-
Add Polysorbate 20 to the peptide dispersion and mix until a uniform paste is formed.
-
Slowly add the peptide/surfactant mixture to the main water phase with continuous stirring.
-
Mix until the entire solution is homogeneous and clear.
-
Adjust the pH of the final solution to between 5.5 and 6.5 using a pH adjuster.
-
Store the final solution in a sealed container at room temperature, protected from light.
Quantitative Data Summary
| Parameter | Value/Range | Reference |
| Recommended pH | 4.0 - 7.0 | [3] |
| Recommended Temperature | Avoid > 40°C | [4] |
| Solubility in Water | Poor | [2] |
| Solubility in Organic Solvents | Soluble in DMSO | MedChemExpress |
| Typical Concentration in Formulations | 3 - 500 ppm | [2][4] |
Visualizations
Signaling Pathway of this compound
This compound is a synthetic peptide that mimics a fragment of procollagen (B1174764) type I. It acts as a signaling molecule to stimulate the synthesis of extracellular matrix components.
Caption: this compound signaling pathway.
Experimental Workflow for Solubilization
A logical workflow for successfully solubilizing this compound for experimental use.
Caption: Workflow for solubilizing this compound.
References
Technical Support Center: Optimizing Palmitoyl Pentapeptide-4 Concentration for Fibroblast Stimulation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Palmitoyl (B13399708) Pentapeptide-4 in fibroblast stimulation experiments.
Frequently Asked Questions (FAQs)
Q1: What is Palmitoyl Pentapeptide-4 and what is its primary mechanism of action?
A1: this compound (Pal-KTTKS) is a synthetic lipopeptide, a fragment of the pro-collagen type I precursor.[1] Its lipophilic nature, due to the attached palmitoyl group, enhances its penetration through cell membranes.[2] It acts as a signaling molecule, stimulating fibroblasts to synthesize key components of the extracellular matrix (ECM), including collagen (types I, III, and IV), elastin, fibronectin, and hyaluronic acid.[1][3] This stimulation is primarily mediated through the Transforming Growth Factor-β (TGF-β) signaling pathway.[2][4]
Q2: What is the recommended solvent for reconstituting this compound?
A2: Due to its lipophilic nature, this compound has limited solubility in aqueous solutions. It is recommended to first dissolve the lyophilized peptide in a small volume of sterile, high-purity Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution.[1] This stock solution can then be diluted to the final working concentration in the cell culture medium. Ensure the final DMSO concentration in the culture does not exceed a level toxic to the cells, typically below 0.5%.
Q3: What is a good starting concentration range for this compound in fibroblast stimulation assays?
A3: A broad dose-response experiment is recommended to determine the optimal concentration for your specific cell type and experimental endpoint. A suggested starting range is from 0.1 µM to 100 µM.[5] One study demonstrated that a concentration of 0.1 µM Pal-KTTKS reduced α-SMA expression and fibroblast to myofibroblast differentiation, while a higher concentration of 0.5 µM did not show the same inhibitory effect, indicating a dose-dependent response.[6][7]
Q4: How long should I incubate fibroblasts with this compound?
A4: The incubation time is dependent on the specific biological process being investigated. For assessing acute effects, shorter incubation times of 2 to 4 hours may be sufficient. For chronic effects, such as cell proliferation or collagen synthesis, longer incubation periods of 24, 48, or 72 hours are often necessary.[5] A time-course experiment is recommended to optimize the incubation period for your assay.[1]
Q5: Should I use serum-free or serum-containing medium during peptide treatment?
A5: The presence of high concentrations of serum in the culture medium may interfere with the peptide's activity or contain growth factors that could mask its effects.[1] It is often recommended to reduce the serum concentration (e.g., 0.5-2% FBS) or use a serum-free medium during the peptide treatment period, especially for assays measuring proliferation or collagen synthesis.[8][9][10]
Data Presentation
Table 1: Summary of this compound Concentrations and Observed Effects on Fibroblasts
| Concentration(s) | Cell Type | Assay | Observed Effect | Reference |
| 0.1 µM | Fibroblasts | Immunofluorescence | Decreased α-SMA-positive stress fibers by two-fold. | [6][7] |
| 0.5 µM | Fibroblasts | Immunofluorescence | No significant inhibitory effect on α-SMA expression. | [6][7] |
| 0.1 µM | Fibroblasts | Collagen Lattice Contraction | Decreased rate of fibroblast-populated collagen lattice contraction. | [6][7] |
| 0.5 µM | Fibroblasts | Western Blot | High expression of α-SMA maintained. | [6][7] |
Table 2: Recommended Concentration Ranges for Common Fibroblast Stimulation Assays
| Assay | Recommended Starting Concentration Range | Key Considerations |
| Cell Proliferation (MTT/CCK-8) | 0.1 µM - 50 µM | Serum-starve cells prior to treatment to synchronize cell cycles. |
| Collagen Synthesis (Sirius Red) | 0.1 µM - 10 µM | Use serum-free medium to avoid high background signals.[8][9] |
| Gene Expression (RT-qPCR) | 0.1 µM - 10 µM | A 24-48 hour treatment period is often sufficient to observe changes in mRNA levels.[2] |
Experimental Protocols & Troubleshooting Guides
Protocol 1: Fibroblast Proliferation Assessment (MTT Assay)
Objective: To determine the effect of this compound on the proliferation of human dermal fibroblasts.
Methodology:
-
Cell Seeding: Seed human dermal fibroblasts into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[1]
-
Serum Starvation: After 24 hours, replace the medium with a low-serum (e.g., 0.5% FBS) or serum-free medium and incubate for another 12-24 hours to synchronize the cells.[10]
-
Peptide Treatment: Prepare serial dilutions of this compound in the low-serum or serum-free medium. Replace the medium in the wells with 100 µL of the medium containing the different peptide concentrations. Include untreated and vehicle (DMSO) controls.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[1]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.[12]
Troubleshooting Guide: MTT Assay
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background absorbance | - Contamination of the culture medium. - Interference from phenol (B47542) red or serum components.[13] | - Use fresh, sterile reagents. - Use a serum-free medium during the MTT incubation step. - Include a background control (medium + MTT, no cells). |
| Low absorbance signal | - Insufficient cell number. - Peptide is cytotoxic at the tested concentrations. - Incomplete dissolution of formazan crystals. | - Optimize the initial cell seeding density. - Perform a wider dose-response to identify a non-toxic range. - Increase shaking time after adding DMSO or gently pipette to mix. |
| High variability between replicate wells | - Uneven cell seeding. - "Edge effect" in the 96-well plate.[1] - Incomplete mixing of MTT or solubilization solution. | - Ensure a homogenous cell suspension during plating. - Avoid using the outer wells of the plate or fill them with sterile PBS.[1] - Mix thoroughly at each step. |
| No observed effect of the peptide | - Peptide is inactive or degraded. - Incorrect concentration range tested. - Assay is not sensitive enough. | - Verify proper storage and handling of the peptide. - Test a broader range of concentrations. - Optimize incubation time and cell density. |
Protocol 2: Collagen Synthesis Assessment (Sirius Red Assay)
Objective: To quantify the total collagen production by fibroblasts treated with this compound.
Methodology:
-
Cell Seeding and Treatment: Seed fibroblasts in a 24-well or 96-well plate and grow to near confluence. Replace the medium with serum-free medium containing various concentrations of this compound. Include an untreated control. Incubate for 48-72 hours.[14]
-
Cell Layer Staining:
-
Remove the culture medium.
-
Wash the cell layer twice with PBS.
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde or Kahle's solution) for 15-30 minutes at room temperature.[8]
-
Wash again with PBS.
-
Add Sirius Red staining solution (0.1% in picric acid or 1% acetic acid) to each well and incubate for 1 hour at room temperature.[8][14]
-
Aspirate the staining solution and wash extensively with 0.5% acetic acid or 0.1 M HCl to remove unbound dye.[3][8]
-
-
Dye Elution: Add 0.1 M NaOH solution to each well to elute the collagen-bound dye.[8]
-
Measurement: Transfer the eluate to a new 96-well plate and read the absorbance at 540 nm.[14]
-
Data Analysis: Calculate the amount of collagen based on a standard curve generated with known concentrations of collagen.
Troubleshooting Guide: Sirius Red Assay
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background staining | - Presence of serum in the culture medium.[8][9] - Insufficient washing to remove unbound dye.[3] | - Use serum-free medium for the treatment period.[8][9] - Ensure thorough washing with acidified water (e.g., 0.5% acetic acid) after staining.[3] |
| Weak staining signal | - Low collagen production by fibroblasts. - Dye solution is old or has hydrolyzed. - Insufficient incubation time with the dye. | - Supplement the culture medium with ascorbate (B8700270) to enhance collagen production.[8][9] - Use a fresh Sirius Red solution. - Extend the incubation time with the staining solution.[3] |
| Inconsistent results | - Uneven cell detachment during washing steps. - Incomplete elution of the bound dye. | - Be gentle during the washing steps to keep the cell layer intact. - Ensure the elution buffer completely covers the well and incubate for a sufficient time with agitation. |
Protocol 3: Collagen Gene Expression Analysis (RT-qPCR)
Objective: To measure the relative mRNA expression of collagen genes (e.g., COL1A1, COL3A1) in fibroblasts treated with this compound.
Methodology:
-
Cell Culture and Treatment: Culture fibroblasts in 6-well plates until they reach 70-80% confluency. Treat the cells with the desired concentrations of this compound in a low-serum or serum-free medium for 24-48 hours.[2]
-
RNA Isolation:
-
Wash the cells with PBS and lyse them directly in the wells using a lysis buffer from an RNA isolation kit.[2]
-
Isolate total RNA according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target genes (e.g., COL1A1, COL3A1) and a reference gene (e.g., GAPDH), and a SYBR Green master mix.[15]
-
Run the qPCR reaction in a real-time PCR system.
-
-
Data Analysis:
-
Calculate the relative fold change in gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.[2]
-
Troubleshooting Guide: RT-qPCR for Collagen Expression
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low RNA yield or poor quality | - Insufficient cell number. - RNA degradation during isolation. | - Start with a higher number of cells. - Use RNase-free reagents and consumables. Work quickly on ice. |
| No amplification or weak signal in qPCR | - Poor cDNA synthesis efficiency. - Non-optimal primer design. - Low expression of the target gene. | - Verify RNA integrity before cDNA synthesis. - Validate primer efficiency with a standard curve. - Increase the amount of cDNA template in the qPCR reaction. |
| High variability in Cq values | - Pipetting errors. - Inconsistent RNA or cDNA quality between samples. | - Use calibrated pipettes and be precise. - Ensure consistent quality of starting material for all samples. |
Mandatory Visualizations
Caption: this compound Signaling Pathway in Fibroblasts.
Caption: Experimental Workflow for Optimizing Peptide Concentration.
Caption: Troubleshooting Decision Tree for In Vitro Experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fibrosis-inflammation.com [fibrosis-inflammation.com]
- 4. Anti-wrinkle Effect of a Palmitoyl Oligopeptide Complex on Human Keratinocytes and Fibroblasts Through TGF-β1 Pathway, Cell Biology, Science Publishing Group [sciencepublishinggroup.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Effect of Palmitoyl-Pentapeptide (Pal-KTTKS) on Wound Contractile Process in Relation with Connective Tissue Growth Factor and α-Smooth Muscle Actin Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of Sirius Red-Based Microplate Assay to Investigate Collagen Production In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. genscript.com [genscript.com]
- 12. atcc.org [atcc.org]
- 13. MTT assay overview | Abcam [abcam.com]
- 14. activeconceptsllc.com [activeconceptsllc.com]
- 15. scirp.org [scirp.org]
troubleshooting inconsistent results in Palmitoyl Pentapeptide-4 experiments
Technical Support Center: Palmitoyl (B13399708) Pentapeptide-4 Experiments
This guide provides troubleshooting for common issues encountered during in vitro experiments with Palmitoyl Pentapeptide-4 (Pal-KTTKS), a synthetic peptide known for stimulating extracellular matrix (ECM) protein synthesis.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic lipopeptide, consisting of a five-amino-acid chain (Lys-Thr-Thr-Lys-Ser) attached to a palmitoyl group, a fatty acid.[4][5] This lipid attachment enhances its stability and ability to penetrate cell membranes.[4][5][6] Its primary action is to mimic a fragment of pro-collagen type I, acting as a signaling molecule.[3][5] It stimulates fibroblasts to produce key ECM components, including collagen (types I, III, and IV), elastin, fibronectin, and hyaluronic acid.[2][5][7][8] This activity is believed to be mediated in part through the Transforming Growth Factor-β (TGF-β) signaling pathway.[1][5]
Q2: How should I properly store this compound?
A2: Proper storage is critical to maintain peptide integrity.
-
Lyophilized Powder: For long-term storage, the lyophilized powder should be kept at -20°C or -80°C in a tightly sealed container, protected from light and moisture.[5] Under these conditions, it can remain stable for several years. Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation.[5]
-
Reconstituted Solutions: Once dissolved, it is best to prepare single-use aliquots and store them at -80°C to avoid repeated freeze-thaw cycles.[9][10] Use aliquots within one month for optimal activity.[10]
Q3: I'm having trouble dissolving the peptide. What is the recommended reconstitution method?
A3: The hydrophobic palmitoyl group makes this peptide poorly soluble in aqueous solutions.[5]
-
Initial Solvent: First, dissolve the lyophilized peptide in a small amount of a sterile organic solvent like Dimethyl Sulfoxide (DMSO).[5][9]
-
Stock Solution: Create a concentrated stock solution. For example, a 50 mg/mL stock can be achieved in DMSO with sonication and pH adjustment.[10]
-
Working Solution: Make further dilutions into your aqueous buffer or cell culture medium. Ensure the final concentration of DMSO in your cell culture is low (ideally ≤0.1% and no higher than 0.5%) to prevent cytotoxicity.[5][9]
-
Sonication: If you observe aggregates or cloudiness, brief sonication in a water bath can help improve dissolution.[5][9]
Troubleshooting Guide
This section addresses common problems encountered during cell-based assays.
| Problem / Observation | Potential Cause | Recommended Solution |
| Issue 1: Inconsistent or No Biological Effect (e.g., no increase in collagen synthesis) | Peptide Integrity: Improper storage or repeated freeze-thaw cycles have degraded the peptide.[5] | Always use fresh, single-use aliquots stored at -80°C. Verify that the lyophilized powder was stored correctly.[5] |
| Cell Health: Fibroblasts are unhealthy, at a high passage number, or not actively proliferating.[5] | Use low-passage cells and ensure they are healthy before starting the experiment. Confirm cell viability with a Trypan Blue exclusion assay. | |
| Suboptimal Peptide Concentration: The concentration used is outside the effective range for your specific cell line and assay. | Perform a dose-response experiment to determine the optimal concentration. Test a broad range, such as 0.01 µM to 100 µM.[9] A concentration of 0.1 µM has been shown to reduce α-SMA expression.[11] | |
| Suboptimal Incubation Time: The treatment duration is too short or too long to observe the desired effect. | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal incubation period.[9] | |
| Serum Interference: High serum concentrations in the culture medium can mask the peptide's effects or contain interfering factors.[5] | Reduce the serum concentration (e.g., to 0.5-1% FBS) for 12-24 hours before and during peptide treatment to induce cell quiescence.[9] | |
| Assay Sensitivity: The assay used to measure the outcome (e.g., collagen production) is not sensitive enough. | Ensure your assay (e.g., Sirius Red, Western Blot, ELISA) is validated and has the required sensitivity to detect expected changes. | |
| Issue 2: Peptide Precipitation in Culture Medium | Poor Solubility: The lipophilic nature of the peptide causes it to fall out of solution in aqueous media.[5] | Ensure the initial stock solution in DMSO is fully dissolved. When diluting into media, add the peptide stock to the media with gentle mixing, not the other way around. |
| Final Solvent Concentration: The percentage of organic solvent is too high, or the peptide concentration exceeds its solubility limit in the final medium. | Keep the final DMSO concentration at or below 0.1% if possible.[5] If precipitation persists, consider lowering the final peptide concentration. | |
| Issue 3: High Variability Between Experimental Replicates | Uneven Cell Seeding: Inconsistent cell numbers across wells of a multi-well plate.[9] | Ensure you have a homogenous single-cell suspension before seeding. Mix the cell suspension between pipetting into wells. |
| Peptide Aggregation: The peptide is not fully solubilized, leading to inconsistent concentrations delivered to the cells. | Visually inspect stock and working solutions for precipitates or cloudiness. If present, briefly sonicate the solution before use.[5][9] | |
| Edge Effects: Wells on the perimeter of the plate are prone to evaporation, altering concentrations. | Avoid using the outer wells of the 96-well plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. |
Quantitative Data Summary
The following table summarizes expected outcomes from this compound treatment based on published studies. Note that results can vary significantly based on the experimental system (cell type, assay, etc.).
| Parameter | Concentration | Treatment Duration | Observed Effect | Source |
| Wrinkle Depth Reduction | 0.005% Cream | 28 days | 18% decrease | [12] |
| Wrinkle Thickness Reduction | 0.005% Cream | 28 days | 37% decrease | [12] |
| Skin Roughness Improvement | 0.005% Cream | 28 days | 21% improvement | [6] |
| Type I Procollagen Expression | 400 µg/mL | Not Specified | 44.68% increase | [1] |
| MMP-1 Expression Inhibition | 400 µg/mL | Not Specified | 73.55% decrease | [1] |
| α-SMA Expression (Myofibroblast differentiation) | 0.1 µM | Not Specified | ~50% decrease | [11] |
Signaling Pathways & Experimental Workflows
Diagrams
Below are diagrams illustrating the mechanism of action, a typical experimental workflow, and a troubleshooting decision tree.
Caption: Signaling pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Cosmetic Active Peptide Raw Material Analysis Series (Part 1): Palmito - Dilun Biotechnology [peptidescientific.com]
- 3. This compound - MOL Changes [molchanges.com]
- 4. Palmitoyl pentapeptide 4 [novoprolabs.com]
- 5. benchchem.com [benchchem.com]
- 6. Palmitoyl pentapeptide: bioactive peptide for anti-aging and skin care - Creative Peptides [creative-peptides.com]
- 7. Palmitoyl Pentapeptide: Biological Roles, Mechanisms of Anti-ageing, Efficacy and Applications_Chemicalbook [chemicalbook.com]
- 8. genscript.com [genscript.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Effect of Palmitoyl-Pentapeptide (Pal-KTTKS) on Wound Contractile Process in Relation with Connective Tissue Growth Factor and α-Smooth Muscle Actin Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Double-blind, Randomized Trial on the Effectiveness of Acetylhexapeptide-3 Cream and this compound Cream for Crow's Feet - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Palmitoyl Pentapeptide-4 (PP4) In Vitro Experiments
Welcome to the technical support center for Palmitoyl (B13399708) Pentapeptide-4 (PP4). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the effective use of PP4 in your in vitro experiments, with a special focus on the impact of serum concentration.
Frequently Asked Questions (FAQs)
Q1: What is Palmitoyl Pentapeptide-4 (PP4) and its primary mechanism of action in vitro?
A1: this compound (Pal-KTTKS or Matrixyl®) is a synthetic lipopeptide, a fragment of pro-collagen type I, conjugated with palmitic acid to enhance its stability and cell membrane penetration.[1][2][3] Its primary mechanism of action is to act as a signaling molecule that stimulates fibroblasts to produce key components of the extracellular matrix (ECM), including collagen types I, III, and IV, elastin, fibronectin, and glycosaminoglycans.[4][5][6] This activity is believed to be mediated, at least in part, through the activation of the Transforming Growth Factor-β (TGF-β) signaling pathway.[1][7]
Q2: How does serum concentration potentially affect the activity of PP4 in cell culture?
A2: High concentrations of serum in cell culture media can interfere with the activity of PP4 in several ways.[1] Serum contains a complex mixture of proteins, growth factors, and proteases. These components can bind to the peptide, reducing its bioavailability and preventing it from reaching its target receptors on the cell surface.[8] Additionally, growth factors already present in the serum might stimulate ECM production, masking the specific effect of PP4.[1] Finally, proteases in serum could potentially degrade the peptide, although the palmitoyl group is designed to increase its stability.
Q3: I am observing inconsistent or no effects of PP4 in my fibroblast experiments. What are the common causes?
A3: Inconsistent results can stem from several factors:
-
Serum Interference: As mentioned in Q2, high serum concentrations can mask or inhibit peptide activity. Consider reducing the serum concentration (e.g., to 0.5-2%) or using serum-free media for the duration of the peptide treatment.[1][8]
-
Cell Density: The stimulatory effect of the KTTKS peptide has been shown to be optimal in subconfluent fibroblast cultures and diminishes as cells become fully confluent.[9] Ensure your cells are in an active growth phase during treatment.
-
Peptide Solubility and Aggregation: Due to its lipophilic nature, PP4 can be difficult to dissolve in aqueous solutions. Improper dissolution can lead to aggregation and reduced activity.[1]
-
Peptide Degradation: While more stable than its non-lipidated counterpart, ensure proper storage of the lyophilized powder (-20°C or -80°C) and reconstituted solutions to prevent degradation.[1][10]
-
Contaminants: Residuals from peptide synthesis, such as trifluoroacetic acid (TFA), can interfere with cellular assays.[10] Similarly, endotoxin (B1171834) contamination can cause unwanted immune responses.[10]
Q4: How should I properly dissolve and store PP4 for in vitro use?
A4: Due to its hydrophobic palmitoyl group, PP4 has limited solubility in water. It is recommended to first dissolve the lyophilized peptide in a small amount of a sterile organic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution (e.g., 1-10 mM).[1] For cell-based assays, further dilutions should be made in your culture medium, ensuring the final DMSO concentration is non-toxic to the cells (typically <0.5%).[1][11] Store lyophilized peptide at -20°C or colder.[1] Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -80°C.[12]
Troubleshooting Guide: Serum-Related Issues
Issue 1: High background ECM synthesis in control groups, masking the effect of PP4.
-
Cause: High serum concentration (e.g., 10% FBS) contains growth factors that stimulate fibroblasts, leading to a high basal level of collagen and fibronectin production.
-
Solution:
-
Serum Starvation: Culture cells to the desired confluence in complete medium (e.g., 10% FBS), then switch to a low-serum (0.5-2% FBS) or serum-free medium for 4-24 hours before adding PP4.[13]
-
Titrate Serum: Perform a preliminary experiment to determine the lowest serum concentration that maintains cell viability for the duration of your experiment. This will lower the background stimulation.
-
Use Defined Media: If possible for your cell type, use a commercially available serum-free or defined fibroblast growth medium.[14]
-
Issue 2: PP4 shows lower-than-expected activity or requires very high concentrations to elicit a response.
-
Cause: Serum proteins, particularly albumin, may be binding to the lipophilic PP4, reducing its effective concentration.[8]
-
Solution:
-
Reduce Serum During Treatment: Treat the cells with PP4 in a low-serum medium. You can perform the treatment for a shorter period (e.g., 4-6 hours) in low-serum media before returning the cells to a complete growth medium if longer-term viability is a concern.[8]
-
Wash Cells: Before adding the PP4 treatment medium (with reduced serum), gently wash the cell monolayer with sterile PBS to remove residual serum from the plating medium.
-
Evaluate in Serum-Free Conditions: As a control, test the activity of PP4 in a completely serum-free medium for a short duration to assess its maximum potential activity.
-
Quantitative Data Summary
The following table summarizes in vitro data on the dose-dependent effects of Pal-KTTKS on fibroblast functions related to wound healing and fibrosis. Note that these experiments were conducted after a period of serum starvation, highlighting the importance of controlling for serum effects.
| Parameter | Control (0 µM PP4) | 0.1 µM PP4 | 0.5 µM PP4 | Source |
| CTGF Expression (Fold Change vs. Normal) | 2.1 | Reduced vs. Control | Inhibition leveled off | [13] |
| α-SMA Expression (Fold Change vs. Normal) | >2.0 | Reduced by 62% | Inhibition leveled off | [13] |
| Collagen Lattice Contraction (% of Initial Diameter) | 78.59% | 84.92% (Inhibited) | Inhibition was not significant | [13] |
Table 1: In vitro effects of this compound (Pal-KTTKS) on human fibroblasts. Data adapted from Pal, et al. (2017). Experiments were conducted on wounded fibroblast cultures after serum starvation.[13]
Experimental Protocols
Protocol 1: Fibroblast Collagen I Synthesis Assay (ELISA)
This protocol is designed to quantify the effect of PP4 on collagen type I production by human dermal fibroblasts, with specific considerations for serum concentration.
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Fibroblast Growth Medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
Low-Serum Medium (DMEM with 1% FBS)
-
Serum-Free Medium (DMEM)
-
This compound (PP4)
-
DMSO (sterile)
-
PBS (sterile)
-
Collagen Type I ELISA Kit
-
96-well tissue culture plates
Procedure:
-
Cell Seeding: Seed HDFs in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of Fibroblast Growth Medium (10% FBS). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Serum Starvation: After 24 hours, gently aspirate the medium. Wash cells once with sterile PBS. Add 100 µL of Low-Serum Medium (1% FBS) and incubate for 12-24 hours.
-
PP4 Preparation: Prepare a 10 mM stock solution of PP4 in DMSO. Create serial dilutions in Low-Serum Medium to achieve final desired concentrations (e.g., 0.01 µM to 10 µM). Ensure the final DMSO concentration in all wells is ≤0.1%. Prepare a vehicle control using the same final concentration of DMSO.
-
Treatment: Remove the starvation medium and replace it with 100 µL of the medium containing different concentrations of PP4 or the vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
Sample Collection: After incubation, carefully collect the cell culture supernatant from each well. This supernatant contains the secreted pro-collagen I.
-
ELISA: Quantify the amount of pro-collagen type I in the supernatant using a commercial ELISA kit, following the manufacturer’s instructions.
-
Data Analysis: Normalize the collagen concentration to cell number/viability (e.g., via a parallel MTT or Crystal Violet assay) to account for any proliferative effects of the peptide.
Visualizations
Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. Palmitoyl pentapeptide 4 [novoprolabs.com]
- 3. Cosmetic Active Peptide Raw Material Analysis Series (Part 1): Palmito - Dilun Biotechnology [peptidescientific.com]
- 4. grokipedia.com [grokipedia.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. genscript.com [genscript.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Function of this compound - Creative Peptides [creative-peptides.com]
- 10. genscript.com [genscript.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Effect of Palmitoyl-Pentapeptide (Pal-KTTKS) on Wound Contractile Process in Relation with Connective Tissue Growth Factor and α-Smooth Muscle Actin Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cellntec.com [cellntec.com]
addressing Palmitoyl Pentapeptide-4 peptide aggregation issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues related to Palmitoyl (B13399708) Pentapeptide-4 aggregation.
Frequently Asked Questions (FAQs)
Q1: What is Palmitoyl Pentapeptide-4 and what is its primary mechanism of action?
A1: this compound is a synthetic lipopeptide, composed of the five amino acids Lys-Thr-Thr-Lys-Ser, attached to a 16-carbon palmitoyl group. This lipid modification enhances its stability and permeability through biological membranes. Its primary mechanism of action is to stimulate the synthesis of extracellular matrix (ECM) components, such as collagen (types I, III, and IV), fibronectin, and glycosaminoglycans, by dermal fibroblasts. This is thought to be mediated through the transforming growth factor-beta (TGF-β) signaling pathway.
Q2: Why is this compound prone to aggregation?
A2: The aggregation of this compound is primarily driven by its hydrophobic nature, which is significantly increased by the attached palmitoyl chain. In aqueous solutions, these hydrophobic moieties tend to self-associate to minimize contact with water, leading to the formation of aggregates. Factors such as high peptide concentration, pH, temperature, and ionic strength of the solution can further influence the rate and extent of aggregation.[1]
Q3: What are the visible signs of this compound aggregation?
A3: Signs of aggregation can include the appearance of visible precipitates, cloudiness or turbidity in the solution, or the formation of a gel-like substance.[2] Inconsistent or lower-than-expected biological activity in experiments can also be an indirect indicator of aggregation, as aggregated peptides are often biologically inactive.[2]
Q4: How can I prevent aggregation of this compound during handling and storage?
A4: To prevent aggregation, it is crucial to follow proper handling and storage procedures. Lyophilized peptide should be stored at -20°C or -80°C, protected from moisture and light. Once reconstituted, the peptide solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can promote aggregation.[2] These aliquots should be stored at -20°C or -80°C. When preparing solutions, it is important to use a suitable solvent and follow a gradual dilution protocol.[2]
Q5: What is the recommended method for dissolving this compound?
A5: Due to its lipophilic nature, this compound has limited solubility in water. The recommended method is to first dissolve the lyophilized powder in a small amount of an organic solvent, such as sterile dimethyl sulfoxide (B87167) (DMSO), to create a concentrated stock solution.[3] This stock solution can then be gradually diluted into an aqueous buffer or cell culture medium with gentle mixing to the desired final concentration.
Q6: Which analytical techniques are suitable for detecting and quantifying this compound aggregation?
A6: Several techniques can be used to detect and quantify peptide aggregation. Size Exclusion Chromatography (SEC) is a standard method for separating and quantifying aggregates based on their size.[4][5] Dynamic Light Scattering (DLS) is a rapid, non-invasive technique that measures the size distribution of particles in a solution and is highly sensitive to the presence of aggregates.[6][7] Other spectroscopic methods, such as fluorescence spectroscopy and circular dichroism, can also be employed to monitor changes in peptide conformation that may be indicative of aggregation.
Troubleshooting Guides
Issue 1: Difficulty Dissolving Lyophilized this compound Powder
-
Question: My lyophilized this compound powder is not dissolving, or is forming clumps, even in DMSO. What should I do?
-
Answer:
-
Ensure Proper Solvent Choice: Start by using a high-purity, sterile DMSO.
-
Increase Dissolution Energy: Vortex the solution thoroughly for an extended period. If clumps persist, gentle warming in a 37°C water bath for a few minutes can aid dissolution.[8]
-
Utilize Sonication: For stubborn aggregates, a brief sonication in a water bath can be very effective in breaking them up.[8] Be cautious to avoid overheating the sample, which could lead to degradation. Use short bursts of sonication and cool the sample on ice in between.
-
Issue 2: Peptide Precipitates Upon Dilution into Aqueous Buffer or Cell Culture Medium
-
Question: My this compound, dissolved in DMSO, immediately turns cloudy or forms a precipitate when I add it to my aqueous buffer or cell culture medium. How can I prevent this?
-
Answer: This phenomenon, often called "crashing out," occurs when the peptide's solubility limit is exceeded upon rapid transfer to an aqueous environment.
-
Gradual Dilution: Add the concentrated DMSO stock solution drop-wise into the aqueous solution while gently vortexing or stirring.[8] This slow, continuous mixing helps to keep the peptide in solution as it is being diluted.
-
Optimize Final DMSO Concentration: For cell-based assays, it is critical to keep the final DMSO concentration low (ideally ≤0.1% and not exceeding 0.5%) to avoid cytotoxicity. To achieve this, you may need to prepare a more concentrated stock solution in DMSO, allowing you to add a smaller volume to your culture medium.
-
Consider Alternative Solubilizers (for non-cellular assays): For biophysical studies where cell viability is not a concern, the use of chaotropic agents like guanidinium (B1211019) chloride or urea (B33335) at low concentrations can help prevent aggregation.[2]
-
Issue 3: Inconsistent or No Biological Effect in Cell Culture Experiments
-
Question: I am not observing the expected biological response (e.g., increased collagen production) in my cell culture experiments with this compound. What could be the problem?
-
Answer: Several factors could contribute to a lack of biological activity.
-
Peptide Aggregation: As a first step, confirm that your peptide is not aggregated. Visually inspect your stock and working solutions for any signs of precipitation or cloudiness. If in doubt, consider analyzing your solution using DLS or SEC.
-
Peptide Integrity: Ensure that your peptide has been stored correctly and that you are using fresh aliquots for each experiment to avoid degradation from multiple freeze-thaw cycles.[2]
-
Cell Health and Experimental Conditions:
-
Cell Viability: Confirm that your cells are healthy, within a low passage number, and actively proliferating.
-
Serum Concentration: High concentrations of serum in the culture medium may contain factors that interfere with the peptide's activity. Consider reducing the serum concentration during the peptide treatment period.
-
Optimization of Concentration and Incubation Time: It may be necessary to perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell type and assay.
-
-
Solvent Toxicity: Ensure that the final concentration of your solvent (e.g., DMSO) is not adversely affecting your cells. Perform a vehicle control experiment with the same final solvent concentration to rule out any solvent-induced effects.
-
Quantitative Data Summary
Table 1: Solubility and Stability of this compound
| Parameter | Value | Reference |
| Solubility in DMSO | 50 mg/mL (with sonication and pH adjustment to 3) | [3] |
| Recommended Final DMSO Concentration in Cell Culture | ≤ 0.5% | |
| Stable pH Range in Solution | 4.0 - 7.0 | [9] |
| Storage of Lyophilized Powder | -20°C or -80°C | |
| Storage of Reconstituted Aliquots | -20°C or -80°C |
Table 2: Qualitative Effects of Common Excipients on Peptide Aggregation
| Excipient Class | Example | General Effect on Aggregation | Mechanism of Action | Reference |
| Surfactants | Polysorbate 20, Polysorbate 80 | Can inhibit aggregation | Reduce surface tension and can form micelles around hydrophobic regions of the peptide, preventing self-association. | [10][11] |
| Sugars/Polyols | Sucrose, Mannitol | Can stabilize peptides and reduce aggregation | Preferential exclusion from the peptide surface, leading to a more compact and stable conformation. | [12] |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Can inhibit aggregation | Form inclusion complexes with the hydrophobic moieties of the peptide, "masking" them from self-association. | [7][13] |
| Amino Acids | Arginine, Glycine | Can reduce aggregation | Can interact with the peptide surface, disrupting the formation of aggregation-prone intermediates. | [8] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
-
Equilibration: Before opening, allow the vial of lyophilized peptide to warm to room temperature in a desiccator to prevent condensation.
-
Initial Dissolution: Add the required volume of sterile, high-purity DMSO to the vial to achieve a high-concentration stock solution (e.g., 10 mM or 50 mg/mL).
-
Solubilization: Vortex the vial thoroughly for several minutes. If the peptide does not fully dissolve, sonicate the vial in a water bath for short intervals (e.g., 3 x 10 seconds), cooling on ice between sonications.[14]
-
Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into single-use, sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.
Protocol 2: Analysis of Aggregation by Dynamic Light Scattering (DLS)
-
Sample Preparation: Prepare the this compound solution at the desired concentration in the buffer of interest. Filter the sample through a 0.2 µm syringe filter to remove any dust or large particles.[2]
-
Instrument Setup: Turn on the DLS instrument and allow it to stabilize. Ensure the cuvette is clean by rinsing with filtered water and ethanol.
-
Blank Measurement: Measure the count rate of the filtered buffer alone to ensure the cleanliness of the cuvette and buffer (typically 8,000-12,000 counts).
-
Sample Loading: Carefully pipette approximately 20-30 µL of the filtered peptide solution into the cuvette, avoiding the introduction of air bubbles.
-
Measurement: Place the cuvette in the instrument and allow the temperature to equilibrate. Measure the count rate of the sample, aiming for a stable reading between 150,000 and 250,000 counts for optimal results.[2]
-
Data Acquisition: Perform the DLS measurement, collecting data for a sufficient duration (e.g., 10-20 runs) to obtain a good correlation function.
-
Data Analysis: Analyze the data to obtain the size distribution by intensity and volume. The presence of large particles or a high polydispersity index (PDI) is indicative of aggregation.
Protocol 3: Analysis of Aggregation by Size Exclusion Chromatography (SEC)
-
System Preparation: Equilibrate the SEC column with a suitable mobile phase (e.g., phosphate-buffered saline, pH 7.4) at a constant flow rate until a stable baseline is achieved.
-
Sample Preparation: Prepare the this compound solution in the mobile phase. Centrifuge the sample to remove any insoluble material.
-
Injection: Inject a defined volume of the prepared sample onto the SEC column.
-
Separation: The components of the sample will separate based on their hydrodynamic volume, with larger aggregates eluting first, followed by the monomeric peptide.
-
Detection: Monitor the column eluent using a UV detector, typically at 214 nm or 280 nm.
-
Data Analysis: Integrate the peaks in the chromatogram to determine the relative percentage of aggregates, monomer, and any fragments.
Protocol 4: In Vitro Collagen Production Assay in Human Dermal Fibroblasts (HDFs)
-
Cell Seeding: Seed HDFs in a 96-well plate at a density that will result in a sub-confluent monolayer at the time of treatment. Culture for 24 hours in complete growth medium.
-
Serum Starvation: Replace the growth medium with a low-serum or serum-free medium for 24 hours to synchronize the cells.
-
Peptide Treatment: Prepare working solutions of this compound by diluting the DMSO stock solution in the serum-free medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO) and a positive control (e.g., TGF-β1 at 10 ng/mL). Replace the medium in the wells with the treatment solutions.
-
Incubation: Incubate the cells for 48-72 hours at 37°C and 5% CO₂.
-
Sample Collection: After incubation, carefully collect the cell culture supernatant, which contains the secreted soluble collagen.
-
Collagen Quantification (Sircol Assay):
-
Transfer 100 µL of the collected supernatant to a microcentrifuge tube.
-
Add 1.0 mL of Sircol Dye Reagent, cap the tubes, and mix on a gentle mechanical shaker for 30 minutes.[9]
-
Centrifuge the tubes at 10,000-12,000 rpm for 10 minutes to pellet the collagen-dye complex.[9]
-
Carefully decant the supernatant.
-
Add 750 µL of ice-cold Acid-Salt Wash Reagent to the pellet, centrifuge again, and decant.
-
Add 250 µL of Alkali Reagent to dissolve the pellet.[9]
-
Transfer 200 µL of the dissolved solution to a 96-well plate and measure the absorbance at 540-556 nm.
-
Quantify the collagen concentration by comparing the absorbance to a standard curve prepared with known collagen concentrations.
-
Visualizations
Caption: Signaling pathway of this compound via TGF-β activation.
Caption: Troubleshooting workflow for peptide aggregation.
Caption: Factors contributing to peptide aggregation.
References
- 1. How enzymatic hydrolysis of polysorbate 20 influences colloidal protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accuratechemical.com [accuratechemical.com]
- 3. Evaluating the Potential of Cyclodextrins in Reducing Aggregation of Antibody-Drug Conjugates with Different Payloads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Structural basis for cyclodextrins' suppression of human growth hormone aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biotnt.com [biotnt.com]
- 10. researchgate.net [researchgate.net]
- 11. pharmacy.cuanschutz.edu [pharmacy.cuanschutz.edu]
- 12. mdpi.com [mdpi.com]
- 13. Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Technical Support Center: Enzymatic Degradation of Palmitoyl Pentapeptide-4 in Skin Extracts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the enzymatic degradation of Palmitoyl (B13399708) Pentapeptide-4 (pal-KTTKS) in skin extracts.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of Palmitoyl Pentapeptide-4 in skin extracts compared to its non-palmitoylated form, KTTKS?
A1: this compound (pal-KTTKS) is significantly more stable in skin extracts than its non-palmitoylated counterpart, KTTKS.[1] The palmitoyl group offers a degree of protection against enzymatic degradation.[1] While KTTKS can be rapidly and almost completely degraded in dermal and whole skin homogenates within 30 to 60 minutes, a substantial percentage of pal-KTTKS remains even after two hours of incubation. For instance, after 120 minutes, the concentration of pal-KTTKS in epidermal skin extract can be similar to the initial concentration.
Q2: Which enzymes in the skin are responsible for the degradation of peptides like this compound?
A2: Skin contains a variety of proteases that can degrade peptides. These include serine proteases (like kallikreins), cysteine proteases (like cathepsins), and matrix metalloproteinases (MMPs).[2][3][4] The degradation of the base peptide KTTKS is thought to be carried out in a stepwise manner by skin aminopeptidases.[1] The addition of a cocktail of protease inhibitors is a common strategy to confirm that the degradation is enzymatic and to identify the class of proteases involved.
Q3: Why is LC-MS/MS the recommended method for quantifying this compound in skin extracts?
A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity.[5] This is crucial when dealing with complex biological matrices like skin homogenates, which contain numerous endogenous compounds that can interfere with other analytical techniques.[6][7] LC-MS/MS allows for the accurate quantification of the intact peptide, distinguishing it from its degradation products and matrix components.[5]
Q4: What are the major challenges in developing a robust assay to study the degradation of this compound in skin extracts?
A4: The primary challenges include:
-
Sample Preparation: Achieving consistent and reproducible preparation of skin extracts with stable enzymatic activity.[8]
-
Analyte Stability: Preventing non-specific binding of the peptide to labware and ensuring its solubility throughout the experiment.[9]
-
Analytical Method: Overcoming matrix effects, such as ion suppression or enhancement, in LC-MS/MS analysis which can affect accuracy and reproducibility.[6][7][10]
-
Data Interpretation: Understanding the degradation kinetics and the influence of experimental variables on the degradation rate.
Troubleshooting Guides
Issue 1: High Variability in Degradation Rates Between Experiments
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Skin Extract Preparation | 1. Standardize Tissue Homogenization: Use a consistent method (e.g., bead beating, sonication) and ensure complete homogenization. Maintain a constant tissue-to-buffer ratio. 2. Control Temperature: Perform all steps of the extraction on ice to minimize enzymatic activity before the start of the assay. 3. Centrifugation and Filtration: Use consistent centrifugation speeds and times to pellet cellular debris. Filter the supernatant through a consistent pore size to ensure a uniform extract. |
| Variable Enzymatic Activity | 1. Protein Quantification: Normalize the enzymatic activity by measuring the total protein concentration of the skin extract (e.g., using a BCA assay) and adjust the volume of extract used in each assay accordingly. 2. Batch-to-Batch Variation: If possible, prepare a large batch of pooled skin extract for a series of experiments to minimize inter-extract variability.[8] |
| Peptide Handling Issues | 1. Non-Specific Binding: Use low-protein-binding microcentrifuge tubes and pipette tips. Consider adding a carrier protein like bovine serum albumin (BSA) to solutions, if compatible with the analytical method.[11] 2. Solubility: Ensure the peptide is fully dissolved in the assay buffer before adding it to the skin extract. The palmitoyl group increases lipophilicity, which might require a small amount of an organic solvent for the stock solution.[9] |
Issue 2: Low or No Detection of this compound by LC-MS/MS
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Matrix Effects (Ion Suppression) | 1. Optimize Chromatography: Adjust the LC gradient to separate the peptide from co-eluting matrix components, particularly phospholipids.[5] 2. Improve Sample Cleanup: Implement a more rigorous sample preparation method such as solid-phase extraction (SPE) to remove interfering substances before LC-MS/MS analysis.[5] 3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS will co-elute with the analyte and experience the same degree of ion suppression, thus compensating for the matrix effect and improving quantification accuracy.[5] |
| Rapid Degradation | 1. Time-Course Experiment: Perform a time-course study with shorter incubation times to capture the initial degradation kinetics. 2. Protease Inhibitors: Include a broad-spectrum protease inhibitor cocktail in a control experiment to confirm that the loss of the peptide is due to enzymatic activity. |
| Poor Extraction from Skin Homogenate | 1. Optimize Extraction Solvent: Ensure the solvent used to stop the enzymatic reaction and extract the peptide (e.g., acetonitrile (B52724) or methanol (B129727) with acid) is effective in precipitating proteins and solubilizing the palmitoylated peptide. 2. Vortexing and Centrifugation: Vortex the samples thoroughly after adding the extraction solvent and centrifuge at a high speed to ensure complete protein precipitation and clear supernatant for analysis. |
Data Presentation
Table 1: Stability of this compound vs. KTTKS in Mouse Skin Extracts
| Skin Fraction | Time Point | % Remaining KTTKS | % Remaining this compound |
| Dermal Extract | 30 min | 3.2% | - |
| Dermal Extract | 120 min | - | 9.7% |
| Epidermal Extract | 120 min | - | ~100% |
| Whole Skin Homogenate | 60 min | 1.5% | 11.2% |
Data synthesized from a study on hairless mice skin extracts incubated at 37°C.
Table 2: Effect of Protease Inhibitors on this compound Degradation
| Protease Inhibitor | Class of Protease Inhibited | Inhibitory Effect on Pal-KTTKS Degradation |
| Thimerosal | - | No significant effect |
| DL-thiorphan | Neutral endopeptidase | Substantial inhibitory effect |
| EDTA | Metalloproteases | Substantial inhibitory effect |
| Phenylmethanesulfonylfluoride (PMSF) | Serine proteases | Substantial inhibitory effect |
| 1,10-phenanthroline | Metalloproteases | Substantial inhibitory effect |
Based on studies investigating the inhibitory effects on peptide degradation in skin homogenates.
Experimental Protocols
Protocol 1: Preparation of Skin Extracts
-
Excise full-thickness skin samples from the source (e.g., human, porcine, or rodent).
-
Separate the epidermis from the dermis, if required, using techniques such as heat treatment or enzymatic digestion.
-
Mince the tissue into small pieces on ice.
-
Homogenize the minced tissue in a cold homogenization buffer (e.g., 10 mM HEPES buffer, pH 7.4) at a fixed tissue-to-buffer ratio (e.g., 1:9 w/v).
-
Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for 30 minutes at 4°C.[1]
-
Collect the supernatant, which represents the skin extract.
-
Determine the total protein concentration of the extract for normalization purposes.
-
Store the extract at -80°C in aliquots to avoid freeze-thaw cycles.
Protocol 2: In Vitro Degradation Assay
-
Pre-warm the skin extract aliquots to 37°C.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., HEPES buffer, potentially with a small percentage of DMSO or acetonitrile to ensure solubility).
-
In a microcentrifuge tube, mix a defined volume of the skin extract with the peptide stock solution to achieve the desired final peptide concentration (e.g., 40 µg/mL).
-
Incubate the mixture at 37°C in a shaking water bath.
-
At predetermined time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture.
-
Immediately stop the enzymatic reaction by adding a quenching solution, such as two volumes of cold acetonitrile containing 0.1% formic acid. This will precipitate the proteins.
-
Vortex the quenched sample vigorously and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Collect the supernatant for LC-MS/MS analysis.
-
Analyze the concentration of the remaining intact this compound.
Visualizations
Caption: Experimental workflow for assessing the enzymatic degradation of this compound in skin extracts.
Caption: Logical troubleshooting workflow for experiments on peptide degradation in skin extracts.
References
- 1. Dermal Stability and In Vitro Skin Permeation of Collagen Pentapeptides (KTTKS and palmitoyl-KTTKS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reddish, scaly, and itchy: how proteases and their inhibitors contribute to inflammatory skin diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protease and Protease-Activated Receptor-2 Signaling in the Pathogenesis of Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptides: Emerging Candidates for the Prevention and Treatment of Skin Senescence: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. Sample matrix has a major impact on accuracy of peptide quantification: Assessment of calibrator and internal standard selection and method validation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
determining optimal incubation time for Palmitoyl Pentapeptide-4 treatment
Welcome to the Technical Support Center for Palmitoyl (B13399708) Pentapeptide-4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the effective use of Palmitoyl Pentapeptide-4 in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound (Pal-KTTKS) is a synthetic lipopeptide, a fragment of the pro-collagen type I precursor.[1] Its primary mechanism involves mimicking this natural collagen fragment to signal fibroblasts to increase the production of extracellular matrix (ECM) components, including collagen types I, III, and IV, as well as fibronectin and elastin.[1][2][3][4] This signaling is believed to be mediated, at least in part, through the activation of the Transforming Growth Factor-β (TGF-β) signaling pathway.[1] The attached palmitoyl group enhances its lipophilicity, improving stability and cellular penetration.[3]
Q2: What is the recommended incubation time for this compound treatment?
A2: The optimal incubation time is highly dependent on the experimental endpoint you are measuring.
-
For Collagen Synthesis: To detect significant increases in newly synthesized collagen, longer incubation times are typically required. A common range is 48 to 72 hours .[1]
-
For Cellular Proliferation: Similar to collagen synthesis, assessing the impact on cell proliferation often requires an incubation period of 48 to 72 hours to observe meaningful changes.[5]
-
For Signaling Pathway Activation (e.g., SMAD phosphorylation): Activation of intracellular signaling cascades is a much more rapid event. To detect the phosphorylation of key proteins like SMAD2/3, much shorter time points are necessary. You should consider a time course ranging from 15 minutes to a few hours (e.g., 0, 15, 30, 60, 120 minutes).[6]
A time-course experiment is always recommended to determine the peak response for your specific cell type and experimental conditions.[1]
Q3: How should I properly dissolve and store this compound?
A3: Due to its hydrophobic palmitoyl group, this peptide has limited solubility in aqueous solutions.[1]
-
Reconstitution: First, dissolve the lyophilized peptide in a small volume of a sterile organic solvent such as Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mM).[1] For cell-based assays, ensure the final DMSO concentration in your culture medium is non-toxic (typically <0.5%).[1]
-
Storage: Lyophilized powder should be stored at -20°C or -80°C, protected from light and moisture, where it can be stable for years.[1] Reconstituted stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[1][4]
Troubleshooting Guide
Issue 1: I am not observing an increase in collagen production after treatment.
| Possible Cause | Troubleshooting Step |
| Suboptimal Incubation Time | The standard 48-72 hour window may not be optimal for your cell line. Perform a time-course experiment (e.g., 24, 48, 72, 96 hours) to identify the peak of collagen synthesis. |
| Peptide Integrity/Concentration | Ensure the peptide was stored correctly and that fresh aliquots are used.[1] Verify the final concentration in your media. A dose-response experiment is recommended to find the optimal concentration.[1] |
| Cell Health and Confluency | Use low-passage, healthy cells. The effect of this compound can be cell-density dependent, with optimal effects observed in subconfluent cultures.[2] Highly confluent cells may show a diminished response.[2] |
| Serum Interference | Factors within high concentrations of serum (FBS) may mask the peptide's effects. Consider reducing the serum concentration or using serum-free medium during the treatment period.[1] |
| Assay Sensitivity | Confirm that your collagen detection method (e.g., Sircol Assay) is sensitive enough to detect the expected changes. Ensure proper sample preparation to measure both soluble and insoluble collagen if necessary.[1][7][8][9][10] |
Issue 2: Cell viability is decreasing, especially at longer incubation times.
| Possible Cause | Troubleshooting Step |
| Solvent Toxicity | High concentrations of the solvent (e.g., DMSO) used to dissolve the peptide can be toxic to cells. Ensure the final concentration in the culture medium is low (e.g., <0.5% for DMSO).[1] Run a vehicle-only control to assess solvent toxicity. |
| Peptide Concentration | While generally safe, excessively high concentrations of any peptide can induce cytotoxicity. Perform a dose-response curve and assess cell viability at each concentration using an MTT or similar assay. |
| Nutrient Depletion | During long incubation periods (72+ hours), nutrients in the culture medium can be depleted, leading to cell death. Ensure your culture medium has sufficient nutrients or consider a media change partway through the incubation. |
Issue 3: I am unable to detect phosphorylation of SMAD proteins.
| Possible Cause | Troubleshooting Step |
| Incorrect Time Points | Phosphorylation events are often rapid and transient. The peak may occur within minutes and return to baseline quickly.[6] Perform a detailed time-course experiment with short intervals (e.g., 0, 5, 15, 30, 60 minutes) post-treatment. |
| Sample Preparation | Ensure that phosphatase inhibitors are included in your cell lysis buffer to preserve the phosphorylation state of the proteins during sample preparation for Western blotting. |
| Antibody Quality | Verify the specificity and efficacy of your primary antibody for the phosphorylated target (e.g., anti-p-Smad3). Use appropriate positive controls to ensure the antibody and detection system are working correctly. |
Experimental Protocols
Protocol 1: Time-Course for Optimal Collagen Production (Sircol™ Assay)
This protocol determines the optimal incubation time for this compound to stimulate soluble collagen production in human dermal fibroblasts (HDFs).
-
Cell Seeding: Seed HDFs into a 24-well plate at a density of 5 x 10⁴ to 1 x 10⁵ cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[1]
-
Peptide Treatment:
-
Prepare a working solution of this compound in serum-free medium at the desired final concentration (e.g., 5 µM). Include a vehicle control (medium with the same final concentration of DMSO).
-
After 24 hours, wash cells twice with PBS and replace the medium with the prepared peptide solutions or vehicle control.[1]
-
-
Incubation: Incubate the plates for various time points (e.g., 24, 48, 72, and 96 hours) at 37°C and 5% CO₂.
-
Sample Collection: At each time point, collect the conditioned medium from each well. Centrifuge at 2,500 rpm for 10 minutes to pellet debris and transfer the supernatant to a new tube.[1]
-
Sircol™ Soluble Collagen Assay:
-
Add 100 µL of your collected cell culture supernatant to a microcentrifuge tube.
-
Add 1.0 mL of the Sircol™ Dye Reagent to all tubes (samples and collagen standards).[11]
-
Mix for 30 minutes to allow the collagen-dye complex to precipitate.[10][11]
-
Centrifuge at 12,000 rpm for 10 minutes to pellet the complex.[11]
-
Discard the supernatant and dissolve the pellet in the Alkali Reagent.[11]
-
Measure the absorbance on a microplate reader at 556 nm.[1]
-
-
Data Analysis: Calculate the collagen concentration for each time point using the standard curve. Plot collagen concentration vs. time to determine the optimal incubation period.
Protocol 2: Time-Course for Cell Proliferation (MTT Assay)
This protocol assesses the effect of this compound on cell proliferation over time.
-
Cell Seeding: Seed fibroblasts into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours.[5]
-
Peptide Treatment: Add 100 µL of medium containing various concentrations of this compound or a vehicle control. Incubate for desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: At the end of each incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[12]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.[12]
-
Absorbance Reading: Shake the plate for 15 minutes to ensure complete solubilization and read the absorbance at a wavelength between 550 and 600 nm (typically 570 nm).[13][14]
-
Data Analysis: Compare the absorbance values of treated cells to the control cells at each time point to determine the effect on cell viability and proliferation.
Protocol 3: Time-Course for SMAD3 Phosphorylation (Western Blot)
This protocol is for detecting the activation of the TGF-β pathway by observing SMAD3 phosphorylation.
-
Cell Culture and Starvation: Seed cells in 6-well plates and grow to ~80% confluency. The day before the experiment, starve the cells in serum-free medium for 12-16 hours.[15]
-
Peptide Treatment: Treat the starved cells with this compound at the desired concentration. Collect samples at various short time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Cell Lysis:
-
Protein Quantification and Sample Prep: Determine protein concentration. Mix 20-30 µg of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.[15]
-
SDS-PAGE and Transfer: Load samples onto an SDS-polyacrylamide gel, run electrophoresis to separate proteins, and then transfer the proteins to a PVDF or nitrocellulose membrane.[15][16]
-
Immunoblotting:
-
Block the membrane with 5% BSA or nonfat dry milk in TBST for 1 hour.[15]
-
Incubate the membrane with a primary antibody specific for phosphorylated Smad3 (e.g., anti-p-Smad3, Ser423/425) overnight at 4°C.[15]
-
Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.[15]
-
Analysis: Quantify band intensities. To confirm equal protein loading, the same blot can be stripped and re-probed with an antibody for total Smad3.[15]
Visualizations
Caption: Workflow for determining optimal incubation time.
Caption: TGF-β/SMAD signaling pathway activated by Pal-KTTKS.
Caption: Troubleshooting decision guide for unexpected results.
References
- 1. benchchem.com [benchchem.com]
- 2. Function of this compound - Creative Peptides [creative-peptides.com]
- 3. This compound - MOL Changes [molchanges.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Dynamics of TGF-β/Smad Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accuratechemical.com [accuratechemical.com]
- 8. biovendor.com [biovendor.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. biotnt.com [biotnt.com]
- 11. benchchem.com [benchchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. benchchem.com [benchchem.com]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
challenges in Palmitoyl Pentapeptide-4 delivery through stratum corneum
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the delivery of Palmitoyl (B13399708) Pentapeptide-4 (PP4) through the stratum corneum.
Frequently Asked Questions (FAQs)
Q1: What is Palmitoyl Pentapeptide-4 and why is its delivery challenging?
A1: this compound (PP4), also known as Pal-KTTKS, is a synthetic lipopeptide, a subfragment of type I procollagen (B1174764).[1] It is composed of a five-amino-acid chain (Lys-Thr-Thr-Lys-Ser) attached to a palmitic acid molecule.[2] This lipid conjugation enhances its lipophilicity and is intended to improve skin penetration.[2]
The primary challenge in its delivery lies in overcoming the formidable barrier of the stratum corneum, the outermost layer of the skin. This layer's "brick-and-mortar" structure, consisting of corneocytes embedded in a lipid matrix, effectively prevents the passage of larger molecules.[3] While the palmitoyl group aids in partitioning into the lipid matrix, the molecular weight of PP4 (approximately 802 g/mol ) still poses a significant hurdle to efficient penetration to its target site in the dermis.
Q2: What is the mechanism of action of this compound in the skin?
A2: this compound acts as a signaling molecule, often referred to as a matrikine.[4] It is believed to mimic a fragment of procollagen type I, thereby stimulating fibroblasts in the dermis to synthesize key components of the extracellular matrix (ECM), including collagen (types I, III, and IV), elastin, and fibronectin.[2][4] This stimulation of ECM production leads to a reduction in the appearance of fine lines and wrinkles and an improvement in skin firmness and elasticity. The signaling is mediated, at least in part, through the Transforming Growth Factor-β (TGF-β) pathway.[2][5]
Q3: What are the key physicochemical properties of this compound to consider in formulation development?
A3: Key properties include its molecular weight of 802.05 g/mol and its increased lipophilicity due to the palmitoyl chain, which is crucial for its interaction with the stratum corneum. The stability of PP4 in a formulation is also a critical factor. Peptides can be susceptible to degradation through hydrolysis, oxidation, and enzymatic activity.[6] The pH of the formulation, the presence of chelating agents, and protection from light and high temperatures are important considerations to ensure the stability and bioavailability of the peptide.[6][7]
Q4: What are some advanced strategies to enhance the delivery of this compound?
A4: To overcome the barrier function of the stratum corneum, various enhancement strategies are being explored. These include the use of chemical penetration enhancers, such as fatty acids and alcohols, and physical methods like microneedles, iontophoresis, and sonophoresis.[2] Encapsulation of PP4 into advanced delivery systems like liposomes and nano-emulsions can also improve its stability and penetration through the skin.[8]
Troubleshooting Guides
Low Permeation in In Vitro Franz Diffusion Cell Studies
Q: My in vitro Franz diffusion cell experiment shows very low or no permeation of this compound into the receptor fluid. What are the possible reasons and how can I troubleshoot this?
A: Low permeation is a common challenge with peptides. Here are several factors to investigate:
-
Skin Membrane Integrity:
-
Issue: The skin barrier may be compromised or, conversely, too intact.
-
Troubleshooting:
-
Always perform a barrier integrity test before the experiment using methods like measuring Transepidermal Water Loss (TEWL) or electrical resistance.
-
Ensure consistent skin thickness by using a dermatome.
-
Standardize the source of the skin (e.g., anatomical site, donor age) to minimize variability.
-
-
-
Receptor Fluid "Sink" Conditions:
-
Issue: The concentration of PP4 in the receptor fluid may be approaching its solubility limit, preventing a sufficient concentration gradient for diffusion.
-
Troubleshooting:
-
Ensure the receptor fluid maintains "sink conditions," meaning the concentration of the analyte is less than 10% of its saturation solubility in the fluid.
-
Consider adding a solubilizing agent like a small percentage of ethanol (B145695) or a non-ionic surfactant to the receptor fluid, ensuring it doesn't damage the skin membrane.
-
Increase the sampling frequency or use a flow-through Franz cell system to maintain a low concentration in the receptor chamber.
-
-
-
Formulation Effects:
-
Issue: The vehicle of the formulation may not be optimized for peptide release.
-
Troubleshooting:
-
Evaluate the partitioning of PP4 from the formulation into the stratum corneum. A formulation that is too lipophilic might retain the peptide, preventing its release.
-
Incorporate penetration enhancers into the formulation to reversibly disrupt the stratum corneum lipids.
-
-
-
Peptide Stability:
-
Issue: PP4 may be degrading in the formulation or on the skin surface due to enzymatic activity.
-
Troubleshooting:
-
Assess the stability of PP4 in the formulation under experimental conditions (e.g., temperature, light exposure).
-
Consider adding enzyme inhibitors to the formulation or receptor fluid, though this may not fully mimic in vivo conditions.
-
-
High Variability in Experimental Replicates
Q: I am observing high variability between my replicate Franz diffusion cells. How can I improve the consistency of my results?
A: High variability can obscure meaningful data. Consider the following:
-
Inconsistent Skin Samples:
-
Issue: Biological variation between skin samples, even from the same donor, can be significant.
-
Troubleshooting:
-
Use adjacent sections of skin for replicate experiments to minimize regional variation.
-
Increase the number of replicates (n-number) to obtain a more reliable average.
-
Ensure all skin samples are handled and stored identically to prevent differences in hydration or barrier integrity.
-
-
-
Experimental Setup and Procedure:
-
Issue: Minor differences in the experimental setup can lead to significant variations.
-
Troubleshooting:
-
Ensure the Franz cells are properly assembled and leak-proof.
-
Maintain a consistent temperature in the receptor chamber, as temperature affects diffusion rates.
-
Standardize the stirring rate of the magnetic stirrer in the receptor chamber to ensure a uniform concentration.
-
Apply a consistent and uniform dose of the formulation to the skin surface.
-
-
-
Analytical Method Variability:
-
Issue: Inconsistencies in sample preparation and analysis can introduce variability.
-
Troubleshooting:
-
Validate your analytical method (e.g., LC-MS/MS) for linearity, accuracy, and precision.
-
Use an internal standard to account for variations in sample extraction and instrument response.
-
Ensure complete extraction of PP4 from the skin layers and receptor fluid.
-
-
Issues with Formulation Stability
Q: My this compound formulation is showing signs of instability (e.g., color change, phase separation). What could be the cause and how can I address it?
A: Formulation stability is crucial for reliable experimental results and product efficacy.
-
pH Shift:
-
Issue: The pH of the formulation may be outside the optimal range for PP4 stability.
-
Troubleshooting:
-
Determine the optimal pH for PP4 stability through pre-formulation studies.
-
Incorporate a suitable buffering system (e.g., citrate, phosphate) to maintain the desired pH.[7]
-
-
-
Oxidation/Hydrolysis:
-
Issue: PP4 may be degrading due to interaction with oxygen, water, or other reactive ingredients.
-
Troubleshooting:
-
-
Ingredient Incompatibility:
-
Issue: Other ingredients in the formulation may be interacting with PP4.
-
Troubleshooting:
-
Conduct compatibility studies with all excipients.
-
Simplify the formulation to include only essential components.
-
-
-
Processing Issues:
-
Issue: The manufacturing process itself can introduce instability.
-
Troubleshooting:
-
Avoid excessive heat during formulation, as it can accelerate degradation.[9]
-
Ensure proper mixing and homogenization to create a stable emulsion or suspension.
-
-
Quantitative Data Summary
The following table summarizes quantitative data from an in vitro skin permeation study of this compound (pal-KTTKS) using hairless mouse skin over a 24-hour period.
| Parameter | Stratum Corneum | Epidermis | Dermis | Receptor Fluid | Total Skin Retention |
| Amount Retained (µg/cm²) | 4.2 ± 0.7 | 2.8 ± 0.5 | 0.3 ± 0.1 | Not Detected | 7.3 ± 1.3 |
| Percentage of Applied Dose (%) | 8.3 | 5.6 | 0.6 | 0 | 14.6 |
| Data adapted from a study by Jung et al. (2014), which concluded that while pal-KTTKS was retained in the skin layers, it did not permeate through the full-thickness mouse skin into the receptor fluid within 24 hours. |
Experimental Protocols
Protocol: In Vitro Skin Permeation Study of this compound using Franz Diffusion Cells
This protocol is based on the methodology described by Jung et al. (2014) for assessing the skin permeation and retention of this compound.
1. Materials and Equipment:
-
Franz diffusion cells
-
Full-thickness hairless mouse skin
-
This compound (pal-KTTKS) solution
-
Receptor fluid (e.g., HEPES buffer with 15% ethanol and protease inhibitors)
-
Methanol (B129727) (for extraction)
-
LC-MS/MS system for analysis
-
Water bath with circulator
-
Magnetic stirrers
-
Syringes and needles for sampling
-
Spatula, scissors, and absorbent wipes
2. Skin Membrane Preparation:
-
Excise full-thickness dorsal skin from hairless mice.
-
Carefully remove any subcutaneous fat and connective tissue.
-
Cut the skin into sections suitable for mounting on the Franz diffusion cells.
-
Conduct a barrier integrity test (e.g., TEWL measurement) on the skin sections before mounting.
3. Franz Diffusion Cell Assembly:
-
Mount the prepared skin section between the donor and receptor chambers of the Franz cell, with the stratum corneum side facing the donor chamber.
-
Clamp the chambers together securely.
-
Fill the receptor chamber with pre-warmed (37°C) receptor fluid, ensuring no air bubbles are trapped beneath the skin.
-
Place a magnetic stir bar in the receptor chamber and place the cell in a water bath maintained at 37°C to keep the skin surface at approximately 32°C.
-
Allow the system to equilibrate for at least 30 minutes.
4. Application of Test Substance:
-
Apply a precise volume (e.g., 1 mL) of the this compound solution to the skin surface in the donor chamber.
5. Sampling:
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the receptor fluid for analysis.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor fluid to maintain a constant volume.
-
At the end of the experiment (e.g., 24 hours), dismantle the Franz cell.
6. Skin Layer Separation and Extraction:
-
Wash the skin surface with distilled water to remove any unabsorbed formulation.
-
Carefully separate the stratum corneum, epidermis, and dermis using a spatula and a blunt knife.
-
Mince each skin layer and place it in a vial with a known volume of methanol (e.g., 1 mL).
-
Extract the peptide by shaking for 24 hours.
-
Centrifuge the samples and collect the supernatant for analysis.
7. Analytical Quantification:
-
Analyze the concentration of this compound in the receptor fluid samples and the skin layer extracts using a validated LC-MS/MS method.
-
Use an appropriate internal standard to ensure accuracy.
8. Data Analysis:
-
Calculate the cumulative amount of PP4 permeated into the receptor fluid over time, correcting for sample replacement.
-
Calculate the amount of PP4 retained in each skin layer (stratum corneum, epidermis, dermis) in µg/cm².
Visualizations
Caption: Challenges in this compound delivery through the stratum corneum.
Caption: Workflow for an in vitro skin permeation study using Franz diffusion cells.
Caption: Signaling pathway of this compound in dermal fibroblasts.
References
- 1. Effect of Palmitoyl-Pentapeptide (Pal-KTTKS) on Wound Contractile Process in Relation with Connective Tissue Growth Factor and α-Smooth Muscle Actin Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. editverse.com [editverse.com]
- 4. benchchem.com [benchchem.com]
- 5. [PDF] Anti-wrinkle Effect of a Palmitoyl Oligopeptide Complex on Human Keratinocytes and Fibroblasts Through TGF-β1 Pathway | Semantic Scholar [semanticscholar.org]
- 6. pepdoopeptides.com [pepdoopeptides.com]
- 7. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 8. Research Techniques Made Simple: Mass Spectrometry for Analysis of Proteins in Dermatological Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmtech.com [pharmtech.com]
Validation & Comparative
A Comparative Guide to In Vitro Validation of Palmitoyl Pentapeptide-4-Induced Collagen Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Palmitoyl (B13399708) Pentapeptide-4's performance in stimulating collagen synthesis in vitro against other common alternatives. The information presented is supported by experimental data and detailed methodologies to assist researchers in designing and evaluating their own studies.
Introduction to Palmitoyl Pentapeptide-4
This compound, also known by its trade name Matrixyl®, is a synthetic peptide with the amino acid sequence Pal-Lys-Thr-Thr-Lys-Ser (Pal-KTTKS).[1] It is a fragment of the pro-collagen type I molecule.[1] The attachment of a palmitoyl group, a fatty acid, enhances its lipophilicity and, consequently, its ability to penetrate the skin.[2] In vitro studies have demonstrated that this compound stimulates the synthesis of key extracellular matrix (ECM) components in dermal fibroblasts, including collagen (types I, III, and IV), fibronectin, and hyaluronic acid.[2][3] Its primary mechanism of action is believed to be as a signaling molecule that mimics natural collagen fragments, thereby stimulating fibroblasts to produce more ECM proteins.
Comparative Analysis of Collagen-Stimulating Peptides
The following table summarizes the in vitro efficacy of this compound and its alternatives in stimulating collagen synthesis. It is important to note that the data is compiled from various studies, and direct head-to-head comparisons under identical experimental conditions are limited.
| Peptide/Compound | Mechanism of Action | Reported In Vitro Efficacy on Collagen Synthesis | Key Findings & Citations |
| This compound (Matrixyl®) | Mimics a fragment of pro-collagen type I, stimulating fibroblast activity. | Stimulates the production of collagen types I, III, and IV.[2][3] | A widely used and well-researched peptide for collagen stimulation.[4] |
| Palmitoyl Tripeptide-1 (Pal-GHK) | Stimulates the synthesis of collagen and glycosaminoglycans, potentially through the TGF-β pathway. | Increases collagen and elastin (B1584352) production.[5] | Often combined with Palmitoyl Tetrapeptide-7 in formulations like Matrixyl 3000.[6] |
| Copper Tripeptide-1 (GHK-Cu) | Delivers copper to cells, a cofactor for lysyl oxidase, an enzyme involved in collagen cross-linking. | Increases and stimulates the synthesis of collagen and other ECM molecules.[7] A study showed a 70% increase in collagen production, compared to 50% with Vitamin C and 40% with Retinoic acid.[8] | Also known for its wound-healing and anti-inflammatory properties.[4] |
| Tetrapeptide-21 (GEKG) | Derived from ECM proteins. | In vitro data showed almost 2-fold higher collagen production compared to this compound.[9] Also increases hyaluronic acid and fibronectin production.[7] | Demonstrates superior collagen-boosting activity in at least one comparative in vitro study.[9] |
| Palmitoyl Tripeptide-5 (SYN®-COLL) | Stimulates collagen synthesis through the activation of TGF-β. | Prevents collagen degradation by interfering with MMP1 and MMP3. In vivo studies suggest it is roughly 3.5 times more effective at reducing wrinkles than a placebo.[7] | Acts on TGF-β to stimulate fibrillogenesis. |
| Natural Compounds (e.g., Daidzein, Glycitin) | Activate the TGF-β/Smad signaling pathway. | Stimulate the expression of collagen type I genes. | These compounds represent a non-peptide alternative for stimulating collagen synthesis. |
Signaling Pathway of this compound
This compound is thought to exert its effects on collagen synthesis by activating the Transforming Growth Factor-β (TGF-β) signaling pathway in dermal fibroblasts. This pathway is a key regulator of extracellular matrix protein production.
This compound Signaling Pathway
Experimental Workflow for In Vitro Validation
The following diagram outlines a typical experimental workflow for validating the collagen-synthesis-inducing effects of a test compound like this compound in vitro.
In Vitro Collagen Synthesis Validation Workflow
Detailed Experimental Protocols
Human Dermal Fibroblast (HDF) Culture
-
Cell Source: Primary Human Dermal Fibroblasts (neonatal or adult).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-glutamine.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells at 80-90% confluency using Trypsin-EDTA. Use cells between passages 3 and 8 for experiments to avoid senescence.
Peptide/Compound Treatment
-
Cell Seeding: Seed HDFs in appropriate culture vessels (e.g., 6-well plates for protein analysis, 96-well plates for colorimetric assays) at a density that allows for sub-confluent growth during the treatment period.
-
Starvation (Optional): Once cells have attached, replace the growth medium with a low-serum (e.g., 0.5-1% FBS) or serum-free medium for 12-24 hours to synchronize the cells and reduce background from serum components.
-
Treatment: Prepare stock solutions of this compound and other test compounds in a suitable solvent (e.g., sterile water or DMSO). Dilute the stock solutions to the desired final concentrations in the low-serum or serum-free medium. Replace the starvation medium with the treatment medium. Include a vehicle control (medium with the solvent at the same concentration used for the test compounds) and a positive control (e.g., TGF-β1).
Sircol™ Soluble Collagen Assay
This assay quantifies the total soluble collagen in the cell culture supernatant.
-
Principle: The Sircol™ dye reagent contains Sirius Red, which specifically binds to the [Gly-X-Y]n helical structure of soluble collagens. The resulting collagen-dye complex precipitates and can be quantified colorimetrically after isolation and dissolution.
-
Procedure (abbreviated):
-
Collect the cell culture supernatant.
-
Add the Sircol™ Dye Reagent to the supernatant and mix for 30 minutes.
-
Centrifuge to pellet the collagen-dye complex.
-
Discard the supernatant and wash the pellet with the provided wash reagent.
-
Dissolve the pellet in the Alkali Reagent.
-
Measure the absorbance at 555 nm using a microplate reader.
-
Calculate the collagen concentration based on a standard curve prepared with a known collagen standard.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Pro-collagen Type I
This assay specifically quantifies the amount of newly synthesized pro-collagen type I C-peptide (PICP) secreted into the culture medium.
-
Principle: A sandwich ELISA format is typically used. A capture antibody specific for PICP is coated onto the wells of a microplate. The sample is added, and any PICP present binds to the antibody. A detection antibody, also specific for PICP and conjugated to an enzyme (e.g., horseradish peroxidase), is then added. Finally, a substrate is added, which is converted by the enzyme to produce a colored product. The intensity of the color is proportional to the amount of PICP in the sample.
-
Procedure (abbreviated):
-
Coat a 96-well plate with the capture antibody and block non-specific binding sites.
-
Add standards and cell culture supernatant samples to the wells and incubate.
-
Wash the wells and add the biotinylated detection antibody.
-
Wash the wells and add streptavidin-HRP conjugate.
-
Wash the wells and add a TMB substrate solution.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
Determine the PICP concentration from a standard curve.
-
Western Blot for Collagen Type I
This technique allows for the qualitative and semi-quantitative analysis of collagen type I protein in cell lysates or culture supernatants.
-
Principle: Proteins are separated by size using SDS-PAGE and then transferred to a membrane. The membrane is then probed with a primary antibody specific for collagen type I, followed by a secondary antibody conjugated to an enzyme that facilitates detection.
-
Procedure (abbreviated):
-
Prepare cell lysates or concentrate proteins from the culture supernatant.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody against collagen type I.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize the collagen band intensity to a loading control (e.g., β-actin or GAPDH for cell lysates).
-
Conclusion
This compound is a well-established peptide for stimulating collagen synthesis in vitro. However, emerging alternatives such as Tetrapeptide-21 may offer enhanced efficacy. The choice of a collagen-stimulating agent for research and development should be based on a thorough evaluation of in vitro data, considering the specific experimental context and desired outcomes. The experimental protocols provided in this guide offer a framework for conducting such validation studies in a controlled and reproducible manner.
References
- 1. Matrixyl™ | this compound | Palmitoyl-KTTKS | Cosmetic Ingredients Guide [ci.guide]
- 2. Palmitoyl pentapeptide: bioactive peptide for anti-aging and skin care - Creative Peptides [creative-peptides.com]
- 3. genscript.com [genscript.com]
- 4. omre.co [omre.co]
- 5. The rise of peptides in skincare: A scientific perspective - Anne-Marie van Geloven [anne-marievangeloven.com]
- 6. skininc.com [skininc.com]
- 7. Topical Peptide Treatments with Effective Anti-Aging Results [mdpi.com]
- 8. thenakedchemist.com [thenakedchemist.com]
- 9. Ingredients decoded [incidecoder.com]
A Comparative Analysis of Palmitoyl Pentapeptide-4 and Retinoic Acid in Dermal Rejuvenation
An objective, data-driven comparison for researchers, scientists, and drug development professionals.
In the landscape of dermatological science and cosmetic ingredient development, Palmitoyl (B13399708) Pentapeptide-4 and Retinoic Acid stand out as two of the most researched and clinically validated agents for skin rejuvenation. Both molecules have demonstrated significant efficacy in mitigating the signs of aging, particularly in reducing wrinkles and improving skin texture. However, they achieve these effects through distinct mechanisms of action and possess different side effect profiles. This guide provides a comprehensive comparative analysis of their performance, supported by experimental data, detailed methodologies, and elucidated signaling pathways to inform research and development in the field.
At a Glance: Key Performance Indicators
| Feature | Palmitoyl Pentapeptide-4 | Retinoic Acid (Tretinoin) |
| Primary Mechanism | Signaling peptide; stimulates extracellular matrix synthesis | Nuclear receptor agonist; regulates gene transcription |
| Collagen Synthesis | Stimulates production of Collagen I, III, and IV | Increases procollagen (B1174764) I and III synthesis; inhibits collagenase |
| Wrinkle Reduction | Significant reduction in wrinkle depth and area | "Gold standard" for wrinkle reduction; significant improvements |
| Side Effect Profile | Generally well-tolerated; minimal irritation reported | Common side effects include erythema, peeling, and dryness |
| Regulatory Status | Cosmetic ingredient | Prescription drug (Tretinoin) |
Efficacy in Wrinkle Reduction: A Quantitative Comparison
One notable study compared a cream containing this compound (at 3 ppm) to a cream with retinol (B82714) (at 700 ppm).[1] After 84 days of application, the product containing this compound showed a significant reduction in the total surface area of wrinkles.[1] Another study on a 7% this compound serum demonstrated a significant decrease in periorbital wrinkle depth after 8 weeks.
A separate randomized clinical trial compared a 1.1% tretinoin (B1684217) precursor formulation (TTP) to a 0.02% tretinoin cream. After 24 weeks, there was no significant difference in the reduction of photoaging scores between the two treatments, suggesting comparable efficacy. However, the study highlighted a significantly lower incidence of erythema with the tretinoin precursor.
Table 1: Comparative Efficacy in Wrinkle and Skin Texture Improvement
| Parameter | This compound Formulation | Retinol (700 ppm) Formulation | Tretinoin Precursor (1.1%) Formulation | Tretinoin (0.02%) Formulation |
| Wrinkle Area Reduction (84 days) | 39% reduction[1] | Data not specified in the same format | Not directly measured | Not directly measured |
| Number of Wrinkles (84 days) | 25% reduction[1] | Data not specified in the same format | Not directly measured | Not directly measured |
| Skin Thickness Increase (4 months) | ~9% increase[1] | ~9% increase[1] | Not reported | Not reported |
| Photoaging Score Reduction (24 weeks) | Not applicable | Not applicable | No significant difference from Tretinoin | No significant difference from TTP |
| Incidence of Erythema | Not reported to cause inflammatory reactions[1] | Frequently associated with irritation[1] | 11% of participants | 64% of participants |
Mechanisms of Action: Signaling Pathways
The distinct biological activities of this compound and Retinoic Acid are rooted in their different molecular signaling pathways within the skin.
This compound: A Matrikine Signaling Cascade
This compound, a synthetic peptide, acts as a matrikine—a messenger peptide derived from the extracellular matrix (ECM). Its primary function is to stimulate the synthesis of key components of the dermal matrix. The palmitoyl moiety enhances its lipophilicity, facilitating penetration into the dermis. Once in the dermis, it is believed to interact with specific cellular receptors, initiating a signaling cascade that upregulates the production of collagen (types I, III, and IV), elastin, and fibronectin.
Retinoic Acid: Nuclear Receptor-Mediated Gene Regulation
Retinoic acid, the biologically active form of Vitamin A, functions by diffusing into the cell and binding to nuclear receptors—specifically, Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs). This ligand-receptor complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes. This interaction modulates the transcription of these genes, leading to a wide range of effects, including increased synthesis of procollagen I and III, and inhibition of matrix metalloproteinases (MMPs), the enzymes responsible for collagen degradation.
Experimental Protocols
The following are representative methodologies for key experiments cited in the comparison of this compound and Retinoic Acid.
In Vitro Fibroblast Culture for Collagen Synthesis Assay
Objective: To quantify the effect of test compounds on collagen production by human dermal fibroblasts.
Methodology:
-
Cell Culture: Primary human dermal fibroblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 atmosphere.
-
Treatment: Confluent fibroblast cultures are treated with varying concentrations of this compound (e.g., 1-10 µM) or Retinoic Acid (e.g., 0.1-1 µM) in serum-free media for 48-72 hours. A vehicle control (the solvent used to dissolve the test compounds) is also included.
-
Collagen Quantification:
-
Sirius Red Staining: The total collagen content in the cell layer and supernatant is quantified using Sirius Red staining. The dye specifically binds to collagen, and the amount of bound dye is measured spectrophotometrically after elution.
-
ELISA: Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for human pro-collagen type I are used to quantify the amount of newly synthesized collagen secreted into the culture medium.
-
-
Data Analysis: The results are expressed as a percentage increase in collagen synthesis compared to the vehicle control. Statistical significance is determined using appropriate tests (e.g., t-test or ANOVA).
Clinical Trial for Anti-Wrinkle Efficacy
Objective: To evaluate and compare the in vivo efficacy of topical formulations in reducing facial wrinkles.
Methodology:
-
Study Design: A randomized, double-blind, placebo-controlled, split-face clinical trial.
-
Participants: A cohort of subjects with moderate to severe facial wrinkling.
-
Intervention: Participants apply the formulation containing this compound to one side of their face and the comparator formulation (e.g., containing Retinoic Acid or a placebo) to the other side, twice daily for a specified duration (e.g., 12-24 weeks).
-
Efficacy Assessment:
-
Clinical Grading: Dermatologists assess wrinkle severity at baseline and at specified follow-up visits using a standardized grading scale (e.g., Griffiths' photoaging scale).
-
Instrumental Analysis: High-resolution digital photography and silicone replica analysis are used to quantify changes in wrinkle depth, length, and surface area.
-
Self-Assessment: Participants complete questionnaires to evaluate perceived improvements and tolerability.
-
-
Safety Assessment: The incidence and severity of adverse effects such as erythema, peeling, and dryness are recorded at each visit.
-
Data Analysis: Statistical analysis is performed to compare the changes in wrinkle parameters and safety profiles between the two treatments.
Conclusion
Both this compound and Retinoic Acid are potent agents for dermal rejuvenation, albeit with different mechanisms and tolerability profiles. Retinoic Acid, the established "gold standard," demonstrates robust efficacy in wrinkle reduction through its direct influence on gene expression. However, its use is often accompanied by skin irritation. This compound presents a compelling alternative, acting as a signaling molecule to stimulate the skin's own regenerative processes. Clinical data suggests that it can achieve significant anti-wrinkle effects with a much lower potential for irritation. For researchers and drug development professionals, the choice between these molecules, or their potential synergistic use, will depend on the desired therapeutic outcome, target patient population, and the balance between efficacy and tolerability. Further head-to-head clinical trials directly comparing this compound with prescription-strength Retinoic Acid are warranted to provide a more definitive quantitative comparison.
References
A Comparative Guide to Clinical Trial Design for Topical Palmitoyl Pentapeptide-4 Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the clinical trial design for evaluating the efficacy of topical Palmitoyl Pentapeptide-4 (PP-4), a widely recognized synthetic peptide in anti-aging skincare. It offers a comparative analysis of PP-4 against other common topical agents, supported by experimental data and detailed protocols to assist in the design and execution of robust clinical studies.
Comparative Efficacy of this compound
This compound, a matrikine, functions as a messenger peptide that stimulates the synthesis of extracellular matrix components, thereby exerting its anti-wrinkle effects.[1] Clinical studies have consistently demonstrated its efficacy in improving various signs of skin aging.
Quantitative Performance Data
The following tables summarize the quantitative results from clinical trials comparing this compound with a placebo and other active ingredients.
Table 1: this compound vs. Placebo
| Parameter | This compound Treatment | Placebo | Study Duration | Key Findings |
| Wrinkle Depth | Significant decrease | No significant change | 8 weeks | Statistically significant reduction in wrinkle depth (p<0.001)[2] |
| Skin Elasticity (Cutometer) | Significant increase | No significant change | 8 weeks | Statistically significant improvement in skin elasticity (p<0.001)[2] |
| Transepidermal Water Loss (TEWL) | Significant decrease | No significant change | 8 weeks | Significant improvement in skin barrier function (p<0.001)[2] |
| Wrinkle Fold Depth | 18% decrease | - | 28 days | Quantitative decrease observed[3] |
| Wrinkle Fold Thickness | 37% decrease | - | 28 days | Quantitative decrease observed[3] |
| Skin Firmness | 21% increase | - | 28 days | Quantitative increase observed[3] |
Table 2: this compound vs. Other Active Ingredients
| Active Ingredient | Parameter | This compound | Comparator | Study Duration | Key Findings |
| Acetylhexapeptide-3 | Crow's Feet Grading Scale (Static) | 0.86 point decrease | 0.86 point decrease | 8 weeks | Both showed similar improvements, but overall assessment favored PPP-4[3] |
| Acetylhexapeptide-3 | Crow's Feet Grading Scale (Dynamic) | 0.86 point decrease | 0.57 point decrease | 8 weeks | PPP-4 demonstrated better results in dynamic wrinkles[3] |
| Retinol (700 ppm) | Overall Roughness | Measured decrease | Measured decrease | 4 months | Both treatments effective; PP-4 showed faster initial skin thickening[4] |
| Retinol (700 ppm) | Deep Facial Wrinkles | Measured decrease | Measured decrease | 4 months | Both treatments showed a decrease in deep wrinkles[4] |
| Retinol (700 ppm) | Skin Thickness | ~9% increase | ~9% increase | 4 months | PP-4 thickened the skin approximately 1.5 times faster at the 2-month mark without the irritation associated with retinol[4] |
Experimental Protocols
A robust clinical trial design is crucial for accurately assessing the efficacy of topical anti-aging products. The split-face, double-blind, randomized controlled trial is a widely accepted and effective methodology.
Detailed Methodology: Split-Face, Double-Blind, Randomized Controlled Trial
-
Subject Recruitment:
-
Enroll a statistically significant number of participants (e.g., n=20-100) meeting specific inclusion and exclusion criteria.
-
Inclusion Criteria: Healthy females, aged 30-65, with moderate to severe facial wrinkling (e.g., Fitzpatrick skin phototype I-III), and willing to adhere to study protocols.[5][6]
-
Exclusion Criteria: Pregnancy, breastfeeding, concurrent skin conditions, recent cosmetic procedures, or known allergies to ingredients.[2]
-
-
Randomization and Blinding:
-
Randomly assign the application of the investigational product (containing this compound) and a control (placebo or comparator active) to the left or right side of each participant's face.
-
Both the participants and the investigators assessing the outcomes are blinded to the treatment allocation to minimize bias.[5][6]
-
-
Product Application:
-
Provide subjects with standardized instructions for product application (e.g., twice daily, a specific amount).
-
A washout period with a neutral cleanser may be required before the trial begins.
-
-
Efficacy Assessment:
-
Conduct baseline and follow-up assessments at specified time points (e.g., week 0, 4, 8, 12).
-
Utilize a combination of instrumental and clinical evaluation methods:
-
Instrumental Analysis:
-
Wrinkle Analysis (e.g., Visioscan® VC 98): Measures wrinkle depth and volume.[2]
-
Skin Elasticity (e.g., Cutometer® MPA 580): Assesses skin firmness and elasticity.[2]
-
Skin Hydration (e.g., Corneometer® CM 825): Measures the hydration level of the stratum corneum.
-
Transepidermal Water Loss (e.g., Tewameter® TM 300): Evaluates skin barrier function.[2]
-
3D Imaging (e.g., Canfield Vectra®): Provides comprehensive analysis of skin topography.[6]
-
-
Clinical Evaluation:
-
Expert Grading: Dermatologists or trained investigators assess wrinkles and other signs of aging using standardized scales (e.g., Rao-Goldman 5-point scale).[2]
-
Subject Self-Assessment: Participants complete questionnaires to evaluate perceived improvements and product tolerability.
-
-
-
-
Safety and Tolerability:
-
Monitor and record any adverse events, such as irritation, redness, or itching, throughout the study. One study noted that subjects using this compound cream had no complaints of adverse effects.[3]
-
-
Data Analysis:
-
Use appropriate statistical methods (e.g., paired t-test, ANOVA) to compare the changes from baseline between the treated and control sides of the face.
-
A p-value of less than 0.05 is typically considered statistically significant.
-
Mandatory Visualizations
Experimental Workflow
A typical workflow for a split-face, double-blind, randomized controlled clinical trial.
Signaling Pathway of this compound
This compound is a synthetic peptide, a fragment of the procollagen (B1174764) type I, that stimulates the synthesis of key extracellular matrix components.[4] Its mechanism of action involves the activation of the Transforming Growth Factor-β (TGF-β) signaling pathway in dermal fibroblasts, which is a critical regulator of collagen production.[7][8]
The TGF-β signaling pathway activated by this compound in dermal fibroblasts.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. rsujournals.rsu.ac.th [rsujournals.rsu.ac.th]
- 3. Double-blind, Randomized Trial on the Effectiveness of Acetylhexapeptide-3 Cream and this compound Cream for Crow's Feet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.mdedge.com [cdn.mdedge.com]
- 5. A Prospective, Randomized, Double-blind, Split-face Clinical Trial Comparing the Efficacy of Two Topical Human Growth Factors for the Rejuvenation of the Aging Face - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jcadonline.com [jcadonline.com]
- 7. Signalling and regulation of collagen I synthesis by ET-1 and TGF-beta1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Palmitoyl Pentapeptide-4 in Placebo-Controlled Skin Elasticity Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Palmitoyl Pentapeptide-4's (PPP-4) performance in improving skin elasticity based on data from placebo-controlled clinical studies. It is intended to serve as a resource for researchers, scientists, and professionals involved in drug development in the dermatology and cosmetics sectors. This document summarizes quantitative data, details experimental methodologies, and visualizes key biological pathways and study designs.
Quantitative Data Summary
The efficacy of this compound in enhancing skin elasticity has been substantiated in several placebo-controlled trials. The data presented below is derived from studies utilizing the Cutometer®, a standard instrument for measuring skin viscoelasticity. An increase in Cutometer® parameters R2 (gross elasticity), R5 (net elasticity), and R7 (biological elasticity) indicates an improvement in skin elasticity.
| Active Ingredient | Concentration & Duration | Measurement Area | Elasticity Parameter | Percentage Improvement (vs. Baseline) | Placebo Group Change | Source |
| This compound | 7% over 8 weeks | Crow's Feet | Mean Score | ▲ 19.9% | No significant change | [1] |
| This compound | 7% over 8 weeks | Undereye Wrinkles | Mean Score | ▲ 12.4% | No significant change | [1] |
| This compound | Not Specified | Periorbital | Firmness | ▲ 21% | Not specified | [2] |
| Acetyl Hexapeptide-3 | Not Specified | Periorbital | Elasticity | No significant improvement | Not specified | [3] |
| Copper Tripeptide-1 | Not Specified | Facial Skin | Elasticity | Improvement reported, but specific % not available in placebo-controlled studies | Not specified | [4] |
*Note: The specific Cutometer parameter for the "Mean Score" in the 7% this compound study was not explicitly defined in the source's main text, but a figure caption in a related study suggests it is likely the R5 value (net elasticity)[2]. The percentage improvement was calculated from the mean scores provided in the study[1].
Experimental Protocols
The following sections detail the methodologies employed in key clinical trials investigating the effects of this compound on skin elasticity.
Study 1: Efficacy of 7% this compound Serum on Periorbital Wrinkles
-
Study Design : A randomized, placebo-controlled, split-face clinical trial conducted over 8 weeks.
-
Participants : 15 female subjects, aged between 35 and 65 years, with visible periorbital wrinkles.
-
Intervention : Participants applied a serum containing 7% this compound to one side of their face and a placebo serum to the other side, twice daily.
-
Efficacy Measurement : Skin viscoelasticity was measured at baseline, week 4, and week 8 using a Cutometer® MPA 580. The primary endpoints were changes in skin elasticity around the crow's feet and undereye areas.
-
Placebo Formulation : The composition of the placebo serum was not detailed in the available documentation but was designed to match the active serum in texture and appearance to maintain blinding[1]. In dermatological clinical trials, placebo vehicles are typically formulated to be inert and match the physical properties (color, smell, consistency) of the active product to prevent unblinding[5].
Study 2: Comparative Study of Acetylhexapeptide-3 and this compound on Crow's Feet
-
Study Design : A double-blind, randomized trial lasting 8 weeks.
-
Participants : 21 Indonesian female subjects, aged 26 to 55 years, with crow's feet.
-
Intervention : Subjects were divided into three groups, applying either a cream containing Acetylhexapeptide-3 (AHP-3), this compound (PPP-4), or a placebo cream to the periorbital area twice daily.
-
Efficacy Measurement : Skin elasticity was assessed using a Cutometer, with measurements of R0 (firmness), R5 (net elasticity), and R7 (biological elasticity)[2][6].
-
Results : The study concluded that PPP-4 demonstrated better results in improving the appearance of crow's feet compared to both AHP-3 and the placebo[6].
Mandatory Visualizations
Signaling Pathway of this compound
This compound is a synthetic peptide that is a fragment of the procollagen (B1174764) type I C-terminal propeptide. Its mechanism of action involves the stimulation of extracellular matrix protein synthesis through the activation of the Transforming Growth Factor-β (TGF-β) signaling pathway[7].
Caption: TGF-β signaling pathway activated by this compound.
Experimental Workflow for a Placebo-Controlled, Split-Face Clinical Trial
The split-face study design is a common and robust method in dermatology to minimize inter-subject variability.
Caption: Workflow of a typical placebo-controlled, split-face clinical trial.
References
- 1. rsujournals.rsu.ac.th [rsujournals.rsu.ac.th]
- 2. jcadonline.com [jcadonline.com]
- 3. A Brief Review of Vehicles for Topical Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced Skin Delivery of Therapeutic Peptides Using Spicule-Based Topical Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Double-blind, Randomized Trial on the Effectiveness of Acetylhexapeptide-3 Cream and this compound Cream for Crow's Feet - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Mass Spectrometry Analysis for Palmitoyl Pentapeptide-4 Characterization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry-based methodologies for the characterization and quantification of Palmitoyl (B13399708) Pentapeptide-4 (Pal-KTTKS), a widely utilized bioactive peptide in the cosmetics industry. This document outlines detailed experimental protocols, presents quantitative data in comparative tables, and includes visualizations of key workflows to aid researchers in selecting the most appropriate analytical approach for their specific needs.
Introduction to Palmitoyl Pentapeptide-4 Analysis
This compound is a synthetic lipopeptide consisting of a five-amino-acid chain (Lys-Thr-Thr-Lys-Ser) attached to a palmitoyl fatty acid. This modification enhances its skin penetration and biological activity. Accurate and robust analytical methods are crucial for its identification, purity assessment, and quantification in raw materials and final cosmetic formulations. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.[1]
Comparison of Mass Spectrometry Techniques
The choice of mass spectrometry instrumentation can significantly impact the quality and utility of the analytical data. This section compares different ionization sources, mass analyzers, and fragmentation techniques for the analysis of this compound.
Ionization Sources: ESI vs. APCI vs. MALDI
Electrospray ionization (ESI) is the most common ionization technique for the analysis of peptides due to its soft ionization nature, which minimizes in-source fragmentation and allows for the analysis of polar, non-volatile molecules like peptides from a liquid phase.[2] Atmospheric pressure chemical ionization (APCI) is generally more suitable for less polar and more volatile compounds. Matrix-assisted laser desorption/ionization (MALDI) is a powerful technique for the analysis of high molecular weight compounds and is often used for imaging mass spectrometry.[2][3] For routine quantitative analysis of this compound from cosmetic matrices, ESI coupled with liquid chromatography is the preferred method.[1][4]
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) | Matrix-Assisted Laser Desorption/Ionization (MALDI) |
| Principle | Soft ionization from a liquid phase by creating a fine spray of charged droplets. | Ionization of the analyte in the gas phase through chemical reactions with reagent ions. | Laser-induced desorption and ionization of the analyte co-crystallized with a matrix. |
| Analyte Polarity | High | Low to Medium | Broad Range |
| Molecular Weight Range | Peptides, Proteins, Polar Molecules | Smaller, More Volatile Molecules | High Molecular Weight Compounds (Proteins, Polymers)[2] |
| Coupling with LC | Excellent | Good | Possible (offline) |
| Typical Application for this compound | Quantitative analysis in cosmetic formulations.[1][4] | Not commonly used. | High-throughput screening, imaging.[3] |
Mass Analyzers: Triple Quadrupole vs. Q-TOF vs. Orbitrap
The choice of mass analyzer affects the sensitivity, resolution, and mass accuracy of the measurement. Triple quadrupole instruments are the workhorses for targeted quantification due to their high sensitivity and selectivity in selected reaction monitoring (SRM) mode.[5][6] Time-of-flight (TOF) and Orbitrap analyzers provide high-resolution and accurate mass data, which is beneficial for structural elucidation and identification of unknowns.[7][8]
| Feature | Triple Quadrupole (QqQ) | Quadrupole Time-of-Flight (Q-TOF) | Orbitrap |
| Principle | Sequential mass filtering and fragmentation in three quadrupoles. | Mass separation based on the time it takes for ions to travel a fixed distance. | Ion trapping and detection of image current from ions oscillating in an electrostatic field. |
| Resolution | Low | High | Very High[7][8] |
| Mass Accuracy | Low | High | Very High[7] |
| Primary Application | Targeted Quantification (SRM/MRM)[5][6] | Qualitative and Quantitative Analysis, Unknown Screening | High-Resolution Accurate-Mass (HRAM) measurements, Proteomics[7][9] |
| Sensitivity for Quantification | Excellent[5] | Good | Excellent[7] |
Fragmentation Techniques: CID vs. HCD vs. ETD
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate product ions that are characteristic of the molecule's structure. Collision-induced dissociation (CID) is the most widely used fragmentation method.[10] Higher-energy collisional dissociation (HCD) is a beam-type CID that provides information-rich spectra.[11] Electron-transfer dissociation (ETD) is a non-ergodic fragmentation technique that is particularly useful for preserving post-translational modifications.[11][12] For this compound, CID and HCD are effective in producing the characteristic b- and y-type fragment ions from the peptide backbone.[4][13]
| Feature | Collision-Induced Dissociation (CID) | Higher-Energy Collisional Dissociation (HCD) | Electron-Transfer Dissociation (ETD) |
| Principle | Fragmentation through collisions with an inert gas.[10] | Beam-type fragmentation in a dedicated collision cell.[11] | Electron transfer from a radical anion to the multiply charged precursor ion.[12] |
| Fragment Ion Types | Primarily b- and y-ions.[10] | Primarily b- and y-ions.[11] | Primarily c- and z-type ions.[14] |
| Preservation of PTMs | Can lead to neutral loss of labile modifications. | Can lead to neutral loss of labile modifications. | Good for preserving labile modifications.[12] |
| Application for this compound | Effective for generating sequence-specific fragments.[4] | Can provide more complete fragmentation than CID.[15] | Potentially useful for studying the stability of the palmitoyl group, though less common for routine analysis.[11] |
Experimental Protocols
This section provides a detailed protocol for the LC-MS/MS analysis of this compound, based on established methods.[1][4]
Sample Preparation: Liquid-Liquid Extraction from Cosmetic Creams
-
Weigh 0.5 g of the cosmetic cream into a centrifuge tube.
-
Add an appropriate amount of an internal standard solution (e.g., Palmitoyl-GHK).[1]
-
Add 2 mL of a suitable organic solvent (e.g., ethyl acetate).
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 rpm for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in 1 mL of the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection into the LC-MS/MS system.
Liquid Chromatography (LC) Parameters
-
Column: A reversed-phase C8 or C18 column is suitable for the separation. For example, a Hypersil BDS C8 column (100 mm × 2.1 mm, 3 µm).[7]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the lipophilic peptide.
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40 °C.
Mass Spectrometry (MS) Parameters
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[4]
-
Mass Analyzer: Triple Quadrupole.
-
Acquisition Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
Precursor Ion ([M+2H]²+): m/z 402.3
-
Product Ions: The fragmentation of the [M+2H]²+ precursor ion of Palmitoyl-KTTKS will yield characteristic b- and y-type ions. A prominent fragment ion observed is at m/z 285.2, corresponding to the [b₂]²⁺ ion (Palmitoyl-Lys-Thr).[4]
-
Collision Energy: Optimized for the specific instrument and transition (e.g., 25-35 eV).
Data Presentation
The following table summarizes the key quantitative parameters for a typical LC-MS/MS method for this compound analysis.
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | ~0.1 ng/mL | [1] |
| Limit of Quantification (LOQ) | ~0.5 ng/mL | [1] |
| Linearity (r²) | > 0.99 | [1] |
| Precision (%RSD) | < 15% | [1] |
| Accuracy (%Bias) | ± 15% | [1] |
Visualizations
Experimental Workflow for this compound Analysis
References
- 1. Development of a LC-MS/MS method to monitor palmitoyl peptides content in anti-wrinkle cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Weight Characterization - Comparison of MALDI and ESI - Creative Proteomics [creative-proteomics.com]
- 3. Identification of lipopeptide isoforms by MALDI-TOF-MS/MS based on the simultaneous purification of iturin, fengycin, and surfactin by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of triple quadrupole and high-resolution TOF-MS for quantification of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. njms.rutgers.edu [njms.rutgers.edu]
- 10. CID,ETD and HCD Fragmentation to Study Protein Post-Translational Modifications | Semantic Scholar [semanticscholar.org]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
- 12. ETD Outperforms CID and HCD in the Analysis of the Ubiquitylated Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemistry-europe.onlinelibrary.wiley.com [chemistry-europe.onlinelibrary.wiley.com]
- 14. support.proteomesoftware.com [support.proteomesoftware.com]
- 15. sepax-tech.com.cn [sepax-tech.com.cn]
A Comparative Analysis of the Dermal Penetration of Palmitoyl Pentapeptide-4 and Other Leading Anti-Aging Peptides
For researchers, scientists, and drug development professionals, understanding the skin penetration depth of active ingredients is paramount in formulating effective topical anti-aging therapies. This guide provides a comparative assessment of the skin penetration of Palmitoyl (B13399708) Pentapeptide-4 against other widely used peptides, supported by experimental data and detailed methodologies.
Palmitoyl Pentapeptide-4 (pal-KTTKS), a synthetic peptide, is a well-regarded ingredient in the cosmetics industry for its role in diminishing the appearance of fine lines and wrinkles. Its efficacy is largely attributed to its ability to stimulate the synthesis of extracellular matrix components, such as collagen and elastin, within the dermis. However, for this stimulation to occur, the peptide must first traverse the formidable barrier of the stratum corneum and reach the underlying skin layers. The addition of a palmitoyl group to the pentapeptide sequence enhances its lipophilicity, which is thought to improve its penetration through the lipid-rich outer layer of the skin.[1][2][3]
Comparative Skin Penetration of Anti-Aging Peptides
The following table summarizes quantitative data from in vitro studies on the skin penetration of this compound and two other popular anti-aging peptides: Acetyl Hexapeptide-8 and a Copper Tripeptide (GHK-Cu). These studies utilized Franz diffusion cells with animal or human skin models to assess the amount of peptide retained in different skin layers after a specified duration.
| Peptide | Skin Model | Duration (hours) | Stratum Corneum (µg/cm²) | Epidermis (µg/cm²) | Dermis (µg/cm²) |
| This compound | Hairless Mouse Skin | 24 | 4.2 ± 0.7 | 2.8 ± 0.5 | 0.3 ± 0.1 |
| Acetyl Hexapeptide-8 | Human Cadaver Skin | 24 | ~4.4 | ~0.2 | Not Detected |
| Copper Tripeptide (GHK-Cu) | Human Dermatomed Skin | 48 | 290 ± 69 | 61.1 ± 13.1 (isolated epidermis) | 53 ± 8.1 |
Note: Data for Acetyl Hexapeptide-8 was converted from % of applied dose (0.22% in stratum corneum, 0.01% in epidermis) assuming an application dose of 2 mg/cm².[4][5][6][7]
The data reveals significant differences in the skin penetration profiles of these peptides. This compound demonstrates penetration into all three skin layers, albeit with the highest concentration in the stratum corneum. In contrast, Acetyl Hexapeptide-8 appears to be largely retained in the stratum corneum with minimal penetration into the viable epidermis and no detectable amount in the dermis. The Copper Tripeptide exhibits the highest retention in all skin layers, suggesting a greater overall penetration capacity in this ex vivo model.[8][9][10]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the reproducible assessment of peptide skin penetration.
In Vitro Skin Permeation using Franz Diffusion Cells
This protocol outlines the general procedure for assessing the skin penetration of peptides using Franz diffusion cells.
1. Skin Membrane Preparation:
-
Full-thickness skin (e.g., hairless mouse, porcine, or human cadaver) is carefully excised.
-
Subcutaneous fat and excess connective tissue are removed.
-
The skin is cut into sections of appropriate size to be mounted on the Franz diffusion cells.
-
For studies on specific layers, the epidermis can be separated from the dermis by heat treatment (e.g., immersion in water at 60°C for 1-2 minutes).
2. Franz Diffusion Cell Assembly:
-
The Franz diffusion cell consists of a donor compartment and a receptor compartment, separated by the prepared skin membrane.
-
The skin is mounted with the stratum corneum facing the donor compartment.
-
The receptor compartment is filled with a suitable receptor fluid (e.g., phosphate-buffered saline, PBS) and continuously stirred to maintain sink conditions.
-
The temperature of the receptor fluid is maintained at 32°C to mimic skin surface temperature.
3. Test Substance Application:
-
A precise amount of the peptide formulation is applied evenly to the surface of the stratum corneum in the donor compartment.
-
The donor compartment is typically covered to prevent evaporation.
4. Sampling and Analysis:
-
At predetermined time intervals (e.g., 2, 4, 8, 12, 24 hours), aliquots of the receptor fluid are collected for analysis.
-
After the experiment, the skin surface is washed to remove any unabsorbed formulation.
-
The skin is then dismantled, and the different layers (stratum corneum, epidermis, dermis) are separated.
-
The amount of peptide in the receptor fluid and retained in each skin layer is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Confocal Microscopy for Visualization of Skin Penetration
Confocal microscopy offers a non-invasive method to visualize the penetration of fluorescently labeled peptides into the skin.
1. Sample Preparation:
-
A fluorescent label is conjugated to the peptide of interest.
-
The fluorescently labeled peptide is incorporated into a topical formulation.
-
The formulation is applied to the surface of an ex vivo skin sample.
2. Imaging:
-
After a defined incubation period, the skin sample is mounted on a microscope slide.
-
A confocal laser scanning microscope is used to optically section the skin sample at various depths.
-
The fluorescence signal from the labeled peptide is detected, providing a visual representation of its distribution within the different skin layers.
Signaling Pathway of this compound
This compound is classified as a "signal peptide" or "matrikine." These are peptides that mimic fragments of extracellular matrix proteins and can regulate cell activity. The proposed mechanism of action for this compound involves its interaction with specific receptors on fibroblasts, the primary cells in the dermis responsible for producing collagen and other extracellular matrix components. This interaction triggers a signaling cascade that ultimately leads to the increased synthesis of collagen I, III, and IV, as well as fibronectin and hyaluronic acid.
Caption: Signaling pathway of this compound in the skin.
Conclusion
The assessment of skin penetration is a critical factor in the development of effective topical anti-aging products. The data presented in this guide indicates that while this compound can penetrate into the epidermis and dermis, its concentration is highest in the stratum corneum. In comparison to Acetyl Hexapeptide-8, this compound demonstrates deeper penetration. However, the Copper Tripeptide (GHK-Cu) showed the most significant retention in all skin layers in the cited ex vivo studies.
It is important to note that in vitro skin penetration results can be influenced by various factors, including the skin model used (animal vs. human), the formulation vehicle, and the analytical method. Therefore, while these comparative data provide valuable insights, further studies are warranted to fully elucidate the in vivo penetration profiles of these peptides and their ultimate efficacy in clinical settings. The provided experimental protocols offer a standardized approach for conducting such comparative assessments.
References
- 1. grokipedia.com [grokipedia.com]
- 2. openaccesspub.org [openaccesspub.org]
- 3. Palmitoyl Pentapeptide: Biological Roles, Mechanisms of Anti-ageing, Efficacy and Applications_Chemicalbook [chemicalbook.com]
- 4. In vitro skin penetration of acetyl hexapeptide-8 from a cosmetic formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro skin penetration of acetyl hexapeptide-8 from a cosmetic formulation | Semantic Scholar [semanticscholar.org]
- 6. cir-safety.org [cir-safety.org]
- 7. cir-safety.org [cir-safety.org]
- 8. Human skin retention and penetration of a copper tripeptide in vitro as function of skin layer towards anti-inflammatory therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human skin penetration of a copper tripeptide in vitro as a function of skin layer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Efficacy of Palmitoyl Pentapeptide-4 Delivery Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palmitoyl Pentapeptide-4 (PP4), a synthetic peptide composed of five amino acids linked to a fatty acid, is a well-established bioactive ingredient in the cosmetics and dermatology fields. Its primary function is to stimulate the synthesis of extracellular matrix components, particularly collagen, thereby reducing the appearance of fine lines and wrinkles.[1][2] The efficacy of PP4 is, however, intrinsically linked to its ability to penetrate the stratum corneum and reach the dermal fibroblasts. This guide provides a comparative analysis of the efficacy of different delivery systems for this compound, summarizing available quantitative data and detailing relevant experimental protocols.
Mechanism of Action: The TGF-β Signaling Pathway
This compound is a signaling peptide that mimics a fragment of procollagen (B1174764) type I.[1] Its biological activity is primarily mediated through the activation of the Transforming Growth Factor-β (TGF-β) signaling pathway in dermal fibroblasts.[3][4] This pathway plays a crucial role in tissue repair and extracellular matrix (ECM) homeostasis. Upon reaching the fibroblasts, PP4 is believed to bind to and activate TGF-β receptors, initiating a downstream signaling cascade that ultimately leads to the increased expression of genes encoding for collagen (types I, III, and IV), fibronectin, and hyaluronic acid.[1][5]
Efficacy of Conventional Delivery Systems: Creams and Serums
Clinical studies have demonstrated the anti-wrinkle efficacy of this compound when formulated in traditional oil-in-water (O/W) creams and serums. These formulations serve as the baseline for evaluating the performance of more advanced delivery systems.
| Delivery System & Concentration | Study Duration | Key Findings | Reference |
| Cream (0.005% PP4) | 28 Days | - 18% decrease in wrinkle fold depth- 37% decrease in wrinkle fold thickness- 21% increase in skin firmness | [6] |
| Cream (3 ppm PP4) | 12 Weeks | - Significant reduction in fine lines and wrinkles vs. placebo | [7] |
| Cream (unspecified concentration) | 84 Days | - 25% reduction in the number of wrinkles- 39% reduction in the total surface area of wrinkles | [5] |
Advanced Delivery Systems for Enhanced Efficacy
To overcome the barrier function of the stratum corneum and enhance the bioavailability of this compound in the dermis, various advanced delivery systems have been explored. While direct, head-to-head comparative clinical data for PP4 in these systems is limited, the principles behind these technologies and preliminary findings suggest significant potential for improved efficacy.
Liposomes and Nanoparticles
Liposomes and nanoparticles are vesicular systems that can encapsulate active ingredients, protecting them from degradation and facilitating their transport across the skin barrier. The lipidic nature of these carriers can enhance penetration through the stratum corneum.
-
Nanoparticles: This is a broad category of carriers, including solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), which are made from solid lipids, and polymeric nanoparticles. A patent application has described the conjugation of this compound with gold nanoparticles to improve skin penetration.
Microneedles
Microneedles are microscopic needles that create transient micropores in the stratum corneum, allowing for the direct delivery of active ingredients to the epidermis and dermis. This approach bypasses the primary barrier to skin penetration and can significantly increase the bioavailability of peptides. Studies have investigated the use of stainless steel microneedles to enhance the skin penetration of palmitoyl-pentapeptide, suggesting this as a promising delivery method.[8] Microneedle-based systems can be fabricated from various materials, including dissolvable polymers that release the active ingredient as they dissolve in the skin.[9]
Experimental Protocols
In Vitro Skin Permeation Study (Franz Diffusion Cell)
This is a standard method to evaluate the passive diffusion of a substance across a skin sample.
Methodology:
-
Skin Preparation: Excised human or animal skin is mounted on a Franz diffusion cell, separating the donor and receptor compartments.
-
Formulation Application: A defined amount of the this compound formulation (e.g., cream, liposomal suspension, or nanoparticle dispersion) is applied to the surface of the stratum corneum in the donor compartment.
-
Sampling: The receptor compartment is filled with a suitable buffer. At predetermined time intervals, samples are withdrawn from the receptor fluid.
-
Quantification: The concentration of PP4 in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: The cumulative amount of PP4 permeated per unit area is plotted against time to determine the steady-state flux (Jss) and permeability coefficient (Kp).
References
- 1. Cosmetic Active Peptide Raw Material Analysis Series (Part 1): Palmito - Dilun Biotechnology [peptidescientific.com]
- 2. openaccesspub.org [openaccesspub.org]
- 3. Dynamics of Transforming Growth Factor Beta Signaling in Wound Healing and Scarring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.mdedge.com [cdn.mdedge.com]
- 6. Double-blind, Randomized Trial on the Effectiveness of Acetylhexapeptide-3 Cream and this compound Cream for Crow's Feet - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jddonline.com [jddonline.com]
- 8. Recent advances in microneedles-mediated transdermal delivery of protein and peptide drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Liposome-loaded dissolvable microneedle patches for more efficient intradermal antigen delivery of Hepatitis B vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Efficacy of Palmitoyl Pentapeptide-4 in Wrinkle Reduction: A Comparative Statistical Analysis
For researchers, scientists, and drug development professionals, the quest for effective anti-aging compounds is a continuous endeavor. Among the myriad of active ingredients, Palmitoyl (B13399708) Pentapeptide-4 has emerged as a significant contender in the fight against cutaneous aging. This guide provides a comprehensive statistical analysis of wrinkle reduction following treatment with Palmitoyl Pentapeptide-4, alongside a comparison with other widely recognized anti-wrinkle agents. Detailed experimental protocols and the underlying signaling pathway are presented to offer a complete picture of its efficacy and mechanism of action.
Quantitative Comparison of Anti-Wrinkle Treatments
The following table summarizes the quantitative data from various clinical studies on the efficacy of this compound and its alternatives in reducing wrinkles.
| Treatment Agent | Concentration | Duration of Study | Key Findings | Statistical Significance |
| This compound | 0.005% | 28 days | 18% decrease in fold depth, 37% decrease in fold thickness.[1] | Not explicitly stated |
| This compound | 3 ppm | 12 weeks | Significant reduction in wrinkles/fine lines vs. placebo. | Statistically significant |
| This compound | 7% | 8 weeks | Statistically significant decrease in periorbital wrinkle depth.[2] | p<0.001[2] |
| Acetylhexapeptide-3 | 10% | 30 days | Up to 30% improvement in wrinkles in the eye area.[3] | Not explicitly stated |
| Acetylhexapeptide-3 | Not Specified | 4 weeks | 48.9% anti-wrinkle efficacy compared to 0% in the placebo group.[4] | p < 0.01[4] |
| Retinol | 0.1% | 12 weeks | Significant improvement in crow's feet, facial wrinkles, and overall photoaging compared to vehicle.[5] | Statistically significant[5] |
| Oral Hyaluronic Acid | 120 mg/day | 8 weeks | Significant reduction in wrinkle volume ratio compared to placebo.[6] | p < 0.05[6] |
Detailed Experimental Protocols
The methodologies employed in clinical trials are crucial for interpreting the validity and reliability of the results. Below are detailed protocols for key experiments cited in the evaluation of these anti-wrinkle agents.
Clinical Trial for Topical Anti-Wrinkle Cream Efficacy
This protocol outlines a typical design for assessing the effectiveness of a topical anti-wrinkle formulation.[7]
-
Study Design: A randomized, double-blind, placebo-controlled, split-face study is a robust design.[8] This involves participants applying the active product to one side of their face and a placebo to the other, without either the participant or the investigator knowing which is which.
-
Participant Selection: A representative group of participants from the target demographic, typically with visible signs of photoaging such as fine lines and wrinkles, is recruited.[7] Exclusion criteria often include recent cosmetic procedures or skin conditions that could interfere with the results.
-
Treatment Regimen: Participants are instructed to apply the assigned creams (active and placebo) to the designated sides of their face twice daily for a specified period, which can range from a few weeks to several months.[7]
-
Efficacy Assessment: Wrinkle reduction and improvements in skin parameters are measured at baseline and at regular intervals throughout the study. Common assessment techniques include:
-
Instrumental Analysis:
-
Profilometry/3D Imaging (e.g., Visioscan®): This technique creates high-resolution replicas or images of the skin's surface to precisely measure wrinkle depth, volume, and area.
-
Corneometer®: Measures skin hydration levels.
-
Tewameter®: Measures transepidermal water loss (TEWL), an indicator of skin barrier function.
-
Cutometer®: Assesses skin elasticity and firmness.
-
-
Clinical and Self-Assessment:
-
Expert Grading: Dermatologists or trained experts visually assess wrinkles using standardized grading scales (e.g., Crow's Feet Grading Scale).
-
Digital Photography: Standardized high-resolution photographs are taken at each visit to visually document changes.
-
Participant Questionnaires: Subjects provide their own assessment of the product's performance and any perceived improvements or side effects.[1]
-
-
-
Statistical Analysis: The collected data is statistically analyzed to determine if the observed differences between the active treatment and the placebo are significant.
Mechanism of Action: The this compound Signaling Pathway
This compound exerts its anti-wrinkle effects primarily by stimulating the synthesis of key extracellular matrix (ECM) components, such as collagen and elastin (B1584352). This process is mediated through the Transforming Growth Factor-beta (TGF-β) signaling pathway.
Caption: Signaling pathway of this compound leading to collagen and elastin synthesis.
Experimental Workflow for Clinical Efficacy Assessment
The following diagram illustrates a typical workflow for a clinical trial designed to assess the anti-wrinkle efficacy of a topical product.
Caption: A standard workflow for a clinical trial evaluating an anti-wrinkle product.
References
- 1. Double-blind, Randomized Trial on the Effectiveness of Acetylhexapeptide-3 Cream and this compound Cream for Crow's Feet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsujournals.rsu.ac.th [rsujournals.rsu.ac.th]
- 3. mdpi.com [mdpi.com]
- 4. The anti-wrinkle efficacy of argireline, a synthetic hexapeptide, in Chinese subjects: a randomized, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dermatologytimes.com [dermatologytimes.com]
- 6. Oral Hyaluronan Relieves Wrinkles and Improves Dry Skin: A 12-Week Double-Blinded, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. testinglab.com [testinglab.com]
- 8. Topical palmitoyl pentapeptide provides improvement in photoaged human facial skin - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Palmitoyl Pentapeptide-4
For laboratory professionals engaged in research and development, the safe handling and disposal of chemical reagents are paramount. This guide provides essential, step-by-step procedures for the proper disposal of Palmitoyl Pentapeptide-4, ensuring the safety of personnel and compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal protocol, it is crucial to handle this compound with the appropriate personal protective equipment (PPE), including chemical-resistant gloves, lab coats, and safety glasses.[1][2] All handling of this substance should ideally be conducted within a chemical fume hood to minimize the risk of inhalation.[2][3]
In the event of accidental exposure, follow these first-aid measures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][3]
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[1][3]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1][3]
Step-by-Step Disposal Protocol
The disposal of this compound is governed by local, state, and federal regulations.[1][3] Always consult your institution's Environmental Health & Safety (EHS) department for specific guidelines.
Step 1: Waste Classification and Segregation
Properly classify this compound waste. As a synthetic peptide, it is typically categorized as chemical waste.[2] Segregate the waste at the point of generation to prevent cross-contamination.
-
Solid Waste: Includes unused or expired this compound powder, contaminated gloves, weigh boats, and pipette tips.
-
Liquid Waste: Includes solutions containing this compound and any solvents used for rinsing contaminated glassware.
-
Sharps Waste: Needles and syringes used for handling solutions must be disposed of in a designated sharps container.
Step 2: Containerization and Labeling
Use appropriate, chemically compatible containers for waste collection.[2] Ensure containers are in good condition and can be securely sealed.
-
Label all waste containers clearly and accurately. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards associated with the chemical (e.g., "Irritant")[1]
-
The accumulation start date
-
Step 3: Waste Accumulation and Storage
Store waste containers in a designated, well-ventilated, and secure satellite accumulation area. This area should be away from general laboratory traffic and incompatible materials.[3]
Step 4: Spill Management
In the event of a spill, contain the material immediately.
-
For solid spills: Carefully sweep the material into a designated waste container. Avoid generating dust.
-
For liquid spills: Absorb the spill with an inert material, such as vermiculite, sand, or a universal absorbent pad.[1][3]
-
Decontaminate the spill area with a suitable solvent (e.g., alcohol) and dispose of all cleanup materials as hazardous waste.[1][3]
Step 5: Final Disposal
Arrange for the collection and disposal of the waste through your institution's EHS-approved waste management vendor. Never dispose of this compound down the drain or in the regular trash.[2][4]
Data Presentation: Disposal Log
Maintaining a detailed record of chemical waste is a critical aspect of laboratory safety and regulatory compliance. The following table provides a template for a this compound disposal log.
| Date | Waste Type (Solid/Liquid) | Quantity (g or mL) | Container ID | Disposed By (Initials) |
Experimental Protocols: Generalized Disposal Procedure
While specific protocols may vary by institution, the following provides a generalized methodology for preparing this compound waste for disposal.
Objective: To safely collect and containerize this compound waste for final disposal.
Materials:
-
Appropriate PPE (gloves, lab coat, safety glasses)
-
Designated hazardous waste container (solid or liquid)
-
Waste labels
-
Spill kit with absorbent material
-
Tools for solid waste transfer (e.g., scoopula, brush)
Procedure:
-
Don all required PPE before handling any materials.
-
For solid waste, use a scoopula and brush to transfer the material into a designated solid waste container.
-
For liquid waste, pour the solution into a designated liquid waste container. Rinse any contaminated glassware with a minimal amount of a suitable solvent and add the rinsate to the liquid waste container.
-
Securely close the waste container.
-
Wipe the exterior of the container with a damp cloth to remove any external contamination.
-
Complete a hazardous waste label and affix it to the container.
-
Move the container to the designated satellite accumulation area.
-
Record the disposal information in the laboratory's chemical waste log.
-
Contact your institution's EHS department to schedule a waste pickup.
Mandatory Visualizations
References
Personal protective equipment for handling Palmitoyl Pentapeptide-4
For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory materials is paramount. This guide provides essential safety, operational, and disposal protocols for Palmitoyl Pentapeptide-4, a synthetic peptide also known as Matrixyl.
Hazard Identification and Personal Protective Equipment
This compound is classified as a substance that can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). It is also harmful if swallowed (H302).[1] Therefore, adherence to proper personal protective equipment (PPE) protocols is critical.
Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields. | To prevent eye contact which can cause serious irritation.[1] |
| Hand Protection | Protective gloves. | To avoid skin contact which can lead to irritation.[1] |
| Skin and Body Protection | Impervious clothing. | To protect skin from exposure.[1] |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols are generated, use a suitable respirator. | To prevent inhalation which may cause respiratory tract irritation.[1] |
First Aid Measures
Immediate and appropriate first aid is crucial in the event of accidental exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation.[1][2] |
| Skin Contact | Wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and shoes and seek medical attention.[2] |
| Eye Contact | Immediately flush eyes with large amounts of water, separating eyelids with fingers to ensure thorough rinsing.[2] Remove any contact lenses and locate an eye-wash station.[1][2] A physician should be called promptly.[2] |
| Ingestion | Rinse the mouth with water.[1] Do not induce vomiting. Seek medical attention.[2] |
Operational and Disposal Plans
Handling and Storage:
When handling this compound, it is important to avoid contact with the skin, eyes, and inhalation of any dust or aerosols that may form.[1][2] Operations should be conducted in a well-ventilated area, preferably with an appropriate exhaust ventilation system.[1][2] Do not eat, drink, or smoke in areas where the substance is being used.[1] Hands should be washed thoroughly after handling.[1]
For storage, keep the container tightly sealed in a cool, well-ventilated location.[1][2] It should be stored away from direct sunlight and sources of ignition.[1][2] Recommended storage temperatures for the powder form are -20°C for up to three years or 4°C for up to two years.[2]
Spill Management:
In the event of a spill, ensure adequate ventilation and evacuate personnel to a safe area.[1][2] Wear full personal protective equipment.[1][2] Prevent the spill from entering drains or water courses.[1][2] For liquid spills, absorb with a finely-powdered liquid-binding material such as diatomite or universal binders.[1][2] Decontaminate surfaces and equipment by scrubbing with alcohol.[1][2]
Disposal:
All waste materials, including the substance itself and any contaminated packaging, must be disposed of in accordance with prevailing local, state, and federal regulations.[1][2]
Experimental Workflow: Safe Handling of this compound
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
